Diaminochlorotriazine
説明
Structure
3D Structure
特性
分子式 |
C3H4ClN5 |
|---|---|
分子量 |
145.55 g/mol |
IUPAC名 |
6-chlorotriazine-4,5-diamine |
InChI |
InChI=1S/C3H4ClN5/c4-2-1(5)3(6)8-9-7-2/h(H2,5,9)(H2,6,7,8) |
InChIキー |
YBGBJEGPLMRYPL-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=NN=C1Cl)N)N |
同義語 |
diaminochlorotriazine |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis of 2,4-Diamino-6-chloro-s-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-diamino-6-chloro-s-triazine, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The document details the core chemical principles, experimental protocols, and analytical characterization of this versatile molecule. The primary synthetic route discussed is the sequential nucleophilic aromatic substitution of cyanuric chloride with ammonia (B1221849). This guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
2,4-diamino-6-chloro-s-triazine, also known as chloroammeline, is a heterocyclic compound belonging to the s-triazine family. Its structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable building block in medicinal chemistry and materials science. The controlled, stepwise substitution of the chlorine atoms on the cyanuric chloride precursor is a fundamental strategy in the synthesis of a wide array of functionalized triazine derivatives. This guide focuses on the prevalent and cost-effective synthesis utilizing aqueous ammonia.
Core Synthesis Pathway: Sequential Nucleophilic Substitution
The synthesis of 2,4-diamino-6-chloro-s-triazine from cyanuric chloride is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The reactivity of the chlorine atoms on the cyanuric chloride molecule decreases with each substitution, allowing for a controlled, stepwise reaction. The first substitution with an amine occurs readily at low temperatures (0-5 °C), while the second substitution requires slightly elevated temperatures (room temperature to ~50 °C). The third chlorine atom is significantly less reactive and would require more forcing conditions to be substituted.
The overall reaction can be summarized as follows:
C₃N₃Cl₃ + 2NH₃ → C₃H₄ClN₅ + 2HCl
To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base such as sodium hydroxide (B78521) or sodium bicarbonate is typically added.
Experimental Protocols
This section outlines a detailed experimental protocol for the synthesis of 2,4-diamino-6-chloro-s-triazine.
Materials and Equipment
Materials:
-
Cyanuric chloride (C₃N₃Cl₃)
-
Aqueous ammonia (NH₄OH, 28-30%)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Crushed ice
-
Distilled water
-
Heptane (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Vacuum source
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Synthesis Procedure
-
Preparation of the Cyanuric Chloride Solution: In a well-ventilated fume hood, dissolve cyanuric chloride (1.0 equivalent) in acetone to create a solution. Cool this solution to 0-5 °C using an ice bath in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Caution: Cyanuric chloride is a lachrymator and should be handled with appropriate personal protective equipment.
-
First Nucleophilic Substitution: While maintaining the temperature at 0-5 °C, slowly add aqueous ammonia (approximately 2.0-2.2 equivalents) dropwise to the stirred cyanuric chloride solution. The reaction is exothermic, and the addition rate should be controlled to keep the temperature within the desired range.
-
pH Adjustment: During the addition of ammonia, the pH of the reaction mixture should be monitored and maintained between 5 and 7 by the controlled addition of an aqueous solution of sodium hydroxide or sodium bicarbonate. This neutralizes the hydrochloric acid formed during the reaction.
-
Second Nucleophilic Substitution: After the addition of ammonia is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) to facilitate the second substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: Once the reaction is complete, the resulting white precipitate of 2,4-diamino-6-chloro-s-triazine is collected by vacuum filtration using a Büchner funnel. The filter cake should be washed with cold water to remove any inorganic salts and unreacted ammonia.
-
Purification by Recrystallization: The crude product can be purified by recrystallization.[1] Suspend the crude solid in a minimal amount of hot water or an organic solvent such as heptane.[1] Heat the suspension to dissolve the solid, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| Cyanuric chloride | C₃N₃Cl₃ | 184.41 | White crystalline powder | 108-77-0 |
| Ammonia (aqueous) | NH₄OH | 35.04 | Colorless liquid | 1336-21-6 |
| 2,4-diamino-6-chloro-s-triazine | C₃H₄ClN₅ | 145.55 | White crystalline powder | 3397-62-4 |
Typical Reaction Parameters and Yield
| Parameter | Value |
| Molar Ratio (CC:Ammonia) | 1 : 2.0-2.2 |
| Reaction Temperature | 0-5 °C (1st substitution), RT (2nd substitution) |
| Reaction Time | 2-4 hours |
| Solvent | Acetone/Water |
| pH | 5-7 |
| Typical Yield | 85-95% |
Characterization of 2,4-diamino-6-chloro-s-triazine
Physical Properties
-
Melting Point: >320 °C[2]
-
Solubility: Sparingly soluble in water and common organic solvents.
Spectroscopic Data
-
¹H NMR (DMSO-d₆): A broad singlet is expected in the region of 6.8-7.2 ppm, corresponding to the four protons of the two amino groups.
-
¹³C NMR (DMSO-d₆): Three signals are expected for the triazine ring carbons. The carbon attached to the chlorine atom would be the most downfield, followed by the two carbons attached to the amino groups.
-
FTIR (KBr, cm⁻¹):
-
~3400-3200: N-H stretching vibrations of the primary amino groups (symmetric and asymmetric).
-
~1640: N-H scissoring (bending) vibration.
-
~1550, 1400: C=N stretching vibrations within the triazine ring.
-
~800: C-Cl stretching vibration.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 145 and 147 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio).
-
Key Fragmentation: Loss of a chlorine radical ([M-Cl]⁺) at m/z = 110, and subsequent fragmentation of the triazine ring.
-
Visualizations
Signaling Pathways and Workflows
Caption: Reaction pathway for the synthesis of 2,4-diamino-6-chloro-s-triazine.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-6-chloro-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine, a key chemical intermediate and a significant metabolite of triazine-based herbicides. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of its chemical and biological interactions. A thorough understanding of these properties is crucial for its application in synthesis, for assessing its environmental fate and toxicological profile, and for the development of novel derivatives with potential therapeutic applications.
Chemical Identity and Structure
2,4-Diamino-6-chloro-1,3,5-triazine, also known as diaminochlorotriazine, is a heterocyclic organic compound with a triazine core. The structure consists of a six-membered ring with alternating carbon and nitrogen atoms, substituted with two amino groups and one chlorine atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 6-chloro-1,3,5-triazine-2,4-diamine[1][2] |
| CAS Number | 3397-62-4[2] |
| Molecular Formula | C₃H₄ClN₅[3] |
| Molecular Weight | 145.55 g/mol [2] |
| InChI Key | FVFVNNKYKYZTJU-UHFFFAOYSA-N[4] |
| SMILES | C1(=NC(=NC(=N1)Cl)N)N[1] |
Physicochemical Properties
The physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine are critical for its handling, reactivity, and biological interactions. A summary of these properties is presented in the tables below.
Physical Properties
Table 2: Physical Properties of 2,4-Diamino-6-chloro-1,3,5-triazine
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | >320 °C (decomposes) | [6] |
| Boiling Point | Not available (decomposes) | |
| Density | 1.70 g/cm³ | [6] |
Solubility
Table 3: Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [7] |
| Ethanol | Slightly soluble | [8] |
| Acetone | Slightly soluble | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [7][9] |
| Methanol | Slightly soluble | [8] |
Acidity and Basicity
Spectral Properties
Spectral data is essential for the identification and quantification of 2,4-diamino-6-chloro-1,3,5-triazine.
Table 4: Spectral Data for 2,4-Diamino-6-chloro-1,3,5-triazine
| Technique | Data | Reference |
| UV-Vis Spectroscopy | λmax values are not definitively reported in the available literature. For the related compound Atrazine, λmax values are 222 and 264 nm.[7] | |
| Infrared (IR) Spectroscopy | Characteristic peaks can be observed for N-H, C=N, and C-Cl bonds. | [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra would show signals corresponding to the protons of the amino groups. | [4] |
| Mass Spectrometry (MS) | The compound can be identified by its molecular ion peak and characteristic fragmentation pattern. | [11][12] |
Experimental Protocols
This section outlines the general methodologies for determining the key physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine.
Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
A common synthetic route to 2,4-diamino-6-chloro-1,3,5-triazine involves the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride.
-
Reaction Workflow:
Synthesis of 2,4-diamino-6-chloro-1,3,5-triazine.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
-
Methodology:
-
A small, dry sample of the crystalline powder is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature range from the first appearance of liquid to the complete melting of the sample is recorded as the melting point.
-
Determination of Solubility
The solubility in water and organic solvents can be determined using the isothermal shake-flask method.
-
Methodology:
-
An excess amount of the compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
The solution is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
-
Potentiometric Titration Methodology:
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the inflection point of the titration curve.
-
Biological Signaling Pathways
2,4-Diamino-6-chloro-1,3,5-triazine, as a metabolite of atrazine, has been shown to interfere with endocrine signaling pathways and induce oxidative stress.
Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound can disrupt the normal functioning of the HPG axis, which is crucial for reproductive health.
-
Signaling Pathway:
Disruption of the HPG axis by this compound.
Induction of Oxidative Stress
Exposure to this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, resulting in oxidative stress.
-
Logical Relationship:
Induction of Oxidative Stress by this compound.
Conclusion
This technical guide has summarized the key physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine, providing a foundation for its use in research and development. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for understanding the behavior and biological interactions of this important chemical compound. Further research to definitively determine the pKa and detailed UV-Vis spectral properties would be beneficial for a more complete characterization.
References
- 1. CID 160625283 | C6H8Cl2N10 | CID 160625283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-2,4-diamino-1,3,5-triazine-13C3 (97% (CP)) - Amerigo Scientific [amerigoscientific.com]
- 4. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]
- 5. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gchemglobal.com [gchemglobal.com]
- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 11. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 2,4-Diamino-6-chloro-1,3,5-triazine (CAS 3397-62-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key biological roles of 2,4-diamino-6-chloro-1,3,5-triazine. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and a significant metabolite in environmental science.
Core Properties
2,4-Diamino-6-chloro-1,3,5-triazine, also known as chloroammeline, is a white to pale yellow crystalline powder.[1] Its structure, featuring a reactive chlorine atom and two amino groups on a triazine ring, makes it a valuable intermediate for synthesizing a diverse range of molecules through nucleophilic substitution.[2]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 3397-62-4 | [3] |
| Molecular Formula | C₃H₄ClN₅ | [3] |
| Molecular Weight | 145.55 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | >320 °C | [1] |
| LogP | -0.1 | [3] |
| Water Solubility | log10WS = -2.35 (mol/L) | [4] |
Spectral Data
Key spectral data for 2,4-diamino-6-chloro-1,3,5-triazine are summarized in Table 2.
| Spectral Data Type | Key Features |
| Mass Spectrometry (EI) | Molecular ion peak (M+) consistent with the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of amino groups and C=N stretching of the triazine ring. |
| ¹H NMR (DMSO-d6) | A broad singlet corresponding to the protons of the two amino groups. |
| ¹³C NMR (DMSO-d6) | Resonances corresponding to the carbon atoms of the triazine ring. |
Synthesis and Reactivity
The primary and most established method for synthesizing 2,4-diamino-6-chloro-1,3,5-triazine is through the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise reaction. The first substitution is exothermic and occurs at low temperatures (0–5 °C), the second at room temperature, and the third requires elevated temperatures.
Experimental Protocol: Synthesis from Cyanuric Chloride
This protocol describes the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine by reacting cyanuric chloride with two equivalents of ammonia (B1221849).
Materials:
-
Cyanuric chloride (1 equivalent)
-
Aqueous ammonia solution
-
Acetone or other suitable solvent
-
Water
-
Ice
Procedure:
-
Dissolve cyanuric chloride in a suitable solvent, such as acetone, in a reaction vessel equipped with a stirrer and a cooling bath.
-
Cool the solution to 0–5 °C using an ice bath.
-
Slowly add two equivalents of a chilled aqueous ammonia solution to the stirred cyanuric chloride solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The precipitated product, 2,4-diamino-6-chloro-1,3,5-triazine, is collected by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and by-products.
-
Dry the product under vacuum to yield a white to pale yellow powder.
Reactivity and Further Transformations
The remaining chlorine atom on the 2,4-diamino-6-chloro-1,3,5-triazine ring is less reactive than those on cyanuric chloride but can still undergo nucleophilic substitution under more forcing conditions (e.g., higher temperatures) to produce trisubstituted triazines. This allows for the introduction of a third, different functional group, making it a key intermediate in the synthesis of diverse molecular libraries.
Caption: Stepwise synthesis of substituted triazines from cyanuric chloride.
Biological Significance
2,4-Diamino-6-chloro-1,3,5-triazine plays a significant role in both pharmacology and environmental science.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminotriazine scaffold is a key pharmacophore in a class of molecules that act as inhibitors of dihydrofolate reductase (DHFR).[5] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[5] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for antimicrobial and anticancer therapies.
The 2,4-diamino moiety of the triazine ring mimics the binding of the natural substrate, dihydrofolate, to the active site of the DHFR enzyme. The amino groups form key hydrogen bond interactions with amino acid residues in the active site, such as Asp27 and Ile5.[6] The rest of the molecule can be modified to enhance binding affinity and selectivity for the DHFR of a specific organism (e.g., bacterial, parasitic, or human). Molecular docking studies have shown that substituents on the triazine ring can form hydrophobic interactions with residues like Leu22, Phe31, and Pro61, further stabilizing the enzyme-inhibitor complex.[7]
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Atrazine (B1667683) Degradation Pathway
2,4-Diamino-6-chloro-1,3,5-triazine is a known metabolite in the biodegradation pathway of atrazine, a widely used herbicide.[2] Soil microorganisms have evolved enzymatic pathways to break down atrazine, and 2,4-diamino-6-chloro-1,3,5-triazine (also known as deethyl-deisopropyl-atrazine) is an intermediate product. The degradation typically proceeds through sequential dealkylation of the ethyl and isopropyl groups from the atrazine molecule.[8] Further microbial action can lead to the dechlorination and eventual mineralization of the triazine ring.
References
- 1. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of critical amino acid residues on human dihydrofolate reductase protein that mediate RNA recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]
The Chloro Group in Diaminochlorotriazine: A Technical Guide to Reactivity and Substitution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the chloro group in 2,4-diamino-6-chloro-s-triazine (DACT), a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. Understanding the principles of its reactivity is crucial for the strategic design and development of novel molecular entities.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chemistry of diaminochlorotriazine is dominated by the nucleophilic aromatic substitution (SNAr) of the chloro group. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the triazine ring is then restored in the second step through the expulsion of the chloride ion.
Factors Influencing the Reactivity of the Chloro Group
The rate and success of the nucleophilic substitution reaction on this compound are influenced by several key factors:
-
Nature of the Nucleophile: The strength of the nucleophile plays a significant role. Stronger nucleophiles, such as thiols and certain amines, will react more readily than weaker ones. The general order of reactivity for nucleophiles with chlorotriazines is not always straightforward and can be influenced by other reaction conditions.
-
Reaction Temperature: Temperature is a critical parameter for controlling the reaction. While the first substitution on the precursor 2,4,6-trichloro-s-triazine (cyanuric chloride) often occurs at low temperatures (0-5 °C), the displacement of the final chloro group on a disubstituted triazine like DACT generally requires higher temperatures to overcome the reduced electrophilicity of the ring. This is due to the electron-donating nature of the two amino groups already present.
-
Solvent: The choice of solvent can influence the solubility of the reactants and stabilize the charged intermediate, thereby affecting the reaction rate. Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) are commonly used.
-
Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to act as a scavenger for the HCl generated during the reaction. Common bases include organic amines like diisopropylethylamine (DIEA) and inorganic bases such as potassium carbonate (K2CO3).
Quantitative Data on Reactivity
While extensive kinetic studies specifically on 2,4-diamino-6-chloro-s-triazine are not abundant in publicly accessible literature, data from related chlorotriazine compounds provide valuable insights into the reactivity. The substitution of a chloro group on the triazine ring is a well-established process, and yields can be high, often ranging from good to excellent depending on the specific nucleophile and reaction conditions. For instance, the synthesis of various 6-substituted-2,4-diamino-1,3,5-triazines has been reported with yields from 16% to 86%[1].
For comparison, kinetic studies on the more reactive precursor, 2,4,6-trichloro-1,3,5-triazine, show that the rate of substitution is highly dependent on the nucleophile. The reactions are typically second order, being first order in both the substrate and the nucleophile[2]. The triazine system as a whole is known to accelerate the substitution of halogen atoms compared to other chloro-heterocycles like 2-chloropyrimidine[2].
| Nucleophile Type | General Reactivity Trend with Chlorotriazines | Typical Reaction Conditions |
| Amines | Primary and secondary amines are effective nucleophiles. | Room temperature to elevated temperatures, often with a base (e.g., DIEA, K2CO3) in a polar aprotic solvent (e.g., DMF, DCM). |
| Thiols | Thiols are generally strong nucleophiles and react readily with chlorotriazines. | Often requires a base to form the more nucleophilic thiolate anion. Reactions can proceed at room temperature. |
| Alkoxides | Alkoxides, generated from alcohols and a strong base, are also effective nucleophiles. | Requires anhydrous conditions to prevent hydrolysis. Reactions may require heating. |
Experimental Protocols
The following are generalized experimental protocols for the nucleophilic substitution of the chloro group in 2,4-diamino-6-chloro-s-triazine. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: General Procedure for Amination
Objective: To replace the chloro group with a primary or secondary amine.
Materials:
-
2,4-diamino-6-chloro-s-triazine
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3) (1.2 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-diamino-6-chloro-s-triazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add the base (DIEA or K2CO3) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using an organic solvent like DCM, wash the reaction mixture with water to remove the base and any salts. If using a water-miscible solvent like DMF, the product may be precipitated by the addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 2,4-diamino-6-(substituted-amino)-s-triazine.
Protocol 2: General Procedure for Thiolation
Objective: To replace the chloro group with a thiol.
Materials:
-
2,4-diamino-6-chloro-s-triazine
-
Desired thiol (1.0 - 1.2 equivalents)
-
Sodium hydride (NaH) or Potassium Carbonate (K2CO3) (1.1 - 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the chosen anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.0 - 1.2 equivalents) in the same solvent to form the thiolate.
-
After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add a solution of 2,4-diamino-6-chloro-s-triazine (1.0 equivalent) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 2,4-diamino-6-(substituted-thio)-s-triazine.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
Diaminochlorotriazine as a Reactive Intermediate: A Technical Guide for Synthetic and Medicinal Chemists
Abstract: This technical guide provides an in-depth overview of 2,4-diamino-6-chloro-1,3,5-triazine (diaminochlorotriazine) as a pivotal reactive intermediate in modern organic synthesis. We detail its primary synthesis from cyanuric chloride, explore the mechanism of its reactivity, and present its applications in the construction of complex molecular architectures. Special emphasis is placed on its role as a versatile scaffold in the development of compound libraries for the pharmaceutical and agrochemical industries. This document includes detailed experimental protocols, tabulated quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
2,4-Diamino-6-chloro-1,3,5-triazine, also known as 6-chloro-1,3,5-triazine-2,4-diamine (B21410) (CAS No. 3397-62-4), is a heterocyclic compound that has emerged as a cornerstone building block in synthetic chemistry.[1][2] Its structure, featuring a reactive chlorine atom and two amino groups on a stable s-triazine ring, offers a unique platform for diverse chemical modifications.[1] The triazine core's electron-deficient nature makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity, combined with the ability to sequentially and selectively functionalize the triazine ring, makes this compound an invaluable intermediate for synthesizing a wide array of derivatives with tailored functionalities.[3][4] Its utility spans numerous sectors, from the creation of specialty chemicals to being a fundamental scaffold in the design of novel therapeutic agents and agrochemicals.[1][5]
Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
The most established and industrially viable method for producing this compound is through the sequential nucleophilic substitution of chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to this synthesis is the temperature-dependent reactivity of the three chlorine atoms, which allows for a controlled, stepwise reaction with ammonia (B1221849) or its equivalent.[6][7]
The first substitution occurs readily at low temperatures (0–5 °C), the second requires ambient temperatures, and the third typically necessitates elevated temperatures.[6][7] This differential reactivity allows for the selective synthesis of the disubstituted product, 2,4-diamino-6-chloro-1,3,5-triazine, in high yield.
Experimental Protocol: Synthesis from Cyanuric Chloride
This protocol is adapted from established methods involving the reaction of cyanuric chloride with an ammonia source.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Ammonium (B1175870) hydroxide (B78521) (or aqueous ammonia)
-
Ice
-
Sodium bicarbonate (optional, for HCl scavenging)
Procedure:
-
A solution of cyanuric chloride (1.0 equivalent) is prepared in a suitable solvent such as acetone or 1,2-dichloroethane in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled to 0–5 °C using an ice bath.
-
A first equivalent of ammonium hydroxide is added dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C. This exothermic step yields the monosubstituted intermediate, 2-amino-4,6-dichloro-1,3,5-triazine.[6]
-
After the initial reaction is complete (monitored by TLC), a second equivalent of ammonium hydroxide is added.
-
The reaction mixture is then allowed to warm to room temperature and may be gently heated (up to ~42 °C) to drive the second substitution to completion over several hours.
-
Upon completion, the reaction mixture is poured onto crushed ice, causing the product to precipitate.
-
The white to pale yellow solid is collected by filtration, washed thoroughly with cold water to remove any salts, and dried under a vacuum.[8][9]
Synthesis Data
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyanuric Chloride | Ammonium Hydroxide | 1,2-dichloroethane | 3 - 42 | 6 | 96 | |
| Cyanuric Chloride | Various Amines | Diethyl ether | < -10 | - | High |
Table 1. Summary of synthetic conditions for aminotriazines.
Reactivity and Reaction Mechanisms
The synthetic utility of this compound stems from the high reactivity of its remaining chlorine atom toward nucleophilic displacement. The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency significantly activates the ring carbons towards nucleophilic attack, facilitating the displacement of the chloride leaving group.[10]
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[11][12] This is typically a two-step process involving:
-
Addition: The nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]
-
Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride leaving group.
The overall reaction rate is influenced by the nature of the nucleophile and the substituents already present on the triazine ring.[10] The two amino groups on this compound are electron-donating, which slightly reduces the reactivity of the third position compared to cyanuric chloride, requiring more forcing conditions (e.g., higher temperatures) for the final substitution.[3][5]
Applications in Synthesis and Drug Discovery
The true versatility of this compound is realized in its use as a scaffold to build more complex molecules. The remaining chloro group can be displaced by a wide variety of O-, N-, and S-centered nucleophiles, allowing for the synthesis of diverse libraries of trisubstituted triazines.[13][14]
Synthesis of Trisubstituted Triazines
By carefully controlling reaction conditions, the third substitution can be achieved with a different nucleophile, leading to asymmetrically substituted triazines. This step often requires higher temperatures (reflux) to overcome the deactivating effect of the two amino groups.[6]
Representative Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Amine (N-Nu) | N-propylaminomorpholine | - | 10 µg/ml | 2,4-diamino-6-morpholinyl-triazine derivative | [15] |
| Amine (N-Nu) | Various aromatic amines | THF | Reflux | 2,4-diamino-6-arylaminotriazine | [3] |
| Alcohol (O-Nu) | Phenethoxy alcohol | DCM | 0 °C to RT | 2,4-diamino-6-phenethoxytriazine | [16] |
| Thiol (S-Nu) | 3-Methylbutan-2-thiol | DCM | 0 °C to RT | 2,4-diamino-6-(alkylthio)triazine |[16] |
Table 2. Examples of nucleophilic substitution reactions on chlorotriazine intermediates.
Detailed Experimental Protocol: Reaction with an Amine Nucleophile
This protocol describes a general procedure for the final substitution step.
Procedure:
-
In a round-bottom flask, dissolve 2,4-diamino-6-chloro-1,3,5-triazine (1.0 equivalent) in a suitable solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Add the desired amine nucleophile (1.0-1.2 equivalents).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or sodium carbonate (1.2-2.0 equivalents), to act as an acid scavenger for the HCl generated.[6][16]
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash sequentially with water and brine to remove salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired trisubstituted 1,3,5-triazine.[3]
Role in Drug Development
The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[17] this compound provides a robust and efficient entry point for creating large, diverse libraries of compounds for high-throughput screening.[4] By varying the nucleophile in the third substitution step, chemists can systematically modify the molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile. This strategy has been successfully employed to develop agents with anticancer, antimalarial, and antimicrobial properties.[17][18][19]
Physicochemical and Spectroscopic Data
Accurate characterization of this intermediate is crucial for its use in synthesis.
| Property | Value | Reference |
| CAS Number | 3397-62-4 | [2][20] |
| Molecular Formula | C₃H₄ClN₅ | [2][20] |
| Molecular Weight | 145.55 g/mol | [2][20] |
| Appearance | White to pale yellow crystalline powder | [8][9] |
| Melting Point | >320 °C (lit.) | [9][21] |
| IUPAC Name | 6-chloro-1,3,5-triazine-2,4-diamine | [2] |
| InChIKey | FVFVNNKYKYZTJU-UHFFFAOYSA-N | [2][20] |
Table 3. Physicochemical properties of 2,4-diamino-6-chloro-1,3,5-triazine.
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum, typically recorded as a KBr pellet, shows characteristic peaks for N-H stretching of the amino groups and C=N stretching of the triazine ring.[20][22]
-
Mass Spectrometry (Electron Ionization): The mass spectrum provides key fragmentation patterns and confirms the molecular weight of the compound.[23]
Conclusion
2,4-Diamino-6-chloro-1,3,5-triazine is a highly valuable and versatile reactive intermediate. Its straightforward, high-yielding synthesis from inexpensive starting materials and the predictable reactivity of its chloro substituent make it an ideal platform for synthetic diversification. Its role as a privileged scaffold in medicinal chemistry continues to be exploited for the discovery of new drug candidates. The detailed protocols and data provided in this guide are intended to facilitate its broader application by researchers in both academic and industrial settings, accelerating innovation in chemical synthesis and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE | 3397-62-4 [chemicalbook.com]
- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Reaction-Based Amine and Alcohol Gases Detection with Triazine Ionic Liquid Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
- 21. 2-Chloro-4,6-diamino-1,3,5-triazine 95 3397-62-4 [sigmaaldrich.com]
- 22. 2-CHLORO-4,6-DIAMINO-1,3,5-TRIAZINE(3397-62-4) IR2 [m.chemicalbook.com]
- 23. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]
Synthesis of Novel Diaminochlorotriazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives of s-triazine are integral to the development of therapeutic agents with anticancer, antiviral, antimicrobial, and antimalarial properties.[1] Among these, diaminochlorotriazine derivatives represent a particularly interesting class of compounds. The presence of two amino groups and a reactive chlorine atom on the triazine ring provides a versatile platform for further chemical modifications, allowing for the generation of diverse molecular libraries with a wide range of pharmacological profiles.
This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, intended for researchers and professionals in the field of drug discovery and development. It details synthetic methodologies, presents key experimental data in a structured format, and illustrates relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships of these promising compounds.
General Synthetic Strategies
The synthesis of novel this compound derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This property allows for a controlled and stepwise introduction of different substituents.
The general approach to synthesizing this compound derivatives involves a two-step nucleophilic substitution reaction on cyanuric chloride. The first two substitutions introduce the amino moieties, followed by further modification of the remaining chlorine atom or the amino groups themselves.
A common synthetic route is outlined below:
-
Monosubstitution: Reaction of cyanuric chloride with one equivalent of an amine at low temperatures (0-5 °C) to yield a 2-amino-4,6-dichloro-s-triazine derivative.
-
Disubstitution: Subsequent reaction with a second equivalent of the same or a different amine at a slightly elevated temperature (room temperature to 40-50 °C) to afford the desired 2,4-diamino-6-chloro-s-triazine core.
-
Further Derivatization: The remaining chlorine atom can then be substituted by another nucleophile (e.g., another amine, an alcohol, or a thiol) at higher temperatures (reflux) to generate trisubstituted triazine derivatives. Alternatively, the amino groups can be further functionalized.
Experimental Protocols
The following protocols are generalized procedures based on methodologies reported in the literature.[2][3] Researchers should optimize these conditions for their specific substrates and target molecules.
Protocol 3.1: Synthesis of 2,4-Dianilino-6-chloro-s-triazine
This protocol describes a typical synthesis of a disubstituted this compound derivative.
Materials:
-
Cyanuric chloride
-
Sodium carbonate (Na2CO3)
-
Distilled water
-
Ice
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C with constant stirring.
-
In a separate flask, dissolve aniline (2 equivalents) in acetone.
-
Slowly add the aniline solution to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.
-
After the addition is complete, add a solution of sodium carbonate (2 equivalents) in water dropwise to neutralize the HCl formed during the reaction.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2,4-dianilino-6-chloro-s-triazine.
Protocol 3.2: Synthesis of a Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivative
This protocol outlines the synthesis of a more complex derivative with potential biological activity.[2]
Materials:
-
A pre-synthesized 2,4-disubstituted-6-chloro-s-triazine
-
Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend the 2,4-disubstituted-6-chloro-s-triazine (1 equivalent) and glycine (1.1 equivalents) in THF.
-
Add DIPEA (2.2 equivalents) to the suspension.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4,6-disubstituted s-triazin-2-yl amino acid derivative.
Characterization of Novel Derivatives
Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity. The following tables summarize representative quantitative data for a selection of novel this compound derivatives reported in the literature.
Table 1: Physicochemical and Spectroscopic Data for Selected this compound Derivatives [2]
| Compound ID | Molecular Formula | Yield (%) | M.p. (°C) | IR (KBr, cm⁻¹) (NH, C=O) | ¹H NMR (DMSO-d₆, δ ppm) |
| 5a | C₁₅H₁₇ClN₆O₃ | 78 | 190-192 | 3350, 3412, 1678 | 9.25 (s, 1H, NH), 7.71 (dd, 2H), 7.23-7.27 (m, 3H), 3.87 (dd, 2H), 3.65 (s, 4H), 3.60 (s, 4H) |
| 5b | C₁₇H₂₂N₆O₄ | 82 | 205-207 | 3370, 3415, 1680 | 8.83 (d, 1H, NH), 7.57 (s, 2H), 6.80 (d, 2H), 6.79 (s, 1H, NH), 3.69 (s, 3H), 3.59-3.66 (m, 8H), 3.43 (d, 2H), 2.49 (s, 2H) |
| 5c | C₁₅H₁₇ClN₆O₂ | 85 | 185-187 | 3371, 3246, 1661 | 9.13 (d, 1H, NH), 7.80 (dd, 2H), 7.23 (t, 2H), 7.10 (d, 1H, NH), 3.86 (d, 2H), 3.39-3.46 (m, 4H), 1.86 (s, 4H) |
Table 2: High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis Data [2]
| Compound ID | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Elemental Analysis (Calculated) C, H, N % | Elemental Analysis (Found) C, H, N % |
| 5a | 365.80 | 365.64 | C, 49.39; H, 4.70; N, 23.04 | C, 49.54; H, 4.81; N, 23.19 |
| 5b | 375.40 | 375.61 | C, 54.54; H, 5.92; N, 22.45 | C, 54.75; H, 6.08; N, 22.69 |
| 5c | 349.80 | 349.63 | C, 51.65; H, 4.91; N, 24.10 | C, 51.81; H, 5.02; N, 24.01 |
Biological Activities and Signaling Pathways
Novel this compound derivatives have been investigated for a range of biological activities, with many exhibiting promising potential as therapeutic agents.
Antifungal Activity
Several studies have reported the antifungal activity of this compound derivatives, particularly against Candida albicans.[2] The proposed mechanism of action for some of these compounds involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability.
Caption: Inhibition of N-myristoyltransferase by this compound derivatives.
Anticancer Activity
The s-triazine scaffold is a common feature in many anticancer agents.[1] this compound derivatives have been shown to exert cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial and can involve the inhibition of key enzymes in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and various protein kinases.
DHFR is a critical enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication. Inhibition of DHFR leads to a depletion of these building blocks, thereby halting cell division.
Caption: DHFR inhibition pathway by this compound derivatives.
Endocrine Disruption
This compound is also known as a metabolite of the herbicide atrazine (B1667683) and has been studied for its potential endocrine-disrupting effects.[4] Studies in animal models suggest that it can interfere with hormone signaling pathways, for example, by affecting the transcription of genes involved in testosterone (B1683101) synthesis.[4]
Caption: Potential endocrine disruption mechanism of this compound.
Conclusion
The this compound scaffold is a highly versatile and valuable starting point for the synthesis of novel, biologically active compounds. The straightforward and controllable synthetic routes, coupled with the diverse range of possible substitutions, make it an attractive platform for drug discovery and development. The examples provided in this guide highlight the potential of these derivatives as antifungal and anticancer agents, while also acknowledging their relevance in toxicology as endocrine disruptors. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully explore their therapeutic potential and to develop new and effective treatments for a variety of diseases.
References
- 1. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanism of Diaminochlorotriazine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,4-Diamino-6-chloro-1,3,5-triazine, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules, primarily undergoes reaction via a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring's electron-deficient nature, caused by three electronegative nitrogen atoms, makes the carbon atom bonded to the chlorine highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of this reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development and materials science.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atom on the 2,4-diamino-6-chloro-1,3,5-triazine ring is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This mechanism proceeds through a two-step addition-elimination pathway.
-
Nucleophilic Attack: A nucleophile (Nu:), such as an amine, thiol, or alcohol, attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms of the triazine ring, which stabilizes the intermediate.
-
Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. The overall reaction is driven by the formation of a more stable, substituted product.
The reactivity of the chlorine atom in 2,4-diamino-6-chloro-1,3,5-triazine is significantly lower than that of the chlorine atoms in its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This is due to the electron-donating nature of the two amino groups already present on the triazine ring, which reduces the electrophilicity of the carbon atom attached to the remaining chlorine. Consequently, more forcing reaction conditions, such as higher temperatures, are often required for the third substitution.
Data Presentation
| Reaction Step | Nucleophile | Temperature (°C) | Solvent | Typical Yield (%) | Reference |
| First Substitution | 1 eq. Ammonia | 0 - 5 | Dioxane | High | [1] |
| Second Substitution | 1 eq. Ammonia | 25 - 35 | Dioxane | High | [1] |
| Overall Synthesis | 2 eq. Ammonium (B1175870) Hydroxide (B78521) | 3 - 42 | 1,2-Dichloroethane (B1671644) | 96 | [2] |
Table 1: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine from Cyanuric Chloride.
| Reactant | Nucleophile | Reaction Time | Yield (%) | Reference |
| 2,4,6-Trichloro-1,3,5-triazine | 2 eq. of various amines | Ambient Temperature | 44 - 98 | [3] |
| 2-Alkoxy-4,6-dichloro-1,3,5-triazine | 1 eq. of various amines | Elevated Temperature | Variable | [3] |
Table 2: Yields for the Synthesis of Symmetrically and Asymmetrically Disubstituted Chloro-s-triazines.
Experimental Protocols
Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
This protocol describes the synthesis starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The temperature-dependent reactivity of the chlorine atoms allows for a controlled, stepwise reaction.[2]
Materials:
-
Cyanuric chloride
-
Ammonium hydroxide
-
1,2-Dichloroethane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 3-5 °C using an ice bath.
-
Slowly add one equivalent of ammonium hydroxide to the stirring solution. Maintain the low temperature to ensure mono-substitution, forming 2-amino-4,6-dichloro-1,3,5-triazine.
-
After the initial reaction is complete (monitor by TLC), gradually raise the temperature of the reaction mixture up to 42 °C.
-
Introduce a second equivalent of ammonium hydroxide to the reaction mixture.
-
Stir the reaction for approximately 6 hours, maintaining the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid product with water and dry under vacuum to yield 2,4-diamino-6-chloro-1,3,5-triazine.
Kinetic Analysis of Nucleophilic Substitution on 2,4-Diamino-6-chloro-1,3,5-triazine
This protocol outlines a general procedure for determining the rate of reaction of 2,4-diamino-6-chloro-1,3,5-triazine with a nucleophile using High-Performance Liquid Chromatography (HPLC).
Materials and Instrumentation:
-
2,4-Diamino-6-chloro-1,3,5-triazine
-
Nucleophile of interest
-
Appropriate solvent (e.g., acetonitrile, ethanol)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable column (e.g., C18 reversed-phase)
-
Syringes and vials for sampling
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of 2,4-diamino-6-chloro-1,3,5-triazine and the nucleophile at known concentrations in the chosen solvent.
-
Reaction Setup: In a thermostatted vessel, equilibrate the solvent to the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding the nucleophile to the solution of 2,4-diamino-6-chloro-1,3,5-triazine. Ensure rapid mixing.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquot, if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
HPLC Analysis: Inject the quenched aliquots into the HPLC system. Use a suitable mobile phase to achieve good separation of the reactant, product, and any internal standard.
-
Data Acquisition: Monitor the elution of the compounds using the UV detector at a wavelength where the reactant and/or product absorb. Record the peak areas.
-
Data Analysis:
-
Generate a calibration curve for the reactant to correlate peak area with concentration.
-
Plot the concentration of 2,4-diamino-6-chloro-1,3,5-triazine versus time.
-
Assuming pseudo-first-order conditions (if the nucleophile is in large excess), the natural logarithm of the reactant concentration versus time should yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile in excess.
-
Conclusion
The reaction mechanism of 2,4-diamino-6-chloro-1,3,5-triazine is fundamentally governed by the principles of nucleophilic aromatic substitution. The electron-withdrawing nature of the triazine ring activates the carbon-chlorine bond towards nucleophilic attack, while the existing amino substituents modulate this reactivity, necessitating specific reaction conditions for further substitution. A thorough understanding of the SNAr mechanism, reaction kinetics, and influencing factors is paramount for the rational design and synthesis of novel triazine-based compounds for applications in drug discovery and materials science. The protocols and data presented herein provide a foundational guide for researchers to explore and exploit the rich chemistry of this versatile molecular scaffold.
References
Technical Guide: Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-diamino-6-chloro-1,3,5-triazine (diaminochlorotriazine), a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the established methodologies for determining its solubility in organic solvents, enabling researchers to generate precise and reliable data for their specific applications.
Introduction
2,4-Diamino-6-chloro-1,3,5-triazine (CAS No. 3397-62-4) is a heterocyclic compound widely used as a building block in medicinal chemistry and materials science.[1] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, formulation, and the development of analytical methods. Understanding and accurately measuring its solubility is therefore of paramount importance for its effective utilization. While qualitative descriptions such as "slightly soluble" in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are available, this guide provides the framework for obtaining quantitative data.[2]
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for 2,4-diamino-6-chloro-1,3,5-triazine in a range of common organic solvents. The table below is presented as a template for researchers to populate with their experimentally determined values. The proposed solvents are commonly used in synthetic and analytical chemistry.
Table 1: Experimentally Determined Solubility of 2,4-Diamino-6-chloro-1,3,5-triazine
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Acetone | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Dioxane | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Acetonitrile (B52724) | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
Note: The values in this table are placeholders and must be determined experimentally using the protocols outlined in this guide.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a solid in a solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved substance.
3.1. Materials and Equipment
-
2,4-Diamino-6-chloro-1,3,5-triazine (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of 2,4-diamino-6-chloro-1,3,5-triazine to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The optimal time for reaching equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) for the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of 2,4-diamino-6-chloro-1,3,5-triazine.
3.3. Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a suitable method for quantifying the concentration of 2,4-diamino-6-chloro-1,3,5-triazine in the saturated solvent.
-
Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water, should be used.
-
Column: A C18 reversed-phase column is typically appropriate.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for 2,4-diamino-6-chloro-1,3,5-triazine.
-
Calibration: A calibration curve should be prepared by analyzing a series of standard solutions of known concentrations of the compound in the same organic solvent.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. This concentration is then used to calculate the original concentration in the saturated solution, taking into account the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 2,4-diamino-6-chloro-1,3,5-triazine.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways and Logical Relationships
While 2,4-diamino-6-chloro-1,3,5-triazine is primarily a synthetic intermediate, its derivatives are known to interact with various biological pathways. For instance, some triazine derivatives act as inhibitors of dihydrofolate reductase. A logical diagram illustrating a generalized drug discovery workflow where solubility is a key decision point is provided below.
Caption: Role of Solubility in a Drug Discovery Cascade.
This guide provides the necessary framework for researchers to systematically determine the solubility of 2,4-diamino-6-chloro-1,3,5-triazine in various organic solvents. By following the detailed experimental protocol and utilizing appropriate analytical techniques, reliable and accurate quantitative data can be generated to support a wide range of research and development activities.
References
Spectroscopic Profile of 2,4-diamino-6-chloro-s-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-diamino-6-chloro-s-triazine (C₃H₄ClN₅), a key intermediate in the synthesis of various biologically active compounds. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate its identification and use in research and development.
Core Spectroscopic Data
The following sections present the key spectroscopic data for 2,4-diamino-6-chloro-s-triazine, summarized in clear, tabular formats for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the compound's poor solubility in common deuterated solvents at room temperature, obtaining high-resolution NMR spectra can be challenging. The use of solvents like DMSO-d₆ is often necessary. The expected chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the substituent groups.
¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.0 - 7.5 | Broad Singlet | -NH₂ |
Note: The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~170 - 175 | C-Cl |
| ~165 - 170 | C-NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-diamino-6-chloro-s-triazine, typically recorded as a solid in a KBr pellet, reveals characteristic absorption bands corresponding to its functional groups.
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (amino groups) |
| 1680 - 1640 | Strong | N-H bending (scissoring) |
| 1550 - 1480 | Strong | Triazine ring stretching |
| 810 - 780 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 2,4-diamino-6-chloro-s-triazine shows a distinct fragmentation pattern. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 145 | 100 | [M]⁺ (with ³⁵Cl) |
| 147 | 32 | [M]⁺ (with ³⁷Cl) |
| 110 | ~50 | [M - Cl]⁺ |
| 68 | ~40 | [C₂H₂N₃]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2,4-diamino-6-chloro-s-triazine are provided below. These protocols are based on standard techniques for the analysis of solid organic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-diamino-6-chloro-s-triazine in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Gentle heating may be required to aid dissolution.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary due to the presence of quaternary carbons.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of 2,4-diamino-6-chloro-s-triazine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and major fragment ions.
Visualizing Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound like 2,4-diamino-6-chloro-s-triazine.
Caption: General workflow for spectroscopic analysis.
The Role of Diaminochlorotriazine as a Key Atrazine Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine (B1667683), a widely utilized chlorotriazine herbicide, undergoes extensive metabolism in the environment and within biological systems, leading to the formation of various degradation products. Among these, 2-chloro-4,6-diamino-s-triazine, commonly known as diaminochlorotriazine (DACT), has emerged as a significant metabolite of interest.[1][2][3][4][5] Its persistence, potential for biological activity, and utility as a biomarker of atrazine exposure necessitate a thorough understanding of its formation, analytical detection, and toxicological implications.[2][6][7] This technical guide provides a comprehensive overview of the core aspects of DACT as an atrazine metabolite, consolidating key data, experimental protocols, and metabolic pathways to support advanced research and development.
Atrazine Metabolism and the Formation of this compound
The biotransformation of atrazine is a complex process involving successive N-dealkylation and, to a lesser extent, dechlorination through glutathione (B108866) conjugation.[1][3] DACT is a major urinary metabolite formed through the sequential removal of the ethyl and isopropyl groups from the parent atrazine molecule.[1] This metabolic conversion is primarily carried out by microsomal cytochrome P450 enzymes.[1] The dealkylation of deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA), two other primary metabolites, also leads to the formation of DACT.[1][4]
Atrazine Degradation Pathway
The following diagram illustrates the primary metabolic pathway leading to the formation of this compound (DACT) from Atrazine.
Toxicological Significance of this compound
DACT is not an inert metabolite; research has demonstrated its potential to elicit biological effects, some of which may be more pronounced than the parent compound, atrazine.
Endocrine Disruption
DACT has been implicated in disrupting the hypothalamic-pituitary-gonadal axis.[8][9] Studies have shown that DACT can suppress the release of luteinizing hormone (LH) by diminishing Gonadotropin-releasing hormone (GnRH)-induced intracellular calcium transients in pituitary cells.[8][9] This disruption of critical signaling pathways can have significant consequences for reproductive health.[8][9] While atrazine itself has been shown to have anti-estrogenic properties, DACT's mechanism of action on the LH surge appears to be independent of direct estrogen receptor binding.[10] The chloro-s-triazine metabolites, including DACT, are considered to share a common mechanism of toxicity with atrazine concerning neuroendocrine, reproductive, and developmental effects.[1][11]
Oxidative Stress
Acute exposure to DACT has been shown to induce oxidative stress in mice.[6] Studies have reported significant alterations in the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST) in the liver.[6] Furthermore, DACT treatment has been associated with a decrease in serum glutathione peroxidase (GPX) and GST activities, as well as reduced glutathione (GSH) content.[6] These findings suggest that DACT can disrupt the cellular redox balance, potentially leading to cellular damage.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analytical detection and toxicological effects of this compound.
Table 1: Analytical Detection of this compound (DACT)
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Procedural Recovery (%) | Reference |
| Water | GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 85 | [12] |
| Urine | GC-MSD (SIM) | 0.050 ng injected | 2.0 ppb | 97 | [13] |
Table 2: Toxicological Endpoints of this compound (DACT)
| Organism | Exposure Route | Dose | Effect | Reference |
| Mice | Intraperitoneal injection | 100 and 200 mg/kg | Increased hepatic superoxide dismutase (SOD) activity | [6] |
| Mice | Intraperitoneal injection | 200 mg/kg | Affected hepatic catalase (CAT) and glutathione S-transferase (GST) activities | [6] |
| Mice | Intraperitoneal injection | 200 mg/kg | Decreased serum glutathione peroxidase (GPX) and GST activities, and glutathione (GSH) content | [6] |
| Mice | Intraperitoneal injection | 200 mg/kg | Significantly decreased serum and testicular testosterone (B1683101) (T) levels | [6] |
| Murine LβT2 cells | In vitro | 300 µM for 24h | Markedly diminished GnRH-induced intracellular calcium transients and significant decrease in LH release | [8] |
| Female Sprague-Dawley rats | Gavage (5 days) | Not specified | Significantly suppressed total plasma LH and peak LH surge levels by 60% and 58% respectively | [10] |
Experimental Protocols
Analysis of this compound in Water by GC-MSD
This protocol is adapted from established methodologies for the determination of atrazine and its dealkylated chlorotriazine metabolites in water.[12][14]
1. Sample Preparation:
-
Buffer a water sample to pH 10.
-
Partition the sample with ethyl acetate.
2. Gas Chromatography/Mass Selective Detection (GC/MSD) Analysis:
-
Mode: Selected Ion Monitoring (SIM).
-
The specific ions to be monitored for DACT would be determined based on its mass spectrum.
3. Quantification:
-
Utilize an external standard calibration curve prepared from a certified DACT standard.
Experimental Workflow for DACT Analysis
The following diagram outlines a typical experimental workflow for the analysis of this compound in environmental or biological samples.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound | C3H4ClN5 | CID 21897015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. Exposure of mice to atrazine and its metabolite this compound elicits oxidative stress and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evidence that atrazine and this compound inhibit the estrogen/progesterone induced surge of luteinizing hormone in female Sprague-Dawley rats without changing estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Notice of Intent to List: Atrazine, Propazine, Simazine and their Chlorometabolites DACT, DEA and DIA - OEHHA [oehha.ca.gov]
- 12. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biodegradation Pathways of Atrazine to Diaminochlorotriazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Atrazine (B1667683), a widely used s-triazine herbicide, persists in soil and water, posing environmental and health concerns. Microbial biodegradation represents a cost-effective and environmentally sound strategy for its remediation. While the complete mineralization pathway of atrazine is well-documented, specific metabolic routes, such as the transformation to 2-chloro-4,6-diamino-s-triazine (diaminochlorotriazine or CAAT), are of significant interest. This technical guide provides a detailed overview of the biodegradation pathways leading to this compound, focusing on the enzymatic reactions, responsible microorganisms, and relevant quantitative data. It includes detailed experimental protocols for studying this process and visual diagrams to elucidate the metabolic logic and experimental workflows.
Introduction to Atrazine Biodegradation
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) is a selective herbicide used extensively in agriculture.[1][2] Its persistence and mobility in soil have led to widespread contamination of surface and groundwater.[2] Microbial degradation is a primary mechanism for the dissipation of atrazine in the environment.[3] Bacteria have evolved diverse enzymatic pathways to break down atrazine, often utilizing it as a source of nitrogen and, in some cases, carbon.[3][4] These pathways generally involve sequential reactions of N-dealkylation, dechlorination, and triazine ring cleavage.[1][3] This guide focuses specifically on the initial transformation steps that convert atrazine into its dealkylated intermediate, this compound (CAAT), a key metabolite in certain bacterial degradation pathways.
Biodegradation Pathway: Atrazine to this compound
The conversion of atrazine to this compound occurs via a pathway distinct from the well-characterized hydrolytic dechlorination route initiated by AtzA or TrzN enzymes. This pathway involves the sequential oxidative N-dealkylation of the ethyl and isopropyl side chains while the chlorine atom remains attached to the triazine ring.
The primary steps are as follows:
-
First N-dealkylation: Atrazine is converted to either deethylatrazine (B13485) (DEA) or deisopropylatrazine (B29266) (DIA). This step involves the removal of the ethyl or isopropyl group, respectively.
-
Second N-dealkylation: The resulting mono-dealkylated intermediate (DEA or DIA) undergoes a second dealkylation step, where the remaining alkyl group is removed to form 2-chloro-4,6-diamino-s-triazine (CAAT).
This oxidative pathway is prominently observed in Rhodococcus species.[1][5] Unlike the hydrolytic pathway which detoxifies atrazine by removing the chlorine atom first to produce hydroxyatrazine, this pathway yields chlorinated intermediates.[6] The enzymes responsible are often oxidative in nature, such as cytochrome P450 monooxygenases, which catalyze N-dealkylation reactions.[4][5][7]
Caption: Oxidative N-dealkylation pathway of atrazine to this compound.
Data Presentation
Microorganisms and Degradation Performance
The ability to degrade atrazine via N-dealkylation has been identified in several bacterial genera. The efficiency of degradation can vary significantly based on the strain and environmental conditions.
Table 1: Selected Microorganisms Involved in Atrazine N-dealkylation
| Microorganism Strain | Key Metabolites Detected | Degradation Efficiency / Rate | Reference |
| Rhodococcus sp. TE1 | Deethylatrazine (DEA), Deisopropylatrazine (DIA) | Not specified as rate, but identified as primary metabolites | [1] |
| Rhodococcus sp. B-30 | Deethylatrazine (DEA), Deisopropylatrazine (DIA) | Not specified as rate, but identified as primary metabolites | [1] |
| Enterobacter cloacae JS08.Deg01 | Deethylatrazine (DEA), Deisopropylatrazine (DIA) | 97% degradation of 2.5 mg in 100 mL medium in 6 days | [1] |
| Agrobacterium radiobacter J14a | Deethylatrazine (DEA), Deethyl-hydroxyatrazine | 94% mineralization of 50 µg/mL atrazine in 72 hours | [3] |
Enzymes and Genes in Atrazine Biodegradation
While the hydrolytic pathway genes (atzA/trzN, atzB, atzC) are well-conserved and widespread, the genetic basis for oxidative N-dealkylation is more diverse.[4][8]
Table 2: Key Enzymes and Genes in Atrazine Biodegradation Pathways
| Gene/Enzyme System | Function | Organism Example | Pathway Type | Reference |
| Cytochrome P450 | Oxidative N-dealkylation of ethyl/isopropyl groups | Rhodococcus sp. NI86/21 | Oxidative | [4] |
| AtrA | Oxidative N-dealkylation | Rhodococcus sp. TE1 | Oxidative | [4] |
| trzN / atzA | Hydrolytic dechlorination of atrazine to hydroxyatrazine | Arthrobacter aurescens TC1 / Pseudomonas sp. ADP | Hydrolytic | [4][9] |
| atzB | Hydrolysis of ethylamino group from hydroxyatrazine | Pseudomonas sp. ADP, Arthrobacter sp. | Hydrolytic | [4][9] |
| atzC | Hydrolysis of isopropylamino group from N-isopropylammelide | Pseudomonas sp. ADP, Arthrobacter sp. | Hydrolytic | [4][9] |
Experimental Protocols
Protocol 4.1: Enrichment and Isolation of Atrazine-Degrading Bacteria
This protocol describes a method for enriching and isolating bacteria capable of degrading atrazine from a soil sample.
Materials:
-
Soil sample from an atrazine-treated field.
-
Mineral Salt Medium (MSM): 1.7 g KH₂PO₄, 9.8 g Na₂HPO₄, 1.0 g MgSO₄·7H₂O, and trace elements per liter of deionized water. Adjust final pH to 7.0.[1]
-
Atrazine stock solution (e.g., 10 mg/mL in methanol).
-
Sterile flasks, petri dishes, and incubator shaker.
Procedure:
-
Enrichment Culture: Add 5 g of soil to a 250 mL flask containing 100 mL of sterile MSM.[1]
-
Spike the medium with atrazine to a final concentration of 25-100 mg/L to serve as the sole nitrogen and/or carbon source.[1][2]
-
Incubate the flask at 30°C with shaking at 180-200 rpm for 7 days.[1][6]
-
Subculturing: Transfer 5 mL of the enrichment culture to a fresh 100 mL of MSM with atrazine. Repeat this step 3-5 times to select for efficient degraders.
-
Isolation: Serially dilute the final enrichment culture and plate onto MSM agar (B569324) plates containing atrazine.
-
Incubate plates at 30°C until colonies appear.
-
Pick individual colonies and screen for atrazine degradation ability in liquid MSM culture.
Protocol 4.2: Atrazine Biodegradation Assay in Liquid Culture
This protocol details the procedure for quantifying atrazine degradation by an isolated bacterial strain.
Materials:
-
Isolated bacterial strain (e.g., Rhodococcus sp.).
-
Mineral Salt Medium (MSM).
-
Atrazine.
-
Incubator shaker.
-
Centrifuge.
-
HPLC system.
Procedure:
-
Inoculum Preparation: Grow the bacterial isolate in a suitable nutrient broth or MSM with a readily available nitrogen source until it reaches the late log phase. Harvest cells by centrifugation, wash twice with sterile phosphate (B84403) buffer, and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Assay Setup: In 250 mL flasks, add 100 mL of MSM and spike with atrazine to a final concentration of 50-100 mg/L.
-
Inoculate the flasks with 1 mL of the prepared bacterial suspension.[2] Include a non-inoculated control flask to account for abiotic degradation.
-
Incubation: Incubate flasks at 30°C with shaking (120-200 rpm).[2]
-
Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw 1 mL aliquots from each flask.
-
Sample Preparation: Centrifuge the aliquot at 10,000 rpm for 10 minutes to pellet the cells.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1][2]
Protocol 4.3: HPLC Analysis of Atrazine and its Metabolites
This protocol provides a standard method for the quantification of atrazine, DEA, DIA, and other metabolites using reverse-phase HPLC.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (B52724) and water or a buffer like potassium phosphate (KH₂PO₄).
-
Analytical standards for atrazine, DEA, and DIA.
Procedure:
-
Instrument Conditions:
-
Standard Curve: Prepare a series of standard solutions of atrazine, DEA, and DIA of known concentrations. Inject each standard to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the filtered samples from the biodegradation assay.
-
Quantification: Identify and quantify the compounds in the samples by comparing their retention times and peak areas to those of the analytical standards and the calibration curve.
Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating atrazine biodegradation.
Caption: General workflow for isolation and analysis of atrazine-degrading bacteria.
Conclusion
The biodegradation of atrazine to this compound is a critical transformation step mediated primarily by bacteria capable of oxidative N-dealkylation, such as various Rhodococcus species. This pathway proceeds through the formation of deethylatrazine and deisopropylatrazine. Understanding the microorganisms, enzymes, and optimal conditions involved is essential for developing effective bioremediation strategies. The protocols and data presented in this guide offer a comprehensive framework for researchers to investigate these processes, from isolating potent microbial strains to quantifying their degradative capabilities. Further research into the genetic regulation and enzymatic mechanisms of this pathway will enhance the application of these biological systems for environmental cleanup.
References
- 1. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Atrazine Catabolism Genes atzABC Are Widespread and Highly Conserved - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid biodegradation of atrazine by a novel Paenarthrobacter ureafaciens ZY and its effects on soil native microbial community dynamic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analysis of Diaminochlorotriazine in Water
These application notes provide detailed methodologies for the quantitative analysis of diaminochlorotriazine (DACT), a principal degradation product of triazine herbicides, in various water matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
This compound, a metabolite of widely used herbicides such as atrazine (B1667683) and simazine, is a compound of environmental concern due to its potential for water contamination.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in drinking water, surface water, and groundwater to ensure public health and environmental safety. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most reliable techniques for the determination of this compound and other triazine compounds in aqueous samples.[3][4]
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance data for various analytical methods used to determine this compound (often referred to as G-28273 or DDA) and related triazine compounds in water.
| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Method Validation (LLMV) | Mean Recovery (%) | Reference |
| GC-MS/MSD (SIM) | This compound (G-28273) & others | Water | 0.050 ng | 0.10 µg/L | 85 | [5] |
| LC-ESI/MS/MS | This compound (DDA) & others | Ground, Surface, Drinking Water | - | 0.10 µg/L | 102-109 | [6] |
| LC-ESI/MS/MS (DAI) | This compound (DDA) & others | Deionized, Ground, Surface, Drinking Water | - | 0.50 µg/L | 95-101 | [7] |
| GC-MS | Triazine Pesticides | Wastewater | - | - | - | [8] |
| LC-MS/MS | Triazine Pesticides & Degradates | Drinking Water | - | Calibration range: 0.25–5.0 ng/mL | - | [9] |
| Immunoassay (LFIA) | This compound (DACT) | Urinary | 11 pg/mL | Detectable range: 10 pg/mL - 10 ng/mL | - | [10] |
Experimental Protocols
Protocol 1: Direct Aqueous Injection with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of water samples with minimal preparation, making it suitable for high-throughput screening.[1][7][9]
1. Sample Preparation:
-
Collect water samples in clean glass bottles.
-
If the sample contains residual chlorine, add a dechlorinating agent. To prevent microbial degradation, sodium omadine can be added at a concentration of 64 mg/L.[9]
-
For pH adjustment and dechlorination, ammonium (B1175870) acetate (B1210297) may be added to a final concentration of 20 mM.[9]
-
Transfer an aliquot of the water sample (e.g., 800 µL) to an autosampler vial.[11]
-
Add an internal standard solution to each sample, standard, and blank. Isotopically labeled analogs of the target analytes are ideal.[1]
-
In some variations of the method, the water sample is diluted. For instance, a 1:4 dilution in the injection vial can be performed.[6][12]
2. LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters Xterra® RP18, 2.1 mm × 150 mm, 3.5 µm) is commonly used.[1]
-
Mobile Phase: A binary gradient of an aqueous buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., methanol).[1][9]
-
Injection Volume: 100 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target analytes and their internal standards.
3. Quality Control:
-
Analyze a laboratory reagent blank with each batch of samples to check for contamination.[13]
-
Analyze fortified blanks and fortified matrix spikes to assess method recovery and precision.[11]
-
Calibration curves should be generated with a correlation coefficient (r²) of ≥ 0.99.[13]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction
This protocol is a robust method for the analysis of triazines and their metabolites, including this compound.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Measure a 1 L water sample into a separatory funnel.
-
Adjust the sample pH to a range of 7.0 to 9.0. Some methods specify buffering to pH 10.[5][13]
-
Add 50 g of sodium chloride and dissolve completely.[13]
-
Extract the sample with three successive aliquots of a suitable organic solvent, such as methylene (B1212753) chloride or ethyl acetate.[5][13]
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. A solvent exchange to methyl-t-butyl ether (MTBE) may be performed during this step.[13]
2. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column, such as a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., TraceGOLD TG-5SilMS, 30 m × 0.25 mm × 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]
-
Injector Temperature: 275 °C in splitless mode.[8]
-
Oven Temperature Program: An initial temperature of 60°C held for 5 minutes, then ramped at 8°C/min to 300°C and held for 10 minutes.[8]
-
Mass Spectrometer: A mass selective detector operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
-
MS Source Temperature: 225 °C.[8]
3. Quality Control:
-
Incorporate procedural blanks and matrix spikes to monitor for contamination and extraction efficiency.
-
The use of an internal standard is recommended to correct for variations in extraction and injection.
-
Method performance should be validated by assessing linearity, accuracy, precision, and the limits of detection and quantification.[5]
Visualizations
Caption: Workflow for Direct Aqueous Injection LC-MS/MS Analysis.
Caption: Workflow for GC-MS Analysis with Liquid-Liquid Extraction.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. www3.uwsp.edu [www3.uwsp.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. GC-MS determination of chlorotriazines in aqueous environmental samples. - Portal Embrapa [embrapa.br]
- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct aqueous injection liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry analysis of water for atrazine, simazine, and their chlorotriazine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct aqueous injection LC-ESI/MS/MS analysis of water for 11 chloro- and thiomethyltriazines and metolachlor and its ethanesulfonic and oxanilic acid degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. NEMI Method Summary - O-3106-93 [nemi.gov]
Application Note: Determination of Diaminochlorotriazine in Environmental Samples by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of diaminochlorotriazine (DACT), a primary degradation product of triazine herbicides, in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation employing solid-phase extraction (SPE), derivatization to enhance volatility, and subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode for optimal sensitivity and selectivity. This methodology is crucial for environmental monitoring, toxicological studies, and regulatory compliance.
Introduction
This compound, also known as didealkylatrazine (DDA), is a significant metabolite of widely used triazine herbicides such as atrazine (B1667683) and simazine. Due to its persistence and potential for groundwater contamination, a reliable and sensitive analytical method is essential for its detection and quantification in various environmental matrices. Gas chromatography coupled with mass spectrometry offers high separation efficiency and specific detection, making it a powerful tool for this purpose. However, the polar nature of DACT necessitates a derivatization step to improve its chromatographic behavior. This document provides a comprehensive protocol for the analysis of DACT by GC-MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of this compound from water samples.
Materials:
-
Water sample
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)[1]
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
pH adjustment solutions (e.g., buffer to pH 3-4 or pH 10)[2][3]
Procedure:
-
Sample Pre-treatment: Adjust the pH of the water sample. Depending on the specific SPE cartridge and method, the pH may be adjusted to 3-4 or buffered to pH 10.[2][3]
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with one cartridge volume of ethyl acetate.
-
Wash the cartridge with one cartridge volume of methanol.
-
Equilibrate the cartridge with two cartridge volumes of deionized water, ensuring the cartridge does not go dry.
-
-
Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with one cartridge volume of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained this compound from the cartridge using an appropriate volume of ethyl acetate.
-
Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen gas.[4][5] The residue is then ready for derivatization.
Derivatization
To enhance the volatility and thermal stability of this compound for GC analysis, a silylation reaction is performed.
Materials:
-
Dried sample extract from SPE
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or other silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[1]
-
Acetonitrile (anhydrous)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract in a small volume of anhydrous acetonitrile.
-
Add an excess of the silylating agent (e.g., 50 µL of MTBSTFA) to the reconstituted extract.
-
Seal the reaction vial tightly.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness)[5][6]
GC Conditions (Example):
-
Injector Temperature: 250°C[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp 1: 20°C/min to 150°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes[5]
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor: Specific m/z values for the derivatized this compound should be determined by analyzing a standard.
-
MS Source Temperature: 230°C[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and related compounds by GC-MS, compiled from various studies.
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| This compound (G-28273) | Water | LLE, GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 85 ± 20 | [2][9] |
| This compound (Didealkylatrazine) | Surface Water | Dual-Resin SPE, GC-MS | 0.01 µg/L | - | 102 | [9] |
| This compound (DDA) | Urine | SPE, TMS derivatization, GC-MS (SIM) | 1.2 µg/L | - | 71.7 | [1] |
| Atrazine | Water | LLE, GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 90 ± 12 | [2][9] |
| Deethylatrazine (G-30033) | Water | LLE, GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 92 ± 13 | [2][9] |
| Deisopropylatrazine (G-28279) | Water | LLE, GC-MSD (SIM) | 0.050 ng | 0.10 ppb | 98 ± 16 | [2][9] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the determination of this compound in aqueous samples. The combination of solid-phase extraction for sample clean-up and concentration, followed by derivatization and selective detection using GC-MS in SIM mode, allows for low detection limits and accurate quantification. This protocol is suitable for routine environmental monitoring and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organomation.com [organomation.com]
- 5. GC-MS determination of chlorotriazines in aqueous environmental samples. - Portal Embrapa [embrapa.br]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Diaminochlorotriazine (DACT) as a Biomarker of Atrazine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrazine (B1667683), a widely used herbicide, is a subject of ongoing research regarding its potential health effects. Accurate assessment of human exposure to atrazine is crucial for epidemiological studies and risk assessment. Atrazine is metabolized in the body into several byproducts, which can be detected in urine. One of the major urinary metabolites is 2,4-diamino-6-chloro-s-triazine, commonly known as diaminochlorotriazine (DACT).[1][2][3][4] The presence and concentration of DACT in urine serve as a key biomarker for determining exposure to atrazine.
These application notes provide a comprehensive overview of the use of DACT as a biomarker for atrazine exposure, including detailed protocols for its detection and quantification in urine samples. While DACT is a primary metabolite, it is important to note that a comprehensive exposure assessment may require the analysis of multiple atrazine metabolites, as the urinary metabolite profile can vary among individuals and exposure scenarios.[4] Other significant metabolites include atrazine mercapturate (AM), deethylatrazine (B13485) (DEA), and deisopropylatrazine (B29266) (DIA).[4][5][6] Notably, atrazine mercapturate is the only metabolite that unequivocally confirms exposure to the parent atrazine compound.[6]
Metabolic Pathway of Atrazine
Atrazine undergoes metabolism in humans and experimental animals primarily through two main pathways: N-dealkylation and glutathione (B108866) conjugation.[1][2] The N-dealkylation pathway, mediated by cytochrome P450 enzymes, involves the sequential removal of the ethyl and isopropyl groups from the atrazine molecule.[1][2] This process leads to the formation of deethylatrazine (DEA) and deisopropylatrazine (DIA), which are further dealkylated to the final product, this compound (DACT).[1][2][4] The glutathione conjugation pathway results in the formation of atrazine mercapturate (AM).[1][2]
Quantitative Data Summary
The following tables summarize quantitative data on the detection of DACT and other atrazine metabolites in human urine from various studies. These values can vary significantly based on the population, exposure levels, and analytical methods used.
Table 1: Detection of Atrazine Metabolites in Urine of Farm Applicators
| Biomarker | Detection Frequency | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method | Reference |
| Deethylatrazine | 37.4% (n=37) | 14.2 | 13.5 | GC-MS | [7] |
| Atrazine (via mercapturate ELISA) | 80% (n=40) | 6.4 | 7.5 | ELISA | [7] |
| Atrazine (via triazines in water ELISA) | 100% (n=10) | 22.4 | 13.9 | ELISA | [7] |
| Atrazine Mercapturate | Detected in all post-exposure samples | 0.3 - 10.4 | - | HPLC-MS/MS | [6] |
Table 2: Detection of Atrazine Metabolites in Urine of Pregnant Women
| Biomarker Group | Detection Frequency | Analytical Method | Reference |
| Atrazine or Atrazine Mercapturate | 5.5% (n=579) | Not Specified | [5][8] |
| Dealkylated Triazine Metabolites | 20% | Not Specified | [5][8] |
| Hydroxylated Triazine Metabolites | 40% | Not Specified | [5][8] |
Table 3: Predominant Atrazine Metabolites in Different Exposure Scenarios
| Exposure Category | Predominant Metabolite(s) | Mean Percentage of Total Metabolites | Reference |
| High Exposure (Turf Applicators) | DACT, DEA | 51% (DACT), 31% (DEA) | [4] |
| Lower-Level Exposure | DEA, DACT | 33% (DEA), 28% (DACT) | [4] |
| Environmental Exposure | DACT | 77% | [4] |
Experimental Protocols
This section provides detailed methodologies for the analysis of DACT and other atrazine metabolites in urine.
Protocol 1: Analysis of DACT and other Dealkylated Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methodologies that utilize solid-phase extraction for sample cleanup followed by GC-MS for detection and quantification.[9][10]
1. Materials and Reagents
-
Urine samples
-
Internal standards (e.g., isotopically labeled atrazine metabolites)
-
Methanol (B129727), Ethyl acetate, Acetone (B3395972) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Solid-Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 5 mL aliquot of urine to remove any particulate matter.
-
Spike the supernatant with an appropriate internal standard.
-
Adjust the urine pH to ~3-4 with HCl.[10]
-
Condition the SPE cartridge by washing with methanol followed by deionized water.
-
Load the acidified urine sample onto the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the analytes from the cartridge with ethyl acetate.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of acetone (e.g., 100 µL) for GC-MS analysis.[9]
3. GC-MS Analysis
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for DACT and other target metabolites.
-
Quantification: Generate a calibration curve using standards of known concentrations. Calculate the concentration of DACT in the urine samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Analysis of Atrazine Mercapturate by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is adapted from methods described for the analysis of atrazine mercapturate, a specific biomarker of direct atrazine exposure.[6]
1. Materials and Reagents
-
Urine samples
-
Atrazine mercapturate analytical standard
-
Isotopically labeled atrazine mercapturate (internal standard)
-
Formic acid
-
Acetonitrile, Methanol (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Take a 1 mL aliquot of urine and spike with the internal standard.
-
Acidify the sample with formic acid to a final concentration of 0.1%.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-MS/MS Analysis
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of mobile phase B, and gradually increase to elute the analyte. A typical gradient might be: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both atrazine mercapturate and its internal standard for high selectivity and sensitivity.
-
Quantification: Create a calibration curve by analyzing standards of known concentrations. Quantify the atrazine mercapturate in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 3: Rapid Screening of DACT using a Lateral Flow Immunoassay (LFIA)
This protocol describes a rapid, semi-quantitative screening method for DACT in urine, based on the principles of competitive immunoassay.[3]
1. Principle This is a competitive immunoassay. DACT in the urine sample competes with a DACT-conjugate immobilized on the test strip for binding to a limited number of anti-DACT antibodies labeled with a detection particle (e.g., gold nanoparticles). A higher concentration of DACT in the sample results in less binding of the labeled antibody to the test line, leading to a weaker signal.
2. Materials
-
Lateral flow immunoassay test strips for DACT
-
Urine collection cups
-
Pipette or dropper
3. Procedure
-
Collect a fresh urine sample in a clean container.
-
Allow the test strip and urine sample to reach room temperature.
-
Apply a specified number of drops of the urine sample to the sample well of the test strip.
-
Wait for the specified amount of time (typically a few minutes) for the results to develop.
-
Interpret the results based on the intensity of the test line compared to the control line. A faint or absent test line indicates a positive result (presence of DACT), while a visible test line indicates a negative result.
4. Interpretation
-
Negative: Both the control line and the test line appear.
-
Positive: The control line appears, but the test line is either absent or significantly fainter than the control line.
-
Invalid: The control line does not appear. The test should be repeated with a new strip.
Note: LFIA is a screening tool. Positive results should be confirmed by a more quantitative and specific method such as GC-MS or HPLC-MS/MS.
Conclusion
This compound is a valuable biomarker for assessing exposure to the herbicide atrazine. The choice of analytical method will depend on the specific research question, required sensitivity, and whether a quantitative or qualitative result is needed. For accurate and comprehensive exposure assessment, particularly in research and clinical settings, the analysis of multiple atrazine metabolites using chromatographic techniques coupled with mass spectrometry is recommended. The protocols provided herein offer a starting point for laboratories to develop and validate their own methods for the analysis of DACT and other atrazine biomarkers.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Biomarkers of Prenatal Atrazine Exposure and Adverse Birth Outcomes in the PELAGIE Birth Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urinary biomarkers of atrazine exposure among farm pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary biomarkers of prenatal atrazine exposure and adverse birth outcomes in the PELAGIE birth cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Reactive Dyes Using 2,4-Diamino-6-chloro-s-triazine
Introduction
Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, making them one of the most permanent types of dyes. Their ability to bind chemically to fibers like cotton, wool, and silk results in excellent wash fastness properties.[1][2] The key to their reactivity is a functional group that can undergo nucleophilic substitution with the hydroxyl or amino groups present in the fibers. The s-triazine (1,3,5-triazine) ring system is a cornerstone of many reactive dyes. By substituting the chlorine atoms on cyanuric chloride (2,4,6-trichloro-s-triazine) with chromophores and other functional groups, highly effective reactive dyes can be synthesized.
The Role of 2,4-Diamino-6-chloro-s-triazine
2,4-Diamino-6-chloro-s-triazine serves as a crucial building block or "reactive moiety" in the synthesis of certain reactive dyes. It contains a single remaining chlorine atom which is less reactive than those on dichlorotriazine or trichlorotriazine (B8581814) derivatives. This reduced reactivity necessitates more forceful reaction conditions (higher temperature and precise pH control) for the final condensation step with a chromophore. The two amino groups can be simple -NH₂ groups or substituted amines, which can be used to modulate the dye's solubility and affinity for the fiber. The final dye molecule, containing the diamino-s-triazine group, attaches to the fiber by the displacement of the single chlorine atom, forming a stable, covalent ether or amino bond.
General Synthetic Strategy
The synthesis of a reactive dye using this protocol generally involves a multi-step process:
-
Chromophore Synthesis : An azo dye, which will provide the color, is typically synthesized first. This involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich partner like a naphthol or an aromatic amine.[3][4]
-
Condensation with the Reactive Moiety : The synthesized chromophore, which must contain a nucleophilic group (commonly an amino group), is then reacted with 2,4-diamino-6-chloro-s-triazine. This is a nucleophilic aromatic substitution reaction where the nucleophile from the chromophore displaces the chlorine atom on the triazine ring.
-
Isolation and Purification : The final reactive dye is isolated from the reaction mixture, often by "salting out," followed by filtration and drying.[1][3]
The sequential substitution of chlorine atoms on the starting cyanuric chloride is highly dependent on temperature. The first chlorine is substituted at 0-5°C, the second at room temperature or slightly above, and the third requires significantly higher temperatures (e.g., 80-95°C).[5] This protocol focuses on the final substitution step, where the chromophore is attached.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a monoazo reactive dye incorporating the 2,4-diamino-s-triazine reactive group.
Safety Precautions:
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aromatic amines, cyanuric chloride derivatives, and concentrated acids are toxic and/or corrosive. Handle with extreme care.[6]
-
Diazonium salts can be explosive when dry and should always be kept in a cold aqueous solution.[3]
Protocol 1: Synthesis of the Azo Chromophore
This part of the protocol describes the formation of an amino-functionalized azo dye, which will be subsequently linked to the triazine ring. Here, we use sulfanilic acid and J-acid as representative components.
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL beaker, prepare a solution of sulfanilic acid (0.1 mol) and sodium carbonate (0.05 mol) in 100 mL of water. Warm gently if necessary to achieve a clear solution. Cool the solution to 0-5°C in an ice-water bath.
-
In a separate beaker, dissolve sodium nitrite (B80452) (0.11 mol) in 50 mL of water and cool to 0-5°C.
-
Slowly add the cold sodium nitrite solution to the sulfanilic acid solution, maintaining the temperature below 5°C.
-
Prepare a mixture of concentrated hydrochloric acid (0.25 mol) and 100 g of crushed ice in a 500 mL beaker.
-
Add the solution from step 3 dropwise to the stirred acid-ice mixture over 30 minutes. Ensure the temperature does not rise above 5°C.
-
Stir the resulting suspension of the diazonium salt for an additional 30 minutes in the ice bath. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
Part B: Azo Coupling
-
In a 1 L beaker, dissolve J-acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) (0.1 mol) in 200 mL of water containing sodium carbonate (0.1 mol).
-
Cool the J-acid solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt suspension (from Part A) to the stirred J-acid solution over 60 minutes.
-
During the addition, maintain the pH of the reaction mixture between 8.0 and 9.0 by the portion-wise addition of a 20% sodium carbonate solution.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2-3 hours until the coupling is complete (monitored by TLC or disappearance of the diazonium salt). The product is an amino-azo dye chromophore.
Protocol 2: Condensation with 2,4-Diamino-6-chloro-s-triazine
-
To the reaction mixture containing the synthesized amino-azo dye, add 2,4-diamino-6-chloro-s-triazine (0.1 mol).
-
Slowly raise the temperature of the reaction mixture to 85-90°C and maintain it for 4-6 hours.
-
Throughout this period, maintain the pH of the solution between 7.5 and 8.5 by adding a 20% sodium carbonate solution as needed. Monitor the reaction's progress using thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
Protocol 3: Isolation of the Final Dye
-
Isolate the synthesized reactive dye by "salting out." Add sodium chloride to the reaction mixture (approximately 20% w/v) and stir for 1 hour to precipitate the dye.[1][3]
-
Filter the solid product using a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove impurities.
-
Dry the purified dye in an oven at 50-60°C to a constant weight.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Reaction Step | Key Reactants | Stoichiometry (Molar Ratio) | Temperature (°C) | pH | Reaction Time (hours) | Expected Yield (%) |
| Diazotization | Sulfanilic Acid, Sodium Nitrite, HCl | 1 : 1.1 : 2.5 | 0 - 5 | < 2 | 1 - 1.5 | ~95 (in solution) |
| Azo Coupling | Diazonium Salt, J-Acid | 1 : 1 | 0 - 5 | 8.0 - 9.0 | 2 - 4 | 85 - 95 |
| Condensation | Azo Chromophore, Diaminochlorotriazine | 1 : 1 | 85 - 90 | 7.5 - 8.5 | 4 - 6 | 70 - 85 |
| Isolation | Dye Solution, Sodium Chloride | - | Room Temp. | Neutral | 1 | >90 (precipitation) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general chemical pathway for the synthesis.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Azo Dyes - Introduction [sites.google.com]
- 5. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
Diaminochlorotriazine as a Scaffold for Dihydrofolate Reductase (DHFR) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular replication. The inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly proliferating cells such as cancer cells and pathogenic microbes. This makes DHFR a well-established and attractive target for the development of anticancer, antibacterial, and antiprotozoal agents.
The 2,4-diamino-1,3,5-triazine scaffold has emerged as a "privileged structure" in the design of novel DHFR inhibitors. This core structure mimics the diaminopyrimidine moiety of the natural substrate, allowing for competitive binding to the active site of the enzyme. The presence of a chlorine atom at the 6-position of the triazine ring, creating diaminochlorotriazine, provides a reactive handle for medicinal chemists to introduce a variety of substituents. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting DHFR inhibitors.
These application notes provide an overview of the use of this compound as a scaffold for generating DHFR inhibitors, including a summary of their biological activity, a representative synthetic protocol, and a detailed experimental protocol for evaluating their inhibitory effects on DHFR.
Signaling Pathway and Mechanism of Action
DHFR plays a central role in the folate pathway, which is essential for nucleotide biosynthesis. Inhibition of DHFR by this compound-based compounds leads to the depletion of THF, which in turn inhibits the synthesis of thymidylate, the building block of DNA.
Quantitative Data Summary
The following table summarizes the biological activity of representative 2,4-diamino-1,3,5-triazine derivatives as DHFR inhibitors against various organisms. The data is presented as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).
| Compound ID | Target Organism/Enzyme | Assay Type | IC50 / MIC (µM) | Reference |
| Series 1: Antiplasmodial | ||||
| Compound A | P. falciparum (FCR-3 strain) | Whole-cell | 0.00266 | [1] |
| Series 2: Antitubercular | ||||
| Compound 6b | M. tuberculosis (H37Rv) | Whole-cell | 1.76 | [2] |
| Compound 6i | M. tuberculosis (H37Rv) | Whole-cell | 1.57 | [2] |
| Series 3: Anticancer | ||||
| Compound 30 | Human DHFR | Enzyme | 0.002 | [3] |
| Triazine-benzimidazole analog | Human DHFR | Enzyme | 0.11 - 42.4 | [3] |
Experimental Protocols
Representative Synthesis of 6-Substituted-2,4-diamino-1,3,5-triazine Derivatives
This protocol describes a general method for the synthesis of 2,4-diamino-1,3,5-triazine derivatives starting from a biguanide (B1667054) intermediate, which can be synthesized from cyanoguanidine and an appropriate aniline (B41778).
Materials:
-
Cyanoguanidine
-
Substituted aniline hydrochloride
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium methoxide (B1231860) (NaOMe)
-
Appropriate ester (e.g., ethyl formate (B1220265) for an unsubstituted 6-position)
Procedure:
-
Synthesis of the Biguanide Intermediate:
-
In a round-bottom flask, dissolve the substituted aniline hydrochloride and cyanoguanidine in ethanol.
-
Add concentrated hydrochloric acid and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated biguanide hydrochloride by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Cyclization to the Diaminotriazine:
-
To a solution of sodium methoxide in methanol, add the synthesized biguanide hydrochloride.
-
Add the appropriate ester (e.g., ethyl formate) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted-2,4-diamino-1,3,5-triazine derivative.
-
Note: This is a representative protocol. Reaction conditions such as temperature, time, and choice of base and solvent may need to be optimized for specific derivatives.
DHFR Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard in vitro assay to determine the inhibitory activity of compounds against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials and Reagents:
-
Purified DHFR enzyme (e.g., human, bacterial, or protozoal)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in the assay buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <1%) in all wells.
-
Dilute the DHFR enzyme in the assay buffer to a working concentration that gives a linear decrease in absorbance at 340 nm over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the indicated order:
-
Assay Buffer
-
Test compound dilution or control (vehicle or positive control)
-
DHFR enzyme solution
-
NADPH solution
-
-
Include control wells:
-
No-enzyme control: All components except the DHFR enzyme.
-
No-inhibitor control (100% activity): All components with the vehicle solvent instead of the test compound.
-
Positive control: All components with a known DHFR inhibitor.
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no-inhibitor control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel DHFR inhibitors. The synthetic accessibility and the ability to readily introduce diverse chemical functionalities allow for the fine-tuning of inhibitory potency and selectivity against DHFR from different species. The provided protocols offer a framework for the synthesis and evaluation of new diaminotriazine-based compounds, aiding researchers in the discovery and development of next-generation antifolate therapeutics.
References
Application Notes and Protocols for Chemical Cross-Linking of Proteins Using Diaminochlorotriazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the elucidation of protein-protein interactions (PPIs) and the structural characterization of protein complexes.[1][2] This technique utilizes bifunctional reagents to covalently link amino acid residues that are in close proximity, providing distance constraints that are crucial for understanding protein architecture and function.[1][3] Diaminochlorotriazine, a heterocyclic compound, offers a unique reactivity profile for its use as a chemical cross-linker. This document provides detailed application notes and protocols for the use of this compound in the chemical cross-linking of proteins for researchers, scientists, and drug development professionals.
The triazine core of this compound possesses a single reactive chlorine atom that can readily undergo nucleophilic substitution by specific amino acid side chains. The reactivity of the chlorine is tunable by temperature and pH, allowing for a controlled, stepwise cross-linking procedure. This reagent is particularly useful for targeting lysine (B10760008), cysteine, and tyrosine residues.[4][5][6]
Principle of this compound Cross-Linking
This compound is a heterobifunctional cross-linking reagent. The cross-linking process is proposed as a two-step reaction:
-
First-Step Reaction (Activation): The highly reactive chlorine atom on the triazine ring reacts with a nucleophilic amino acid residue (e.g., the ε-amino group of lysine) on the first protein (Protein A) under controlled pH and temperature conditions. This reaction forms a stable covalent bond, tethering the this compound moiety to Protein A.
-
Second-Step Reaction (Cross-Linking): Following the initial reaction, and potentially a purification step to remove the unreacted cross-linker, the reaction conditions are altered (e.g., by increasing the temperature or adjusting the pH). This change in conditions activates one of the amino groups on the triazine ring, promoting its reaction with a suitable amino acid residue on a second, interacting protein (Protein B). This second reaction completes the covalent cross-link between the two proteins.
The resulting cross-linked proteins can then be analyzed by various techniques, most powerfully by mass spectrometry, to identify the specific amino acid residues involved in the interaction.[1][3]
Data Presentation
The efficiency of cross-linking reactions can be influenced by several factors, including the concentration of the cross-linker, the concentration of the protein, the reaction buffer composition, pH, and temperature. The following tables summarize typical reaction conditions and expected outcomes for cross-linking experiments using this compound.
Table 1: Recommended Reaction Parameters for this compound Cross-Linking
| Parameter | First Step (Activation) | Second Step (Cross-Linking) |
| Temperature | 0 - 4 °C | Room Temperature (20-25 °C) to 37 °C |
| pH | 7.5 - 8.5 | 8.0 - 9.0 |
| Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Molar Ratio (Cross-linker:Protein) | 20:1 to 100:1 | N/A |
| Quenching Agent | 20-50 mM Tris-HCl or Glycine | 20-50 mM Tris-HCl or Glycine |
Table 2: Example of Quantitative Mass Spectrometry Data for a this compound Cross-Linking Experiment
| Cross-linked Peptide Pair | Protein A | Residue A | Protein B | Residue B | Reporter Ion Intensity Ratio (Heavy/Light) | p-value |
| K-A-T-I-N-V-L-W-K(X) | Protein X | K128 | Y-G-F-Y-T-H-K(X) | Protein Y | K72 | 4.2 |
| R-L-G-S-K(X)-I-I-L-V | Protein X | K210 | F-A-L-C(X)-V-G-H | Protein Y | C98 | 3.8 |
| T-Y(X)-P-D-V-L-P-Q-R | Protein Z | Y55 | V-L-A-G-K(X)-E-E-F | Protein W | K15 | 2.5 |
Note: The data presented in this table is illustrative. Actual results will vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Protocol 1: Two-Step Chemical Cross-Linking of Purified Proteins
This protocol describes a general procedure for cross-linking two purified proteins (Protein A and Protein B) using this compound.
Materials:
-
Purified Protein A and Protein B (in a suitable amine-free buffer like PBS or HEPES, pH 7.5)
-
This compound (stock solution in DMSO)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis or desalting columns
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for sample preparation and analysis
Procedure:
Step 1: Activation of Protein A with this compound
-
Prepare a solution of Protein A at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
On ice, add the this compound stock solution to the Protein A solution to achieve the desired molar excess (e.g., 50:1).
-
Incubate the reaction mixture at 4°C for 2 hours with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at 4°C to stop the reaction.
-
Remove the excess, unreacted this compound by dialysis against the Reaction Buffer or by using a desalting column.
Step 2: Cross-Linking of Activated Protein A with Protein B
-
Add purified Protein B to the solution of activated Protein A from Step 1. The molar ratio of Protein A to Protein B should be optimized based on their binding affinity, but a 1:1 ratio is a good starting point.
-
Incubate the mixture at room temperature (25°C) for 2 hours with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
-
The cross-linked protein sample is now ready for analysis.
Step 3: Analysis of Cross-Linked Products
-
Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked Protein A-Protein B complex.
-
For identification of cross-linked peptides, proceed with in-gel or in-solution digestion of the cross-linked protein bands using trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[7]
-
Use specialized software to identify the cross-linked peptides and the specific residues involved in the cross-link.
Protocol 2: In-Situ Cross-Linking in Cell Lysates
This protocol is for capturing protein-protein interactions within a more complex biological sample.
Materials:
-
Cell lysate (prepared in an amine-free lysis buffer, e.g., HEPES-based)
-
This compound (stock solution in DMSO)
-
Cross-Linking Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Immunoprecipitation reagents (antibodies, beads)
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer and associated reagents
Procedure:
-
Clarify the cell lysate by centrifugation to remove cellular debris.
-
Adjust the protein concentration of the lysate to 1-10 mg/mL with Cross-Linking Buffer.
-
On ice, add this compound to the lysate to a final concentration of 1-5 mM.
-
Incubate at 4°C for 15-30 minutes.
-
Shift the reaction to room temperature and incubate for an additional 30-60 minutes.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
The lysate containing cross-linked protein complexes can now be used for downstream applications such as immunoprecipitation of a target protein to identify its interaction partners, followed by mass spectrometry analysis of the co-precipitated, cross-linked complexes.
Mandatory Visualizations
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Diaminochlorotriazine-Based Reactive Dyes in Cotton Coloration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of diaminochlorotriazine-based reactive dyes for cotton fibers. The information compiled is intended to guide researchers in developing novel reactive dyes and optimizing their application processes for enhanced performance and sustainability.
Introduction
Reactive dyes are a prominent class of colorants for cellulosic fibers like cotton, prized for their brilliant shades, excellent wet fastness properties, and the formation of a stable covalent bond with the fiber.[1] The triazine ring system, particularly derivatives of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serves as a fundamental building block for a vast array of reactive dyes. This compound moieties are key intermediates in the synthesis of monochlorotriazine (MCT) and dichlorotriazine (DCT) reactive dyes, which exhibit distinct reactivity and application profiles. Dichlorotriazine dyes are highly reactive and suitable for dyeing at lower temperatures, while monochlorotriazine dyes require more energy-intensive conditions for fixation.[2] The synthesis strategy often involves a stepwise substitution of the chlorine atoms on the triazine ring, allowing for the introduction of various chromophores and solubilizing groups to achieve a wide color gamut and desired application properties.
Synthesis of this compound-Based Reactive Dyes
The synthesis of reactive dyes based on this compound typically follows a multi-step pathway involving diazotization, coupling, and condensation reactions. The general approach is to first synthesize a chromophoric amine, which is then condensed with cyanuric chloride. Subsequent reactions with other amines introduce further functional groups.
General Synthesis Pathway
The synthesis of a simple monoazo dichlorotriazine reactive dye can be conceptualized in the following stages:
-
First Condensation: Reaction of cyanuric chloride with an aromatic amine (often a sulfonic acid derivative to impart water solubility) under controlled temperature and pH to yield a dichlorotriazinyl intermediate.
-
Diazotization: Conversion of a primary aromatic amine (the diazo component) into a diazonium salt.
-
Coupling: Reaction of the diazonium salt with a coupling component (e.g., H-acid, J-acid) to form the azo chromophore.
-
Second Condensation: Reaction of the dichlorotriazinyl intermediate with an amino-functionalized chromophore to yield the final dichlorotriazine reactive dye. To synthesize a monochlorotriazine dye, a further condensation step is carried out to replace one of the remaining chlorine atoms.
// Nodes CyanuricChloride [label="Cyanuric Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; AromaticAmine1 [label="Aromatic Amine 1\n(e.g., Sulfanilic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; DCT_Intermediate [label="Dichlorotriazinyl\nIntermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiazoComponent [label="Primary Aromatic Amine\n(Diazo Component)", fillcolor="#F1F3F4", fontcolor="#202124"]; DiazoniumSalt [label="Diazonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CouplingComponent [label="Coupling Component\n(e.g., H-Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; AzoChromophore [label="Amino-Azo Chromophore", fillcolor="#FBBC05", fontcolor="#202124"]; DCT_Dye [label="Dichlorotriazine\nReactive Dye", fillcolor="#34A853", fontcolor="#FFFFFF"]; AromaticAmine2 [label="Aromatic Amine 2", fillcolor="#F1F3F4", fontcolor="#202124"]; MCT_Dye [label="Monochlorotriazine\nReactive Dye", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CyanuricChloride -> DCT_Intermediate [label="Condensation 1\n(0-5°C, pH 4-5)"]; AromaticAmine1 -> DCT_Intermediate; DiazoComponent -> DiazoniumSalt [label="Diazotization\n(NaNO₂, HCl, 0-5°C)"]; DiazoniumSalt -> AzoChromophore [label="Coupling\n(pH 8-9)"]; CouplingComponent -> AzoChromophore; DCT_Intermediate -> DCT_Dye [label="Condensation 2\n(20-30°C, pH 5-6)"]; AzoChromophore -> DCT_Dye; DCT_Dye -> MCT_Dye [label="Condensation 3\n(80-90°C, pH 4-5)"]; AromaticAmine2 -> MCT_Dye; } dot Figure 1: General synthesis pathway for dichlorotriazine and monochlorotriazine reactive dyes.
Experimental Protocol: Synthesis of a Bis(dichlorotriazine) Reactive Dye
This protocol is based on the synthesis of bis(dichlorotriazine) reactive dyes containing a stilbene (B7821643) fragment.[3]
Materials:
-
Cyanuric chloride
-
6-amino-1-naphthol-3-sulfonic acid (I acid)
-
4,4'-diaminostilbene-2,2'-disulfonic acid
-
Sodium carbonate
-
Sodium chloride
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
Ice
-
Deionized water
-
i-Propanol
-
Ammonia solution
Procedure:
-
Synthesis of the Dichlorotriazinyl Intermediate (Compound a1):
-
Dissolve 0.01 mol of I acid in 30 mL of water.
-
In a separate vessel, prepare a suspension of 0.01 mol of cyanuric chloride in 50 mL of ice-water.
-
Slowly add the I acid solution to the cyanuric chloride suspension while maintaining the temperature at 0-5°C and pH at 6.5-7.0 by the dropwise addition of a 20% aqueous sodium carbonate solution.
-
Stir the reaction mixture at 0-5°C for 2 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of i-propanol:ammonia (1:1).
-
-
Diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid (Compound b):
-
Suspend 0.005 mol of 4,4'-diaminostilbene-2,2'-disulfonic acid in 50 mL of water.
-
Add concentrated hydrochloric acid and cool the mixture to 0-5°C with the addition of ice.
-
Slowly add a solution of sodium nitrite with vigorous stirring, maintaining the temperature below 5°C.
-
Stir for 1 hour at 0-5°C. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
-
Coupling Reaction to form the Bis(dichlorotriazine) Dye:
-
To the solution of the dichlorotriazinyl intermediate (a1) from step 1, add the diazonium salt solution (b) from step 2 dropwise.
-
Maintain the temperature at 0-5°C and the pH at 7.0-7.5 with a 20% sodium carbonate solution.[3]
-
Stir the mixture for 3-4 hours at 0-5°C.[3] Monitor the reaction by TLC.
-
Isolate the synthesized dye by adding 15% (w/v) sodium chloride to the reaction mixture to precipitate the product.[3]
-
Filter the precipitate, wash with a small amount of cold water, and dry under vacuum at 40°C.[3]
-
Application of this compound-Based Dyes on Cotton
The application of reactive dyes to cotton fabric is typically carried out using an exhaustion dyeing method in an aqueous bath. The process involves the adsorption of the dye onto the fiber, followed by fixation under alkaline conditions.
// Nodes Start [label="Start: Prepare Dyebath", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AddFabric [label="Add Scoured Cotton Fabric", fillcolor="#F1F3F4", fontcolor="#202124"]; AddDye [label="Add Reactive Dye Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddSalt [label="Add Glauber's Salt\n(for exhaustion)", fillcolor="#FBBC05", fontcolor="#202124"]; Exhaustion [label="Exhaustion Phase\n(e.g., 40-60°C for 30-45 min)", fillcolor="#FBBC05", fontcolor="#202124"]; AddAlkali [label="Add Soda Ash\n(for fixation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fixation [label="Fixation Phase\n(e.g., 50-60°C for 40-60 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rinse [label="Rinse with Cold Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutralize [label="Neutralize with Acetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Soap [label="Soaping at Boil\n(to remove unfixed dye)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalRinse [label="Final Rinse and Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Dyed Fabric", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddFabric; AddFabric -> AddDye; AddDye -> AddSalt; AddSalt -> Exhaustion; Exhaustion -> AddAlkali; AddAlkali -> Fixation; Fixation -> Rinse; Rinse -> Neutralize; Neutralize -> Soap; Soap -> FinalRinse; FinalRinse -> End; } dot Figure 2: Experimental workflow for the exhaustion dyeing of cotton with reactive dyes.
Experimental Protocol: Exhaustion Dyeing of Cotton
This protocol provides a general procedure for the application of cold-brand (dichlorotriazine) reactive dyes to cotton fabric.[4]
Materials:
-
Scoured and bleached 100% cotton fabric
-
Reactive dye
-
Wetting agent
-
Glauber's salt (sodium sulfate)
-
Soda ash (sodium carbonate)
-
Acetic acid
-
Non-ionic soap
-
Deionized water
Equipment:
-
Laboratory dyeing machine (e.g., Launder-Ometer)
-
Beakers and graduated cylinders
-
pH meter
-
Heating and stirring apparatus
Procedure:
-
Dye Bath Preparation:
-
Dyeing Process:
-
Immerse the cotton fabric in the dyebath at room temperature.
-
Run the machine for 5-10 minutes to ensure even wetting of the fabric.
-
Gradually add the required amount of Glauber's salt (e.g., 30 g/L) to the dyebath over 10-15 minutes. This promotes the exhaustion of the dye onto the cotton fibers.[4]
-
Raise the temperature to 40-50°C and maintain for 20-30 minutes for the exhaustion phase.[4]
-
-
Fixation:
-
Add the required amount of soda ash (e.g., 20 g/L), dissolved in a small amount of water, to the dyebath.[4] This raises the pH to approximately 11, which is necessary for the covalent bond formation between the dye and the cellulose.
-
Raise the temperature to 50-60°C and continue the dyeing for 40-60 minutes for the fixation phase.[4]
-
-
After-treatment (Wash-off):
-
Drain the dyebath and rinse the dyed fabric thoroughly with cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 60°C for 10 minutes.[4]
-
Treat the fabric with a 1 g/L solution of non-ionic soap at the boil (95-100°C) for 15 minutes to remove any unfixed, hydrolyzed dye.[4]
-
Rinse the fabric with hot water and then cold water until the rinse water is clear.
-
Squeeze the fabric and air-dry.
-
Performance Evaluation of Reactive Dyes
The performance of newly synthesized reactive dyes is assessed by measuring their exhaustion, fixation, and color fastness properties.
Determination of Exhaustion and Fixation
The percentage of dye exhaustion (%E) and fixation (%F) are crucial parameters for evaluating the efficiency of a reactive dye.
Protocol for Measuring Exhaustion and Fixation:
-
Exhaustion (%E):
-
Measure the absorbance of the initial dyebath solution (A₀) at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
After the exhaustion phase (before the addition of alkali), take a sample of the dyebath, dilute it appropriately, and measure its absorbance (A₁).
-
The percentage of exhaustion is calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100
-
-
Fixation (%F):
-
After the entire dyeing and wash-off process, the amount of unfixed, hydrolyzed dye can be stripped from the fabric.
-
A common method involves treating the dyed fabric with a 25% aqueous pyridine (B92270) solution at the boil to extract the unfixed dye.
-
The absorbance of the stripping solution is then measured, and the amount of fixed dye is determined by difference.
-
Alternatively, the fixation can be calculated by measuring the absorbance of the combined wash-off liquors.
-
The percentage of fixation is calculated as: %F = [(Amount of dye on fabric after soaping) / (Amount of dye exhausted onto the fabric)] x 100
-
Data Presentation: Performance of Triazine-Based Reactive Dyes
The following tables summarize typical performance data for reactive dyes containing triazine moieties.
Table 1: Exhaustion and Fixation of Bis(dichlorotriazine) Reactive Dyes on Cotton [3]
| Dye | Chromophore Base | Exhaustion (%) | Fixation (%) | Total Fixation (%) |
| Dye 1 | I acid | 89 | 99 | 88 |
| Dye 2 | Gamma acid | 92 | 98 | 90 |
| Dye 3 | H acid | 85 | 99 | 84 |
| C.I. Reactive Red 1 | - | 75 | 95 | 71 |
Table 2: Influence of Dyeing Parameters on Exhaustion and Fixation of Reactive Red 195 on Cotton [5]
| Parameter | Condition | Exhaustion (%) | Fixation (%) |
| Temperature | 30°C | 52 | 18 |
| 60°C | 78 | 65 | |
| 90°C | 85 | 78 | |
| Alkali (Soda Ash) | 2 g/L | 75 | 25 |
| 10 g/L | 78 | 65 | |
| 20 g/L | 82 | 75 |
Color Fastness Testing
The color fastness of the dyed fabric is evaluated according to standard test methods, such as those developed by the American Association of Textile Chemists and Colorists (AATCC) or the International Organization for Standardization (ISO).
Common Color Fastness Tests:
-
Color Fastness to Washing: AATCC Test Method 61[6]
-
Color Fastness to Crocking (Rubbing): AATCC Test Method 8
-
Color Fastness to Light: AATCC Test Method 16.3[7]
-
Color Fastness to Perspiration: AATCC Test Method 15[8]
The results of these tests are typically rated on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.
// Nodes DyedFabric [label="Dyed and Washed Cotton Fabric", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; WashingTest [label="Color Fastness to Washing\n(AATCC 61)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrockingTest [label="Color Fastness to Crocking\n(AATCC 8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LightTest [label="Color Fastness to Light\n(AATCC 16.3)", fillcolor="#FBBC05", fontcolor="#202124"]; PerspirationTest [label="Color Fastness to Perspiration\n(AATCC 15)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; GrayScale [label="Evaluation using Gray Scales", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges DyedFabric -> WashingTest; DyedFabric -> CrockingTest; DyedFabric -> LightTest; DyedFabric -> PerspirationTest; WashingTest -> GrayScale; CrockingTest -> GrayScale; LightTest -> GrayScale; PerspirationTest -> GrayScale; } dot Figure 3: Logical relationship for the evaluation of color fastness properties.
Table 3: Typical Color Fastness Properties of Reactive Dyes on Cotton
| Fastness Property | Test Method | Typical Rating (Grade 1-5) |
| Washing (Color Change) | AATCC 61 | 4-5 |
| Washing (Staining) | AATCC 61 | 4-5 |
| Crocking (Dry) | AATCC 8 | 4-5 |
| Crocking (Wet) | AATCC 8 | 3-4 |
| Light (Xenon Arc) | AATCC 16.3 | 4-5 |
| Perspiration (Acidic & Alkaline) | AATCC 15 | 4-5 |
Conclusion
The use of this compound as a precursor in the synthesis of reactive dyes for cotton offers a versatile platform for the development of a wide range of high-performance colorants. By carefully controlling the synthesis and application conditions, researchers can achieve excellent dye fixation and color fastness properties. The protocols and data presented in these application notes serve as a valuable resource for the design and evaluation of novel reactive dyes with improved efficiency and environmental profiles. Further research into bifunctional and polyfunctional reactive dyes based on the triazine scaffold continues to be a promising avenue for enhancing the performance and sustainability of cotton dyeing.
References
- 1. Synthesis and Application of Novel Heterobifunctional Reactive [repository.lib.ncsu.edu]
- 2. DICHLORO-S-TRIAZINE DYES [textileschool4u.blogspot.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 6. AATCC 61 Color fastness to Laundering [darongtester.com]
- 7. blog.qima.com [blog.qima.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Immunoassays in Diaminochlorotriazine Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminochlorotriazine (DACT) is a principal metabolite of the widely used herbicide atrazine (B1667683). Due to the potential environmental and health impacts of atrazine and its degradation products, sensitive and specific detection of biomarkers like DACT is crucial for exposure assessment and environmental monitoring. Immunoassays offer a rapid, high-throughput, and cost-effective approach for the detection and quantification of DACT in various matrices. These application notes provide an overview of different immunoassay formats and detailed protocols for their implementation in the laboratory.
Immunoassay Formats for this compound Detection
Several immunoassay formats can be adapted for the detection of small molecules like this compound. The most common formats are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFIA). These assays are typically based on a competitive format where the DACT in a sample competes with a labeled DACT analog for a limited number of antibody binding sites.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like DACT, a competitive ELISA is the most common format. In this setup, an antibody specific to DACT is immobilized on a microtiter plate. The sample containing DACT is then added along with a known amount of enzyme-labeled DACT (or a DACT-protein conjugate). The DACT in the sample competes with the enzyme-labeled DACT for binding to the antibody. After a washing step, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of DACT in the sample.
Lateral Flow Immunoassay (LFIA)
LFIA, also known as immunochromatographic assay, is a paper-based platform for the detection of an analyte in a sample without the need for specialized and costly equipment. A competitive LFIA format is also employed for DACT detection. In a typical competitive LFIA, a sample containing DACT is applied to a sample pad. The sample then migrates along a nitrocellulose membrane and mobilizes labeled antibodies specific to DACT. The DACT in the sample binds to the labeled antibodies. Further down the membrane, a test line is coated with a DACT-protein conjugate. If there is no DACT in the sample, the labeled antibodies will bind to the test line, producing a visible signal. If DACT is present in the sample, it will bind to the labeled antibodies, preventing them from binding to the test line, resulting in a weaker or absent signal. A control line is also included to validate the proper functioning of the strip.
Quantitative Data Presentation
The following tables summarize the performance characteristics of various immunoassays developed for atrazine and its metabolites, which can serve as a reference for the expected performance of a DACT-specific immunoassay.
Table 1: Performance of Atrazine and its Metabolite ELISAs
| Analyte | Assay Format | Limit of Detection (LOD) | IC50 (50% B/B0) | Cross-Reactivity Highlights | Reference |
| Atrazine | Direct Competitive ELISA | 0.04 ng/mL | ~0.7 ng/mL | Propazine (96%), Simazine (14.3%), Deethylatrazine (B13485) (3.08%) | [1] |
| Atrazine | Direct Competitive ELISA | 0.04 ng/mL | ~0.5 ng/mL | Propazine (81%), Simazine (6.9%), Deethylatrazine (1.3%) | [2] |
| Deethylatrazine & Deisopropylatrazine (B29266) | Competitive ELISA | ~0.01 µg/L | 0.20 µg/L (Deethylatrazine), 0.28 µg/L (Deisopropylatrazine) | High specificity for the two metabolites. | [3] |
| Atrazine | Nanobody-based ic-ELISA | 0.01 µg/mL | 0.062 µg/mL | Terbutryn (>70%), Simazine (~30%), Ametryn (~30%) | [4] |
Table 2: Performance of a Lateral Flow Immunoassay for this compound (DACT)
| Analyte | Assay Format | Signal Enhancement | Limit of Detection (LOD) | Detectable Range | Reference |
| DACT | Competitive LFIA | Au@PtPd Nanoparticles (direct readout) | 0.7 ng/mL | 0.5 ng/mL to 100 ng/mL | [5][6] |
| DACT | Competitive LFIA | Au@PtPd Nanoparticles (catalytic chromogenic reaction) | 11 pg/mL | 10 pg/mL to 10 ng/mL | [5][6] |
Experimental Protocols
Protocol 1: Competitive ELISA for this compound (Adapted from Atrazine Protocols)
This protocol is a general guideline and should be optimized for the specific antibodies and reagents used.
Materials:
-
96-well microtiter plates coated with anti-DACT antibody
-
DACT standards of known concentrations
-
DACT-enzyme (e.g., HRP) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Sample diluent (e.g., PBS)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare DACT standards by serial dilution in the sample diluent. Dilute the DACT-enzyme conjugate to the optimal concentration determined by checkerboard titration.
-
Sample/Standard Addition: Add 50 µL of each standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Conjugate Addition: Add 50 µL of the diluted DACT-enzyme conjugate to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the DACT concentration for the standards. Determine the concentration of DACT in the samples by interpolating their absorbance values on the standard curve. The absorbance is inversely proportional to the DACT concentration.
Protocol 2: Lateral Flow Immunoassay for this compound
This protocol is based on the Au@PtPd nanoparticle-labeled LFIA.[5][6]
Materials:
-
DACT lateral flow test strips (comprising a sample pad, conjugate pad with Au@PtPd-labeled anti-DACT mAb, nitrocellulose membrane with a test line of DACT-BSA conjugate and a control line of goat anti-mouse antibody, and an absorbent pad)
-
Running buffer
-
Samples to be tested
Procedure:
-
Sample Preparation: Prepare the sample in the appropriate running buffer.
-
Assay Performance: Apply a defined volume (e.g., 100 µL) of the prepared sample onto the sample pad of the test strip.
-
Incubation: Allow the sample to migrate along the strip by capillary action. The results can typically be observed within 10-15 minutes.
-
Result Interpretation (Qualitative):
-
Negative: Two visible lines appear (control and test line). This indicates the absence or a very low concentration of DACT.
-
Positive: Only the control line is visible. This indicates the presence of DACT above the detection limit.
-
Invalid: No control line appears. The test is invalid and should be repeated.
-
-
Result Interpretation (Semi-Quantitative/Quantitative):
-
The intensity of the test line is inversely proportional to the concentration of DACT in the sample.
-
For quantitative results, a portable strip reader or a smartphone-based device can be used to measure the intensity of the test line and compare it to a pre-calibrated standard curve.
-
Visualizations
Caption: Workflow of a competitive ELISA for DACT detection.
Caption: Principle of a competitive Lateral Flow Immunoassay for DACT.
References
- 1. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 2. nemi.gov [nemi.gov]
- 3. Development of an ELISA for the analysis of atrazine metabolites deethylatrazine and deisopropylatrazine [agris.fao.org]
- 4. Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving Chlorotriazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays relevant to the study of chlorotriazines. The information is intended to guide researchers in setting up and interpreting assays to evaluate the biological activity of this class of compounds.
Introduction to Chlorotriazines and High-Throughput Screening
Chlorotriazines are a class of nitrogen-containing heterocyclic compounds. A key member of this class, atrazine, is a widely used herbicide.[1][2] Due to their widespread use and potential for biological activity, it is crucial to understand their interactions with cellular pathways. High-throughput screening (HTS) provides a powerful tool for rapidly evaluating the effects of chlorotriazines on a wide range of biological targets in a cost-effective and efficient manner.[1][2][3] The ToxCast™ and Tox21 programs utilize HTS to build predictive models of toxicity for thousands of chemicals, including several chlorotriazines.[1][2][3]
Featured Applications
Two key in vitro HTS assays have demonstrated consistent bioactivity for a range of chlorotriazines:
-
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) Activation: These nuclear receptors are critical regulators of xenobiotic metabolism. Activation of CAR and PXR can lead to the induction of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other foreign compounds.
-
Alterations in Steroidogenesis: This application focuses on the effects of chlorotriazines on the production of steroid hormones, such as estrogens. The HT-H295R assay is a widely used in vitro model for assessing such effects.[4][5]
Application 1: CAR/PXR Activation and CYP Enzyme Induction
This assay evaluates the potential of chlorotriazines to activate the CAR and PXR signaling pathways, leading to the induction of drug-metabolizing enzymes. The protocol is based on the LifeTech Expression Analysis (LTEA) platform used in the ToxCast™ program, which quantifies mRNA levels of target genes in human HepaRG cells.
Signaling Pathway: CAR/PXR Activation
Quantitative Data: CAR/PXR Target Gene Expression
The following table summarizes the half-maximal activity concentration (AC50) values for five chlorotriazines in inducing the expression of various CYP450 genes in HepaRG cells. Lower AC50 values indicate greater potency.
| Compound | CYP1A1 AC50 (µM) | CYP2B6 AC50 (µM) | CYP2C19 AC50 (µM) | CYP2E1 AC50 (µM) | CYP3A4 AC50 (µM) |
| Atrazine | 24.7 | 88.7 | 88.7 | Inactive | 88.7 |
| Cyanazine | 8.8 | 31.3 | 31.3 | 8.8 | 31.3 |
| Propazine | 27.9 | 98.6 | 98.6 | Inactive | 98.6 |
| Simazine | 99.2 | Inactive | Inactive | Inactive | Inactive |
| Terbuthylazine | 8.8 | 31.3 | 31.3 | 31.3 | 31.3 |
| Data sourced from Karmaus and Charlton (2025). |
Experimental Protocol: LifeTech Expression Analysis (LTEA) for CAR/PXR Activation
1. Cell Culture and Plating:
- Culture HepaRG™ cells (human hepatocellular carcinoma) according to the supplier's recommendations.
- Differentiate the cells into a co-culture of hepatocyte-like and biliary-like cells.
- Seed the differentiated HepaRG™ cells into 384-well plates at a density that ensures confluency at the time of treatment.
- Incubate the plates at 37°C in a 5% CO₂ humidified incubator.
2. Compound Treatment:
- Prepare serial dilutions of the chlorotriazine compounds in a suitable solvent (e.g., DMSO).
- Add the compounds to the cell plates to achieve the desired final concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., known CAR/PXR activators).
- Incubate the plates with the compounds for a specified duration (e.g., 24-48 hours) at 37°C and 5% CO₂.
3. Cell Lysis and RNA Extraction:
- After the incubation period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells directly in the wells using a suitable lysis buffer that stabilizes RNA.
- Perform RNA extraction and purification according to the protocol of a commercial kit.
4. Reverse Transcription and Real-Time PCR:
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Prepare a real-time PCR reaction mixture containing the cDNA template, primers for the target genes (e.g., CYP1A1, CYP2B6, CYP3A4) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green).
- Perform the real-time PCR using a thermal cycler.
5. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the housekeeping gene.
- Calculate the fold change in gene expression relative to the vehicle control.
- Plot the fold change against the compound concentration and fit a dose-response curve to determine the AC50 value.
Application 2: High-Throughput Steroidogenesis Assay
This assay identifies chemicals that can disrupt the production of steroid hormones. The protocol is based on the high-throughput H295R steroidogenesis assay, which utilizes a human adrenocortical carcinoma cell line that expresses all the key enzymes for steroidogenesis.[4][5]
Experimental Workflow: HTS Assay
Quantitative Data: Steroid Hormone Production
All five tested chlorotriazines (atrazine, cyanazine, propazine, simazine, and terbuthylazine) have been shown to consistently increase the levels of estrone (B1671321) in the HT-H295R assay.[1] The quantitative data (e.g., AC50 values) for this effect are available in the study by Karmaus and Charlton (2025).[1] Atrazine has been characterized as a "moderate modulator" in this assay.[4]
| Compound | Effect on Estrone Levels |
| Atrazine | Increase |
| Cyanazine | Increase |
| Propazine | Increase |
| Simazine | Increase |
| Terbuthylazine | Increase |
| Data sourced from Karmaus and Charlton (2025).[1] |
Experimental Protocol: High-Throughput H295R Steroidogenesis Assay
1. Cell Culture and Plating:
- Culture H295R cells (human adrenocortical carcinoma) in a complete medium containing supplements as recommended by the supplier.
- Seed the cells into 384-well plates at a density that allows for logarithmic growth during the assay period.
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a dilution series of the chlorotriazine compounds in the culture medium.
- Remove the plating medium from the cells and add the medium containing the test compounds.
- Include a solvent control (e.g., DMSO), a positive control (e.g., forskolin, an inducer of steroidogenesis), and a negative control (e.g., a known inhibitor of steroidogenesis).
- Incubate the plates for 48 hours at 37°C and 5% CO₂.
3. Supernatant Collection and Hormone Extraction:
- After incubation, carefully collect the supernatant (culture medium) from each well.
- If necessary, perform a liquid-liquid or solid-phase extraction to isolate the steroid hormones from the supernatant.
4. Hormone Quantification by LC-MS/MS:
- Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Develop a method to separate and quantify a panel of steroid hormones, including progesterone, androstenedione, testosterone, estrone, and estradiol.
- Use stable isotope-labeled internal standards for accurate quantification.
5. Cell Viability Assay:
- After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable method, such as the MTT or CellTiter-Glo® assay, to account for any cytotoxic effects of the compounds.
6. Data Analysis:
- Calculate the concentration of each hormone in the samples based on the LC-MS/MS data.
- Normalize the hormone concentrations to the cell viability data.
- Calculate the fold change in hormone production relative to the solvent control.
- Generate dose-response curves and calculate AC50 or EC50 values for the effects on each hormone.
References
- 1. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]
- 4. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,4-Diamino-6-chlorotriazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-diamino-6-chlorotriazine as a versatile building block in organic synthesis. The document outlines its application in the construction of diverse molecular scaffolds, particularly for the development of kinase inhibitors, and provides detailed protocols for key synthetic transformations.
Introduction to 2,4-Diamino-6-chlorotriazine
2,4-Diamino-6-chlorotriazine is a heterocyclic compound featuring a triazine core substituted with two amino groups and one reactive chlorine atom. This trifunctional nature makes it an invaluable scaffold in medicinal chemistry and materials science. The chlorine atom is susceptible to nucleophilic substitution and participates in various cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This versatility has led to its use in the synthesis of numerous biologically active molecules, including potent inhibitors of various kinases involved in cancer signaling pathways.[1][2][3]
Key Synthetic Applications
The reactivity of the C-Cl bond in 2,4-diamino-6-chlorotriazine allows for several key synthetic transformations:
-
Nucleophilic Aromatic Substitution (SNA r): The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is often the first step in diversifying the triazine core.[4][5]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds by reacting the chlorotriazine with boronic acids or their esters.[6][7][8] This is a powerful method for introducing aryl or vinyl substituents.
-
Sonogashira Coupling: Another palladium-catalyzed reaction, the Sonogashira coupling, facilitates the formation of carbon-carbon bonds between the chlorotriazine and terminal alkynes.[9][10][11]
-
Buchwald-Hartwig Amination: This palladium-catalyzed amination allows for the formation of carbon-nitrogen bonds by coupling the chlorotriazine with a wide range of primary and secondary amines.[1][2][12]
Application in Kinase Inhibitor Synthesis
The 2,4-diamino-1,3,5-triazine scaffold is a common feature in a variety of kinase inhibitors. The two amino groups can establish crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, while the substituent at the 6-position can be modified to achieve potency and selectivity.
Examples of Kinase Inhibitors Synthesized Using a Diaminotriazine Scaffold:
-
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy.
-
Focal Adhesion Kinase (FAK) Inhibitors: FAK is involved in cell adhesion, migration, and survival, and its overexpression is linked to cancer metastasis.[13][14][15]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival and is frequently dysregulated in cancer.[16][17][18]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[19][20][21][22]
-
RET Tyrosine Kinase Inhibitors: RET is a receptor tyrosine kinase that, when mutated or rearranged, can drive the growth of several cancer types, including thyroid and lung cancers.[23][24][25][26]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNA r)
This protocol describes the general procedure for the reaction of 2,4-diamino-6-chlorotriazine with a nucleophile (e.g., an amine).
dot
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
2,4-Diamino-6-chlorotriazine
-
Nucleophile (e.g., aniline, morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), or K₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or Ethanol)
-
Reaction vessel (round-bottom flask with condenser)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2,4-diamino-6-chlorotriazine (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the nucleophile (1.1 - 1.5 equivalents) and the base (2.0 - 3.0 equivalents) to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data Summary (SNA r):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Na₂CO₃ | Dioxane | Reflux | 12 | 85 | [27] |
| Morpholine | Na₂CO₃ | Dioxane | Reflux | 12 | 82 | [27] |
| Various Amines | DIPEA | DMF | 100 | 12 | 60-90 | [28] |
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2,4-diamino-6-chlorotriazine with an arylboronic acid.
dot
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
2,4-Diamino-6-chlorotriazine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene, or DMF)
-
Reaction vessel (Schlenk tube or microwave vial)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 2,4-diamino-6-chlorotriazine (1.0 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours. Microwave irradiation can often reduce reaction times significantly. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Suzuki Coupling):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 82 | [6] |
| Various Arylboronic acids | Pd(dppf)Cl₂ (10) | Na₂CO₃ | Dioxane/H₂O | 140 | 2-4 | 68-92 | [29] |
General Protocol for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 2,4-diamino-6-chlorotriazine with a terminal alkyne.
dot
Caption: Workflow for Sonogashira Coupling.
Materials:
-
2,4-Diamino-6-chlorotriazine
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2.0 - 5.0 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Reaction vessel (Schlenk tube)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add 2,4-diamino-6-chlorotriazine (1.0 equivalent), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne (1.1 - 1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Sonogashira Coupling):
| Alkyne | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | K₂CO₃ | EtOH | 70 | 6 | 85 | [30] |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | K₂CO₃ | EtOH | 70 | 8 | 80 | [30] |
General Protocol for Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of 2,4-diamino-6-chlorotriazine with a primary or secondary amine.
dot
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
2,4-Diamino-6-chlorotriazine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (Schlenk tube or microwave vial)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.
-
Add the solvent, followed by 2,4-diamino-6-chlorotriazine (1.0 equivalent) and the amine (1.1 - 1.5 equivalents).
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring for 1-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Buchwald-Hartwig Amination):
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 92 | [12] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 88 | [1] |
Signaling Pathway Diagrams
The following diagrams illustrate the simplified signaling pathways targeted by kinase inhibitors derived from the 2,4-diamino-6-chlorotriazine scaffold.
dot
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and characterization of novel allosteric FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. dovepress.com [dovepress.com]
- 23. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 24. files.core.ac.uk [files.core.ac.uk]
- 25. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijnc.ir [ijnc.ir]
Application Notes and Protocols for Creating Functionalized Polymers with Diaminochlorotriazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminochlorotriazine and its derivatives are versatile scaffolds for the functionalization of polymers, offering a stable and reactive platform for conjugating a wide range of molecules, including drugs, targeting ligands, and imaging agents. The triazine ring's chemistry, inherited from its precursor cyanuric chloride (2,4,6-trichloro-s-triazine), allows for sequential and controlled nucleophilic substitution of its chlorine atoms. This property enables the creation of well-defined polymer-drug conjugates and other advanced functional materials.
The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, with each substitution requiring progressively higher temperatures. This allows for a high degree of control during synthesis. Typically, the first chlorine can be substituted at temperatures around 0°C, the second at room temperature, and the third at elevated temperatures (above 60°C). By starting with cyanuric chloride and reacting it with two equivalents of an amine, a 2,4-diamino-6-chloro-s-triazine linker can be synthesized. This monochlorotriazine derivative can then be used to functionalize polymers containing nucleophilic groups such as hydroxyl (-OH) or amine (-NH2) groups.
These application notes provide detailed protocols for the synthesis of a this compound linker and its subsequent conjugation to polymers, as well as methods for drug loading and characterization.
Synthesis of a this compound Linker
A common strategy for creating a this compound linker is the sequential reaction of cyanuric chloride with an amine. The following is a general protocol for this synthesis.
Experimental Protocol: Synthesis of a this compound Linker
Materials:
-
Cyanuric chloride
-
Amine of choice (e.g., ammonia, a primary or secondary amine)
-
Acetone
-
Water
-
Sodium carbonate (Na2CO3)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Cyanuric Chloride: In a round bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride in acetone. Cool the solution to 0-5°C using an ice bath.
-
First Nucleophilic Substitution: While maintaining the temperature at 0-5°C, slowly add an aqueous solution containing one equivalent of the desired amine. Concurrently, add an aqueous solution of sodium carbonate to neutralize the HCl generated during the reaction and maintain a slightly alkaline pH.
-
Second Nucleophilic Substitution: After the first substitution is complete (typically monitored by TLC), warm the reaction mixture to room temperature. Add a second equivalent of the amine solution, again with concurrent addition of sodium carbonate solution to maintain the pH.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation of the Product: Once the reaction is complete, the product, a 2,4-diamino-6-chloro-s-triazine derivative, may precipitate from the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized this compound linker using techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.
Diagram of this compound Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine, a key intermediate in various synthetic pathways.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my yield of 2,4-diamino-6-chloro-1,3,5-triazine unexpectedly low?
Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and purification issues. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The formation of undesired by-products is a common cause of low yields. In the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine from cyanuric chloride, the primary side products are often over-substituted triazines (e.g., 2,4,6-triamino-1,3,5-triazine) or under-substituted starting material (e.g., 2,4-dichloro-6-amino-1,3,5-triazine).
-
Solution: Precise temperature control is crucial. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution.[4] Maintaining a low temperature (e.g., 0 °C) during the initial amination steps can help prevent over-substitution.[2] One study notes that maintaining the temperature at 0 °C is critical to avoid double incorporation of the amine.[2]
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products or leave starting materials unreacted.
-
Solution: Carefully control the stoichiometry of the amine nucleophile relative to the starting triazine. A slight excess of the amine may be beneficial in some cases, but a large excess can promote the formation of the tri-substituted product.
-
-
Suboptimal pH/Base: The reaction requires a base to neutralize the HCl generated during the nucleophilic substitution. The choice and amount of base can significantly impact the reaction outcome.
-
Solution: Common bases include potassium carbonate (K₂CO₃) and diisopropylethylamine (DIEA).[2][3] The base should be added in an appropriate molar equivalent to the amine. For some related syntheses, the concurrent addition of the amine and a base like sodium hydroxide (B78521) (NaOH), while keeping the amine in slight excess, has been found to be the best approach.[5]
-
-
Poor Reagent Quality: The purity of starting materials, especially cyanuric chloride, is important. Cyanuric chloride is moisture-sensitive and can hydrolyze.
-
Solution: Use high-purity, dry reagents and solvents. It is advisable to open and weigh cyanuric chloride in a fume hood due to its fuming nature.[2]
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for 2,4-diamino-6-chloro-1,3,5-triazine?
Poor selectivity is a common challenge in the sequential substitution of cyanuric chloride.
-
Temperature Control: As mentioned, temperature is a critical parameter for controlling selectivity. The first substitution of a chlorine atom on cyanuric chloride is typically performed at a low temperature (around 0 °C), the second at a moderate temperature (room temperature to 40-50 °C), and the third often requires heating.[4] To obtain the 2,4-diamino-6-chloro product, a carefully controlled, stepwise increase in temperature after the addition of each equivalent of amine is recommended.
-
Order of Nucleophile Addition: The order of nucleophilic substitution is crucial. It is very difficult to substitute any nucleophile other than an amine once an amine has been incorporated onto the s-triazine ring.[2] For the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine, the reaction involves the sequential addition of two equivalents of an amino group.
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.
-
Solution: Acetone (B3395972) and dichloromethane (B109758) (DCM) are commonly used solvents for these types of reactions.[2][3] The optimal solvent should be determined based on the specific amine being used.
-
Q3: My product is difficult to purify. What are some recommended purification strategies?
Purification can be challenging due to the potential for closely related by-products.
-
Recrystallization: This is a common method for purifying solid triazine derivatives. The choice of solvent will depend on the specific properties of the product and impurities.
-
Column Chromatography: For more difficult separations, silica (B1680970) gel column chromatography can be employed. A suitable eluent system, such as ethyl acetate/hexane or methanol/chloroform, should be developed using TLC analysis.[2]
-
Washing: After the reaction, washing the crude product with water can help remove inorganic salts formed from the base.[3]
Experimental Protocols
General Protocol for the Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
This protocol is a generalized procedure based on common methods for the sequential nucleophilic substitution of cyanuric chloride.[2][4]
-
Step 1: First Amination (Mono-substitution)
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone or DCM) in a round-bottom flask equipped with a stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1 equivalent) and a base such as K₂CO₃ or DIEA (1 equivalent) in the same solvent.
-
Slowly add the amine/base solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for the recommended time (e.g., 4 hours), monitoring the reaction progress by TLC.[2]
-
-
Step 2: Second Amination (Di-substitution)
-
After the first amination is complete, add a second equivalent of the amine (or a different amine if a non-symmetrical product is desired) and a second equivalent of the base to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring. The reaction time can range from several hours to overnight.[4]
-
Monitor the formation of the di-substituted product by TLC.
-
-
Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent and water to remove inorganic salts.[3]
-
The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary
| Parameter | Value | Synthesis Stage | Reference |
| Yield | 94-96% | 2,4-dichloro-6-mono-substituted amino-s-triazine | [6] |
| Yield | 44-98% | Symmetric 2-chloro-4,6-diamino-1,3,5-triazines | [4] |
| Temperature | 0 °C | First nucleophilic substitution | [2] |
| Temperature | Room Temperature | Second nucleophilic substitution | [4] |
| Reaction Time | 4 hours | First amination at 0 °C | [2] |
| Reaction Time | Up to 24 hours | General synthesis | [2][7] |
Visualizations
Experimental Workflow for 2,4-Diamino-6-chloro-1,3,5-triazine Synthesis
Caption: A typical experimental workflow for the two-step synthesis of 2,4-diamino-6-chloro-1,3,5-triazine.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting diagram outlining potential causes and solutions for low yield in the synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Diaminochlorotriazine Synthesis
Welcome to the technical support center for the synthesis of diaminochlorotriazine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,4-diamino-6-chloro-s-triazine?
A1: The most prevalent starting material for synthesizing s-triazine derivatives, including 2,4-diamino-6-chloro-s-triazine, is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] Cyanuric chloride is favored due to its high reactivity, commercial availability, and the ability to sequentially substitute its three chlorine atoms.[1]
Q2: How can I selectively control the substitution of chlorine atoms on cyanuric chloride to achieve the desired diamino-substituted product?
A2: Selective substitution on the s-triazine ring is primarily controlled by temperature. The reactivity of the chlorine atoms is temperature-dependent, allowing for a stepwise reaction. The first chlorine atom can typically be substituted at a low temperature of 0-5°C, the second at room temperature, and the third requires heating.[1] By carefully controlling the temperature at each step, you can introduce different amine nucleophiles sequentially.
Q3: I am consistently getting a mixture of mono-, di-, and tri-substituted products instead of the desired 2,4-diamino-6-chloro-s-triazine. What am I doing wrong?
A3: This is a common issue known as over-reaction. To favor the desired disubstitution, consider the following troubleshooting steps:
-
Strict Temperature Control: For the first substitution, maintain a temperature of 0-5°C. For the second substitution, allow the reaction to proceed at room temperature. Avoid excessive heating, which promotes the third substitution.[1]
-
Stoichiometry: Use precise stoichiometric amounts of your amine nucleophiles for each substitution step.
-
Controlled Addition: Add the amine nucleophile dropwise to the solution of cyanuric chloride or the monosubstituted intermediate. This helps to maintain a low concentration of the nucleophile and minimize over-reaction.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time to stop the reaction.[1][2]
Q4: The purity of my final this compound product is low. What are some common causes and solutions?
A4: Low purity can result from several factors:
-
Incomplete Reaction: Ensure each substitution step has gone to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary, but be cautious of promoting side reactions.
-
Side Reactions: The presence of water can lead to the formation of hydroxy-triazine impurities. Ensure all glassware is dry and use anhydrous solvents.
-
Improper Work-up: During the work-up, ensure complete removal of any unreacted starting materials and by-products. Washing the organic layer with water can help remove salts like diisopropylethylamine (DIEA) salts.[3][4]
-
Purification Method: If recrystallization is ineffective, consider column chromatography for purification.
Q5: Are there specific safety precautions I should take when working with cyanuric chloride?
A5: Yes, cyanuric chloride is a fuming solid with a strong odor and should be handled with care in a well-ventilated fume hood.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up and purification. - Competing side reactions (e.g., hydrolysis). | - Monitor the reaction by TLC to ensure completion. - Optimize extraction and purification steps to minimize loss. - Use anhydrous solvents and reagents to prevent hydrolysis. |
| Formation of Polysubstituted Byproducts | - Reaction temperature is too high. - Incorrect stoichiometry of reagents. - Rapid addition of the nucleophile. | - Maintain strict temperature control (0-5°C for the first substitution, room temperature for the second).[1] - Use precise molar equivalents of the amine. - Add the nucleophile dropwise with vigorous stirring.[1] |
| Product is Insoluble in Common Solvents | - The inherent property of some s-triazine derivatives. | - Try a wider range of solvents for purification, including polar aprotic solvents like DMF or DMSO. - Consider converting the product to a more soluble salt for purification, followed by neutralization. |
| Reaction Fails to Proceed | - Deactivation of the triazine ring. - Low reactivity of the nucleophile. | - Once an amine is incorporated, it can be difficult to substitute other nucleophiles.[2][5] - For less reactive nucleophiles, a stronger base or higher temperatures may be required, but this increases the risk of side reactions.[6] |
Experimental Protocols
General Protocol for the Synthesis of 2,4-Diamino-6-chloro-s-triazine
This protocol outlines a general two-step procedure for the synthesis of a this compound derivative from cyanuric chloride.
Step 1: Synthesis of the Monosubstituted Intermediate (2-amino-4,6-dichloro-s-triazine)
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF, or DCM) in a round-bottom flask equipped with a magnetic stirrer.[2][3][4]
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve the first amine (1 equivalent) in the same solvent.
-
Add a base (e.g., NaHCO₃, K₂CO₃, or DIEA; 1 equivalent) to the cyanuric chloride solution.[2][3][4]
-
Slowly add the amine solution dropwise to the stirred cyanuric chloride solution, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for the recommended time (typically 2-4 hours).[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be filtered to remove any inorganic salts and the solvent evaporated. The crude product can be used in the next step or purified.
Step 2: Synthesis of the Disubstituted Product (2,4-diamino-6-chloro-s-triazine)
-
Dissolve the crude monosubstituted intermediate (1 equivalent) in a suitable solvent.
-
In a separate flask, dissolve the second amine (1 equivalent) in the same solvent.
-
Add a base (1 equivalent) to the solution of the monosubstituted intermediate.
-
Add the second amine solution dropwise to the stirred solution of the monosubstituted intermediate at room temperature.
-
Stir the reaction at room temperature overnight or as determined by TLC monitoring.[7]
-
Upon completion, dilute the reaction mixture with the solvent and wash with water to remove salts.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3][4]
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Temperature on Nucleophilic Substitution of Cyanuric Chloride
| Substitution Step | Typical Reaction Temperature | Product Type | Reference |
| First Chlorine Replacement | 0-5°C | Monosubstituted | [1] |
| Second Chlorine Replacement | Room Temperature | Disubstituted | [1] |
| Third Chlorine Replacement | >100°C (Reflux) | Trisubstituted | [1] |
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of 2,4-diamino-6-chloro-s-triazine.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 2,4-diamino-6-chloro-s-triazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2,4-diamino-6-chloro-s-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of 2,4-diamino-6-chloro-s-triazine?
A1: The most prevalent impurities are typically over-reacted polysubstituted by-products, such as 2,4,6-triamino-s-triazine, which arise from the reaction of all three chlorine atoms of the starting material, cyanuric chloride. Other common impurities include unreacted cyanuric chloride and hydrolyzed by-products of the triazine ring. The formation of these impurities is highly dependent on reaction conditions.
Q2: My final product is off-white or yellowish. What is the likely cause and how can I obtain a pure white product?
A2: Discoloration in the final product can be attributed to the presence of trace impurities or degradation products. To achieve a white crystalline powder, it is crucial to use pure starting materials and meticulously control the reaction temperature. Purification through recrystallization, potentially with the use of activated carbon to adsorb colored impurities, is a highly effective method for obtaining a product with high purity and the desired appearance.
Q3: I am observing a very low yield for my reaction. What are the potential reasons?
A3: Low yields can stem from several factors including incomplete reaction, formation of side products, or loss of product during work-up and purification. Key areas to investigate are the purity of your starting materials (cyanuric chloride and ammonia (B1221849) source), the accuracy of your stoichiometry, and the control of reaction temperature. Sub-optimal temperatures can lead to the formation of undesired by-products, thus consuming your reactants and lowering the yield of the target compound.
Q4: My purified 2,4-diamino-6-chloro-s-triazine has a low melting point compared to the literature value. What does this indicate?
A4: A depressed and broad melting point range is a classic indicator of an impure compound. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a lower energy requirement to break the lattice structure. To address this, further purification steps such as repeated recrystallization or column chromatography are recommended.
Q5: Is it possible to use a different aminating agent instead of ammonia?
A5: Yes, it is possible to use other amines to synthesize different N-substituted derivatives of 6-chloro-s-triazine. However, the reactivity of the amine and the reaction conditions will need to be adjusted accordingly. The nucleophilicity of the amine will influence the rate of reaction and the potential for side reactions.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis and purification of 2,4-diamino-6-chloro-s-triazine.
Issue 1: Formation of Polysubstituted By-products
-
Symptom: The mass spectrum or NMR of the crude product shows the presence of species with a higher molecular weight than the desired product, corresponding to tri-substituted triazines.
-
Cause: This is a common issue resulting from the over-reactivity of cyanuric chloride. If the reaction temperature is too high or the stoichiometry of the aminating agent is not carefully controlled, all three chlorine atoms on the triazine ring can be substituted.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature, ideally around 0-5 °C, during the addition of the ammonia source. This helps to control the reactivity and favors di-substitution.
-
Stoichiometric Control: Use a precise molar equivalent of the aminating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Slow Addition: Add the aminating agent dropwise to the solution of cyanuric chloride to maintain a low localized concentration and prevent rapid, uncontrolled reactions.
-
Issue 2: Presence of Unreacted Cyanuric Chloride
-
Symptom: TLC or LC-MS analysis of the crude product shows a spot or peak corresponding to cyanuric chloride.
-
Cause: This indicates an incomplete reaction. This could be due to insufficient reaction time, low temperature, or poor mixing.
-
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the cyanuric chloride spot disappears.
-
Temperature: While low temperatures are necessary initially, the reaction may need to be allowed to warm to room temperature to ensure completion.
-
Efficient Stirring: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and facilitate contact between the reactants.
-
Issue 3: Product is an Oily or Gummy Solid
-
Symptom: The isolated product is not a free-flowing powder and is difficult to handle and dry.
-
Cause: This is often due to the presence of residual solvent or impurities that lower the melting point of the product.
-
Solution:
-
Thorough Washing: Wash the crude product thoroughly with a suitable solvent in which the desired product is insoluble but the impurities are soluble. Water is often a good choice for washing.
-
Recrystallization: This is the most effective method to obtain a crystalline solid. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Trituration: If recrystallization is difficult, trituration of the oily product with a non-polar solvent like hexanes can sometimes induce crystallization and remove soluble impurities.
-
Data Presentation
The following tables summarize the expected impact of key purification parameters on the purity of 2,4-diamino-6-chloro-s-triazine.
Table 1: Effect of Recrystallization Solvent on Product Purity
| Recrystallization Solvent/System | Initial Purity (%) | Purity after 1st Recrystallization (%) | Purity after 2nd Recrystallization (%) | Observations |
| Water | 85 | 92 | 96 | Good for removing polar impurities. |
| Ethanol (B145695)/Water (80:20) | 85 | 95 | 98 | Effective for a wider range of impurities. |
| Acetone (B3395972) | 85 | 90 | 94 | Can be effective, but solubility might be high at RT. |
| Heptane | Not suitable | - | - | Product is largely insoluble. |
Table 2: Influence of Reaction Temperature on Impurity Profile
| Reaction Temperature (°C) | Desired Product (%) | Polysubstituted By-product (%) | Unreacted Cyanuric Chloride (%) |
| 0-5 | 90 | 5 | 5 |
| 25 (Room Temperature) | 75 | 20 | 5 |
| 50 | 50 | 45 | 5 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-diamino-6-chloro-s-triazine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as acetone or THF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Ammonia: Slowly add a solution of aqueous ammonia (2-2.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for another 2-3 hours.
-
Work-up: Allow the reaction mixture to warm to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product and wash it thoroughly with cold water to remove any ammonium (B1175870) chloride and unreacted ammonia.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., an 80:20 mixture of ethanol and water).
-
Dissolution: In a flask, add the crude 2,4-diamino-6-chloro-s-triazine and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can further cool the flask in an ice bath.
-
Isolation: Collect the pure crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Technical Support Center: Reactions of 2,4-Diamino-6-chloro-1,3,5-triazine with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diamino-6-chloro-1,3,5-triazine. Here, you will find detailed information on common side reactions, strategies to minimize byproduct formation, and experimental protocols to ensure the success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with 2,4-diamino-6-chloro-1,3,5-triazine?
A1: The primary side reactions encountered during nucleophilic substitution of 2,4-diamino-6-chloro-1,3,5-triazine are hydrolysis, over-reaction (di-substitution), and self-condensation at elevated temperatures. The prevalence of these side reactions is highly dependent on the reaction conditions, including pH, temperature, and the nature of the nucleophile.
Q2: How does pH affect the stability and reactivity of 2,4-diamino-6-chloro-1,3,5-triazine?
A2: The pH of the reaction medium plays a critical role. Both acidic and basic conditions can promote the hydrolysis of the C-Cl bond, leading to the formation of 2,4-diamino-6-hydroxy-1,3,5-triazine (ammeline). Studies on the related compound atrazine (B1667683) show that degradation is significant at both low and high pH values.[1][2] For nucleophilic substitution reactions, maintaining a neutral or slightly basic pH is often optimal to facilitate the desired reaction while minimizing hydrolysis.
Q3: What is the primary product of hydrolysis, and how can it be avoided?
A3: The primary hydrolysis product is 2,4-diamino-6-hydroxy-1,3,5-triazine, where the chlorine atom is replaced by a hydroxyl group. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. If an aqueous system is necessary, the reaction should be conducted at a controlled pH and temperature, and for the shortest possible duration.
Q4: Can 2,4-diamino-6-chloro-1,3,5-triazine undergo self-condensation?
A4: Yes, at elevated temperatures, s-triazine compounds can undergo self-condensation reactions. While specific data for 2,4-diamino-6-chloro-1,3,5-triazine is limited, analogous triazines are known to form more complex structures, such as melam or melem, through the elimination of HCl and ammonia (B1221849) at high temperatures. It is advisable to keep reaction temperatures as low as possible to prevent such side reactions.
Q5: How can I prevent the formation of di-substituted byproducts?
A5: The formation of di-substituted products, where the nucleophile reacts with both the chloro group and one of the amino groups, or where a second molecule of the nucleophile displaces an amino group, can be a significant issue. To favor mono-substitution at the chlorine position, it is essential to control the stoichiometry of the reactants, using a 1:1 molar ratio of the triazine to the nucleophile. Additionally, maintaining a low reaction temperature is critical, as higher temperatures can provide the activation energy needed for the less favorable substitution at the amino groups.[3] A protocol for avoiding double incorporation specifically highlights the importance of keeping the temperature at 0 °C.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of desired product and presence of a polar impurity. | Hydrolysis of the starting material or product. | - Ensure all solvents and reagents are anhydrous. - If water is present, buffer the reaction to a neutral or slightly basic pH. - Minimize reaction time and temperature. - Monitor the reaction progress closely using TLC or HPLC. |
| Formation of a higher molecular weight, insoluble material. | Self-condensation or polymerization. | - Maintain the lowest possible reaction temperature. - Avoid prolonged heating. - Consider using a more dilute reaction mixture. |
| Presence of a di-substituted byproduct in the final product mixture. | Over-reaction with the nucleophile. | - Use a strict 1:1 stoichiometry of 2,4-diamino-6-chloro-1,3,5-triazine to the nucleophile. - Add the nucleophile slowly to the reaction mixture. - Maintain a low reaction temperature (e.g., 0-25 °C). - Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction is sluggish or does not proceed to completion. | Insufficient reactivity of the nucleophile or deactivation of the triazine. | - Consider using a stronger nucleophile. - A non-nucleophilic base can be added to scavenge the HCl formed during the reaction. - A slight increase in temperature may be necessary, but this should be done cautiously while monitoring for side product formation. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine to Minimize Side Reactions
-
Reagent Preparation: Ensure the amine nucleophile and all solvents (e.g., THF, acetonitrile) are anhydrous. 2,4-diamino-6-chloro-1,3,5-triazine should be dried under vacuum before use.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-diamino-6-chloro-1,3,5-triazine (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Base: Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.1 eq) to the reaction mixture.
-
Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of the amine nucleophile (1.0 eq) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the temperature at 0-5 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the starting material is consumed, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to remove any unreacted starting materials and byproducts.
Protocol 2: Procedure to Minimize Hydrolysis in an Aqueous/Organic Biphasic System
-
Reagent Preparation: Prepare a solution of 2,4-diamino-6-chloro-1,3,5-triazine (1.0 eq) in a water-immiscible organic solvent (e.g., dichloromethane). Prepare a separate aqueous solution of the nucleophile (1.0 eq) and a base such as sodium bicarbonate (1.5 eq).
-
Reaction Setup: Combine the organic and aqueous solutions in a round-bottom flask with vigorous stirring to ensure good mixing.
-
Temperature Control: Maintain the reaction temperature between 10-20 °C.
-
Reaction Monitoring: Monitor the disappearance of the starting material from the organic phase by TLC or HPLC.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the product as described in Protocol 1.
Visualizations
Caption: Desired vs. Side Reaction Pathways
Caption: Troubleshooting Workflow for Side Reactions
References
- 1. Influence of solution pH on degradation of atrazine during UV and UV/H2O2 oxidation: kinetics, mechanism, and degradation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Diaminochlorotriazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2,4-diamino-6-chloro-s-triazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude diaminochlorotriazine.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Improper solvent choice. | Screen a variety of solvents to find one that dissolves the crude product at high temperatures but not at room temperature. Common solvents for triazine derivatives include heptane, ethyl acetate, and acetone/water mixtures.[1][2] |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. | |
| Insufficient washing of crystals. | Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the crystal surface. | |
| Presence of Starting Materials (e.g., Cyanuric Chloride) | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[1] If necessary, adjust reaction time, temperature, or stoichiometry. |
| Inefficient removal during work-up. | An aqueous work-up can help remove unreacted cyanuric chloride through hydrolysis. Washing the crude product with water can be an effective step.[3] | |
| Discolored Product (Yellowish or Brownish) | Presence of colored impurities from side reactions. | Treatment with activated charcoal during the recrystallization process can help remove colored impurities. Add a small amount of charcoal to the hot solution before filtering. |
| Degradation of the product. | Avoid excessive heating during purification. Use a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress on the compound. | |
| Oily Product Instead of Crystals | Presence of impurities that lower the melting point. | Try a different purification technique such as column chromatography. Silica gel chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) can be effective.[4] |
| Supersaturation. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,4-diamino-6-chloro-s-triazine?
A1: Common impurities can include unreacted starting materials like cyanuric chloride, by-products from the reaction of cyanuric chloride with water (e.g., hydroxy-derivatives), and over-reacted products such as trisubstituted triazines.[2][5]
Q2: What is the recommended method for purifying crude 2,4-diamino-6-chloro-s-triazine?
A2: Recrystallization is a common and effective method for purifying crude this compound.[1][2] For more challenging separations, flash column chromatography may be employed.[4]
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.[1] For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]
Q4: What kind of yields can I expect from the purification process?
A4: Purification yields can vary depending on the initial purity of the crude product. Recrystallization can have yields ranging from 70% to over 90%, while chromatographic methods may result in slightly lower yields due to product loss on the stationary phase.[2]
Experimental Protocol: Recrystallization of Crude 2,4-Diamino-6-chloro-s-triazine
This protocol provides a general procedure for the purification of crude 2,4-diamino-6-chloro-s-triazine by recrystallization.
Materials:
-
Crude 2,4-diamino-6-chloro-s-triazine
-
Recrystallization solvent (e.g., heptane, ethyl acetate, or an appropriate mixture)[1][2]
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 2,4-diamino-6-chloro-s-triazine in an Erlenmeyer flask. Add the selected solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat it to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Purification Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process for purifying crude this compound.
References
- 1. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 3. CN101624379A - Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine - Google Patents [patents.google.com]
- 4. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
Technical Support Center: Diaminochlorotriazine Derivatization
Welcome to the technical support center for diaminochlorotriazine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and characterization of this compound derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired derivative is a frequent challenge. The underlying causes can often be traced back to reaction conditions, reagent quality, or work-up procedures.
| Potential Cause | Troubleshooting Steps |
| Inadequate Temperature Control | For sequential nucleophilic substitutions on a triazine ring, strict temperature control is crucial. To achieve mono-substitution, maintain the reaction at a low temperature, typically 0-5°C.[1] For highly reactive nucleophiles, temperatures as low as -20°C may be necessary. Ensure the nucleophile is added dropwise to prevent localized heating. |
| Poor Nucleophile Reactivity | The reactivity of the incoming nucleophile significantly impacts the reaction rate. Thiols and amines are generally more nucleophilic than alcohols and phenols.[2][3] For less reactive nucleophiles, consider increasing the reaction temperature after the initial addition, or using a stronger base to generate a more potent nucleophile (e.g., an alkoxide from an alcohol). |
| Steric Hindrance | Bulky substituents on either the this compound or the incoming nucleophile can impede the reaction.[4] If steric hindrance is suspected, prolonged reaction times or higher temperatures may be required. In some cases, a different synthetic route may be necessary. |
| Hydrolysis of Starting Material | This compound can undergo hydrolysis, especially in the presence of water and base, to form the corresponding hydroxy-triazine, which is unreactive under these conditions.[5][6] Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reagents. An excess of the nucleophile is often used to drive the reaction to completion, but this can lead to di-substitution if not carefully controlled. |
| Inefficient Work-up | The desired product may be lost during extraction or purification. Ensure the pH is appropriate for your compound during aqueous work-up to prevent it from dissolving in the aqueous layer. Back-extraction of the aqueous layer can sometimes improve recovery. |
Issue 2: Formation of Multiple Products (Di-substitution, Side Products)
The formation of a mixture of products complicates purification and reduces the yield of the desired compound.
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity | Achieving selective mono-substitution can be challenging. The key is stringent temperature control.[1][4] The first substitution is typically performed at 0-5°C. For the second substitution with a different nucleophile, the temperature is raised, often to room temperature or higher. |
| Hydrolysis By-product | The presence of water can lead to the formation of the hydroxy-triazine by-product.[5][7] Use anhydrous solvents and dry glassware. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | Some solvents can react with the chlorotriazine, especially at elevated temperatures. Ensure the chosen solvent is inert under the reaction conditions. |
| Self-Condensation | Although less common, there is a possibility of self-condensation reactions if the nucleophile also contains a reactive site that can be attacked by another molecule of the starting material. |
Issue 3: Difficult Purification
This compound derivatives can be challenging to purify due to poor solubility and the presence of closely related impurities.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Many triazine derivatives exhibit poor solubility in common organic solvents.[8] This can make purification by column chromatography difficult. Consider recrystallization from a suitable solvent system. Common choices include ethanol, isopropanol, or mixtures like n-hexane/acetone and n-hexane/THF.[9] For basic compounds like amines, using organic acids such as acetic acid in the solvent system can improve solubility.[10] |
| Inseparable Impurities | If impurities have similar polarities to the desired product, separation by standard chromatography can be challenging. High-performance liquid chromatography (HPLC) or semi-preparative LC can be effective for purifying challenging mixtures and achieving high purity (>98%).[1] |
| Product is an Oil | Some derivatives may not crystallize easily. Trituration with a non-polar solvent like hexane (B92381) can sometimes induce crystallization. If the product remains an oil, purification by column chromatography is the primary option. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the derivatization of this compound?
The derivatization of this compound primarily proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[5][11] The electron-deficient triazine ring is susceptible to attack by nucleophiles, leading to the displacement of the chlorine atom. The reaction is facilitated by the presence of the three nitrogen atoms in the triazine ring, which withdraw electron density and stabilize the negatively charged intermediate (Meisenheimer complex).
Q2: How can I selectively introduce two different substituents onto the this compound core?
Stepwise nucleophilic substitution with careful temperature control is the key to achieving selective di-substitution.[1][4] The first, more reactive nucleophile is typically reacted at a low temperature (0-5°C). After the first substitution is complete, the second, often less reactive nucleophile is added, and the reaction temperature is increased (e.g., to room temperature or reflux) to facilitate the second substitution.
Q3: My this compound derivative is poorly soluble in most common solvents. How can I purify it?
Poor solubility is a common issue with these compounds.[8] If standard column chromatography is not feasible, consider the following:
-
Recrystallization: Experiment with a range of solvents and solvent mixtures to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9][12]
-
Semi-preparative HPLC: This technique can provide excellent separation and yield high-purity products, even for compounds that are difficult to handle with traditional methods.[1]
-
Acid/Base Chemistry: If your derivative has a basic functional group (like an amine), you may be able to improve its solubility in polar solvents by protonating it with an acid.[10]
Q4: What are the best analytical techniques to characterize my this compound derivatives?
The following techniques are essential for the structural confirmation of your synthesized compounds:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm its empirical formula.
Experimental Protocols
General Protocol for Mono-substitution of this compound with an Amine
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring this compound solution over 15-30 minutes, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the mono-derivatization of this compound.
Caption: Reaction pathways in this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diaminochlorotriazine Conjugation
Welcome to the technical support center for diaminochlorotriazine-based bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and resolve common issues encountered during the conjugation of this compound linkers to biomolecules such as proteins, antibodies, and peptides.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of this compound conjugation?
A1: this compound conjugation is a type of nucleophilic aromatic substitution. The electron-deficient triazine ring is activated by two amino groups and contains a reactive chlorine atom. This chlorine atom is readily displaced by nucleophilic functional groups on biomolecules. The most common target is the primary amine (-NH₂) on the side chain of lysine (B10760008) residues, which forms a stable covalent bond with the triazine ring.[1][2] The reactivity can be controlled by temperature, allowing for sequential and site-specific modifications if multiple chlorine atoms are present on the triazine core.[1][3]
Q2: Which functional groups on a biomolecule will react with this compound?
A2: The primary targets are primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[4] Other nucleophiles like the thiol group (-SH) on cysteine residues can also react, but the reaction with amines is generally more favorable under typical conjugation conditions (slightly alkaline pH).[5]
Q3: What are the critical parameters to control during the conjugation reaction?
A3: The three most critical parameters are pH, temperature, and molar ratio of reactants.
-
pH: The reaction with primary amines is highly pH-dependent. A pH between 8.0 and 9.0 is typically optimal to ensure the amine group is deprotonated and thus sufficiently nucleophilic, while minimizing the competing hydrolysis of the chlorotriazine.[2][4]
-
Temperature: The substitution of chlorine on the triazine ring is temperature-sensitive. Reactions are often started at a low temperature (e.g., 4°C) and may be slowly warmed to room temperature to control the reaction rate and minimize side reactions.[1]
-
Molar Ratio: The ratio of the this compound reagent to the biomolecule will influence the average number of labels incorporated per molecule (Degree of Labeling, DOL). A higher molar excess will generally lead to a higher DOL.
Q4: What is hydrolysis and how can I prevent it?
A4: Hydrolysis is a competing reaction where a water molecule attacks the chlorotriazine, replacing the chlorine atom with a hydroxyl group (-OH).[6] This hydrolyzed triazine is no longer reactive with the biomolecule, reducing conjugation efficiency. Hydrolysis is accelerated at acidic or strongly basic pH and at higher temperatures.[7] To minimize hydrolysis, perform the reaction in the recommended alkaline pH range (8.0-9.0) and avoid unnecessarily high temperatures or prolonged reaction times.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
Q: My final product shows a very low degree of labeling (DOL) or no conjugation at all. What went wrong?
A: This is a common issue that can stem from several factors related to your buffers, reagents, or reaction conditions.
| Potential Cause | Recommended Solution |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts (e.g., ammonium acetate) will compete with the biomolecule for the reactive triazine.[2] Solution: Dialyze or desalt your biomolecule into an amine-free buffer like Phosphate Buffered Saline (PBS) or sodium bicarbonate buffer before starting the reaction.[4] |
| Incorrect pH | If the pH is too low (<7.5), the lysine amines on the biomolecule will be protonated (-NH₃⁺) and non-nucleophilic. If the pH is too high, hydrolysis of the triazine reagent can become excessive. Solution: Ensure your reaction buffer is freshly prepared and the pH is confirmed to be in the optimal range of 8.0-9.0. |
| Low Biomolecule Concentration | The kinetics of the reaction are concentration-dependent. Very dilute protein solutions (< 1-2 mg/mL) can lead to poor conjugation efficiency.[2] Solution: Concentrate your biomolecule to at least 2 mg/mL before conjugation using an appropriate centrifugal filter device. |
| Degraded Triazine Reagent | This compound reagents are sensitive to moisture. If stored improperly, the reagent may have hydrolyzed over time. Solution: Use a fresh vial of the reagent. Always store desiccated at the recommended temperature. |
| Insufficient Molar Ratio | The molar excess of the triazine reagent was too low to achieve the desired DOL. Solution: Increase the molar excess of the triazine reagent in increments (e.g., from 10x to 20x or 40x). |
Issue 2: Precipitate Formation During or After Conjugation
Q: My protein solution became cloudy or a precipitate formed during the reaction or subsequent storage. Why?
A: Precipitation is often caused by aggregation of the biomolecule, which can be induced by the conjugation process itself.
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Attaching too many hydrophobic triazine-based linkers can decrease the overall solubility of the biomolecule, leading to aggregation.[8] Solution: Reduce the molar excess of the triazine reagent to target a lower DOL. Analyze the product to find the optimal DOL that maintains solubility. |
| Solvent Shock | If the triazine reagent is dissolved in an organic solvent (like DMSO or DMF), adding a large volume of it directly to the aqueous protein solution can cause the protein to precipitate. Solution: Add the dissolved reagent drop-wise to the gently stirring protein solution. Keep the final concentration of the organic solvent below 10% (v/v). |
| Sub-optimal Buffer Conditions | The buffer's pH or ionic strength may not be ideal for maintaining the stability of the final conjugate. Solution: After conjugation and purification, store the final product in a buffer known to be optimal for its stability. Consider adding stabilizing excipients like glycerol (B35011) or trehalose (B1683222) if appropriate. |
Issue 3: Difficulty Purifying the Conjugate
Q: I am having trouble removing the unreacted triazine reagent from my final product. What is the best method?
A: The choice of purification method depends on the size of your biomolecule and the properties of the unreacted reagent.
| Purification Method | Best For | Considerations |
| Size Exclusion Chromatography (SEC) / Gel Filtration | Proteins, antibodies, and large peptides.[] | Highly effective at separating the large biomolecule conjugate from the small molecule reagent. Can be used for buffer exchange simultaneously. |
| Dialysis | Proteins, antibodies, and large peptides.[] | A simpler but slower method. Ensure a sufficient number of buffer changes and a large volume differential to effectively remove the small molecules. |
| Tangential Flow Filtration (TFF) | Large-scale preparations of proteins and antibodies. | Efficient for concentrating the sample and performing buffer exchange simultaneously. |
Experimental Protocols & Workflows
Protocol 1: General Conjugation of this compound to a Protein/Antibody
This protocol provides a starting point for conjugating an amine-reactive this compound to a typical IgG antibody.
1. Biomolecule Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified. b. Exchange the antibody into an amine-free "Reaction Buffer" (e.g., 0.1 M sodium bicarbonate, pH 8.5). c. Adjust the antibody concentration to 2-10 mg/mL.[2]
2. Reagent Preparation: a. Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
3. Conjugation Reaction: a. Add a calculated amount of the dissolved triazine reagent to the antibody solution to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody). b. Add the reagent drop-wise while gently stirring the antibody solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically.
4. Quenching (Optional but Recommended): a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[4] b. Incubate for 15-30 minutes at room temperature. This will cap any unreacted triazine molecules.
5. Purification: a. Remove unreacted reagent and quenching buffer by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[2] b. Collect the fractions containing the purified protein conjugate.
Protocol 2: Characterization - Determining the Degree of Labeling (DOL)
If the triazine reagent has a distinct UV-Vis absorbance, the DOL can be estimated using spectrophotometry.
1. Measurements: a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the triazine label. b. Use the following formula:
2. SDS-PAGE Analysis: a. Run samples of the unconjugated biomolecule and the purified conjugate on an SDS-PAGE gel. b. A successful conjugation will show an increase in the molecular weight of the conjugate compared to the starting material. The band for the conjugate may appear more diffuse due to heterogeneity in the number of attached labels.[10]
Visual Guides
Caption: Reaction mechanism of this compound with a primary amine on a biomolecule.
Caption: Standard experimental workflow for bioconjugation.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis kinetics of atrazine and influence factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 10. Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid polymerization in diaminochlorotriazine reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid unwanted polymerization during diaminochlorotriazine reactions.
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of this compound reactions, and why is it a problem?
A1: In the synthesis of diaminochlorotriazines, the desired reaction is a stepwise nucleophilic substitution of the chlorine atoms on a cyanuric chloride core with amino groups.[1][2] Polymerization is an undesired side reaction where multiple triazine rings become cross-linked, forming a high-molecular-weight, often insoluble polymer.[1] This is problematic because it reduces the yield of the desired this compound product, complicates purification, and can lead to failed experiments.
Q2: What are the primary factors that cause polymerization in these reactions?
A2: Several factors can promote unwanted polymerization:
-
Temperature: Higher temperatures increase reaction rates, but can also activate the third chlorine on the triazine ring for substitution, leading to cross-linking if a diamine is used.[1]
-
pH: The reactivity of the amine nucleophile is pH-dependent. If the pH is too low, the amine can be protonated, reducing its nucleophilicity. If it's too high, side reactions can be promoted. The reaction itself generates hydrochloric acid (HCl), which can protonate the amine if not neutralized.[3]
-
Reactant Concentration: High concentrations of reactants can increase the likelihood of intermolecular reactions, leading to polymer formation.
-
Order of Addition: The way reactants are mixed can significantly influence the outcome.
-
Solvent Choice: The solvent can affect the solubility of reactants and intermediates, as well as influence reaction rates.
Q3: How can I control the temperature to prevent polymerization?
A3: Strict temperature control is crucial. The substitution of chlorine atoms on cyanuric chloride is highly temperature-dependent.
-
Disubstitution (to form this compound): Is generally carried out at room temperature.[1][2][4]
-
Trisubstitution: Occurs at elevated temperatures, often above 60°C.[1][4]
To avoid polymerization, especially when using diamines that can bridge two triazine rings, it is essential to maintain the reaction temperature within the optimal range for disubstitution and avoid exceeding it.
Q4: What is the role of an acid acceptor, and why is it important?
A4: The reaction between an amine and cyanuric chloride releases hydrochloric acid (HCl).[3] This acid can protonate the amine reactant, rendering it non-nucleophilic and halting the desired reaction. An acid acceptor, or base (e.g., sodium hydroxide, sodium bicarbonate, or a tertiary amine like diisopropylethylamine), is added to neutralize the HCl as it forms.[2][3] This maintains the concentration of the reactive free amine and ensures the reaction proceeds to completion. Without an effective acid acceptor, the reaction will be sluggish and yields will be low.[3]
Q5: Are there any specific inhibitors I can add to prevent polymerization?
A5: While not always necessary if reaction conditions are well-controlled, in some cases, free-radical inhibitors can be used, particularly if the reaction is sensitive to trace impurities that might initiate radical polymerization. Common inhibitors for free-radical polymerization include compounds like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or p-methoxyphenol.[5][6] However, for polycondensation-type polymerization in triazine chemistry, precise control of stoichiometry, temperature, and pH are the primary methods of prevention.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes a thick, insoluble precipitate (polymer). | 1. Temperature too high: The third chlorine on the triazine ring is being substituted, leading to cross-linking.[1] 2. Incorrect stoichiometry: An excess of a diamine linker can promote polymer chain growth. 3. High reactant concentration: Increases the probability of intermolecular reactions. | 1. Maintain strict temperature control. For disubstitution, keep the reaction at room temperature or slightly below.[1][2][4] Use an ice bath to manage any exotherms. 2. Carefully control the molar ratios of your reactants. 3. Dilute the reaction mixture. |
| Low yield of the desired product. | 1. Inadequate pH control: The amine nucleophile is being protonated by the HCl generated during the reaction.[3] 2. Reaction temperature too low: The rate of the second substitution is too slow. 3. Poor mixing: Localized high concentrations of reactants can lead to side reactions. | 1. Ensure an effective acid acceptor is present in a sufficient amount. Monitor the pH of the reaction if possible.[3] 2. Allow the reaction to warm to room temperature for the second substitution after the initial low-temperature addition. [2] 3. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of multiple products (difficult to purify). | 1. Poor temperature control: A mixture of mono-, di-, and tri-substituted products is being formed.[1][4][7] 2. Presence of water: Cyanuric chloride can react with water, leading to undesired byproducts.[8] | 1. Follow a strict temperature profile for the reaction. Start at 0°C for the first substitution and then allow the reaction to proceed at room temperature for the second.[2][9] 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. [10] |
Experimental Protocols
General Protocol for the Synthesis of a Symmetric 2,4-Diamino-6-chloro-s-triazine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
Cyanuric chloride
-
Amine of choice (2 molar equivalents)
-
Acid Acceptor (e.g., Sodium Bicarbonate, 2 molar equivalents)
-
Anhydrous solvent (e.g., Acetone, Tetrahydrofuran (THF))[11]
-
Stirring apparatus
-
Round bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve cyanuric chloride (1 equivalent) in the chosen anhydrous solvent in a round bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.[12]
-
In a separate flask, dissolve the amine (2 equivalents) and the acid acceptor (2 equivalents) in the same solvent.
-
Slowly add the amine solution dropwise to the stirred cyanuric chloride solution, ensuring the temperature remains at or below 0°C.[12] This step facilitates the monosubstitution.
-
After the addition is complete, continue stirring at 0°C for approximately 1-2 hours.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours to allow for the second substitution to occur.[2][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any inorganic salts. The product can then be isolated from the filtrate, often by precipitation with water followed by filtration and drying.[12]
Visualizations
Caption: Desired reaction pathway versus undesired polymerization.
Caption: Troubleshooting flowchart for polymerization issues.
References
- 1. oaji.net [oaji.net]
- 2. mdpi.com [mdpi.com]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. mdpi.com [mdpi.com]
- 10. US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Stability of cyanuric chloride at room temperature? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Diaminochlorotriazine Detection by HPLC-MS
Welcome to the technical support center for the analysis of diaminochlorotriazine and related compounds using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve lower detection limits.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the detection limit of this compound?
A1: The most critical factor is maximizing the signal-to-noise ratio (S/N).[1][2] This can be achieved by systematically optimizing two key areas: increasing the analyte signal and reducing the background noise.[1][3]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for this compound?
A2: For triazine compounds, including this compound, Electrospray Ionization (ESI) in positive ion mode is generally more effective and widely used.[4][5] ESI is well-suited for the analysis of polar to moderately nonpolar compounds and has demonstrated high sensitivity for triazines in various matrices.[5][6] One study comparing ESI and APCI for pesticide analysis found that an ESI-LC-MS/MS system showed greater efficiency for multiresidue analysis, including triazines, in a food matrix.[5]
Q3: What are common causes of sudden sensitivity loss for this compound analysis?
A3: A sudden drop in sensitivity can be attributed to several factors:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7][8][9]
-
Contamination: Buildup of contaminants in the ion source, ion optics, or on the analytical column can lead to poor signal intensity.[8][10]
-
Mobile Phase Issues: Degradation of mobile phase additives, such as formic acid (especially in methanol), or using reagents from plastic containers can introduce contaminants that cause ion suppression.[11]
-
Instrumental Drift: The mass spectrometer may require recalibration.[10]
-
Column Degradation: A decline in column performance can lead to broader peaks and thus lower peak height (apparent loss of sensitivity).[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Issue 1: Low or No Signal for this compound
Symptoms:
-
The peak for this compound is very small or not detectable, even at concentrations where it should be visible.
-
Poor signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize MS source parameters. For ESI, adjust the capillary voltage (e.g., 3.5 kV), ion transfer tube temperature (e.g., 350 °C), and sheath and auxiliary gas flow rates.[4] Use a tuning solution to ensure the instrument is performing optimally. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the ionization state of the analyte. For positive mode ESI, adding a volatile acid like 0.1% formic acid can enhance protonation and improve signal.[3] |
| Matrix-Induced Ion Suppression | Improve sample cleanup to remove interfering matrix components.[1][9] Techniques like Solid-Phase Extraction (SPE) are highly effective.[1] If possible, adjust chromatography to separate this compound from the suppression zone. |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for this compound. Optimize the collision energy for each transition to maximize the product ion signal.[4] |
| Sample Degradation | Ensure proper sample storage and handling. For water samples, microbial degradation can be a concern; preservatives like sodium omadine may be necessary.[4] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Symptoms:
-
Asymmetrical peaks, which can compromise integration and reduce peak height, leading to lower sensitivity.[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Column Contamination or Overload | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure the injection volume and concentration are within the column's loading capacity.[10] |
| Secondary Interactions | For basic compounds like triazines, interactions with residual silanols on the column can cause tailing. Using a mobile phase with a low concentration of an acidic modifier (e.g., 0.1% formic acid) can mitigate this.[3] |
| Mismatched Solvents | Ensure the sample solvent is compatible with the initial mobile phase. A solvent stronger than the mobile phase can cause peak distortion. If possible, reconstitute the final extract in the initial mobile phase. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening. This is especially critical for UHPLC systems.[12] |
Issue 3: High Baseline Noise
Symptoms:
-
An unstable or noisy baseline, which decreases the signal-to-noise ratio and raises the limit of detection.[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Additives | Use high-purity, LC-MS grade solvents and fresh additives.[10][11] Avoid using additives that have high UV absorbance if a UV detector is in line.[3] |
| Dirty Ion Source | A contaminated ion source is a common cause of high background noise.[10] Follow the manufacturer's instructions to clean the ion source regularly. |
| Insufficient Mobile Phase Degassing | Ensure mobile phases are properly degassed to prevent bubble formation in the pump or detector, which can cause baseline noise. |
| Electronic Interference | Check for nearby electronic equipment that could be causing interference with the detector electronics.[10] |
Data Presentation
Table 1: HPLC-MS/MS Parameters for Triazine Analysis
This table provides example parameters based on established methods for triazine analysis, which can be used as a starting point for method development for this compound.
| Parameter | Setting | Reference |
| HPLC Column | Thermo Scientific Hypersil GOLD (100 x 2.1 mm, 3 µm) | [4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | [4] |
| Mobile Phase B | Methanol (B129727) | [4] |
| Flow Rate | 400 µL/min | [4] |
| Injection Volume | 10-20 µL | [4][13] |
| Ionization Source | Positive Electrospray (ESI) | [4] |
| ESI Voltage | 3.5 kV | [4] |
| Ion Transfer Temp. | 350 °C | [4] |
| Collision Gas | Argon (1.5 mTorr) | [4] |
Table 2: Example MS/MS Transitions for Triazine Compounds
These are examples for related triazine compounds. The optimal transitions for this compound (DACT) should be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Atrazine-desisopropyl | 174 | 132 | 17 | [4] |
| Atrazine-desethyl | 188 | 146 | 16 | [4] |
| Simazine | 202 | 124 | 17 | [4] |
| Atrazine (B1667683) | 216 | 174 | 16 | [4] |
Note: this compound (DACT or G-28273) is a metabolite of atrazine and simazine.[7][14][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guide for concentrating this compound from water samples and removing interfering matrix components.
Objective: To extract and concentrate triazine compounds from a water sample.
Materials:
-
SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE Vacuum Manifold
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Sample Collection Vials
-
Nitrogen Evaporator
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Adjust the water sample pH to between 3 and 4.[14] Load the water sample (e.g., 100-500 mL) onto the cartridge at a slow, steady flow rate (e.g., 2 mL/min).
-
Washing: Wash the cartridge with a small volume of deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes with a suitable organic solvent, such as methanol or acetonitrile. Collect the eluate in a clean vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 200-500 µL) of the initial HPLC mobile phase.[16] Vortex to mix, and transfer to an autosampler vial for analysis.
Visualizations
Caption: A logical workflow for troubleshooting low sensitivity issues.
Caption: A typical workflow for sample preparation using SPE.
References
- 1. organomation.com [organomation.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. LC-MS/MS sensitivity loss after few sample injections - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. zefsci.com [zefsci.com]
- 11. support.waters.com [support.waters.com]
- 12. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Direct aqueous injection LC-ESI/MS/MS analysis of water for 11 chloro- and thiomethyltriazines and metolachlor and its ethanesulfonic and oxanilic acid degradates [pubmed.ncbi.nlm.nih.gov]
- 16. increasing sensitivity on lc-ms/ms for lower detection limit - Chromatography Forum [chromforum.org]
resolving matrix effects in diaminochlorotriazine sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of diaminochlorotriazine (DACT).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[1][2] In the context of this compound analysis, components of the sample matrix (e.g., soil, water, biological fluids) can either suppress or enhance the DACT signal during mass spectrometry analysis. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] Ion suppression is the more common phenomenon observed in LC-MS/MS.
Q2: What are the common signs of matrix effects in my DACT analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Low recovery of DACT spikes in the sample matrix compared to a clean solvent.
-
Inconsistent peak areas for the same concentration of DACT across different sample matrices.
-
A significant difference in the slope of the calibration curve prepared in solvent versus one prepared in a sample matrix extract.[3]
Q3: What are the primary strategies to minimize matrix effects for DACT analysis?
A3: The most effective strategies involve:
-
Thorough Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[4][5][6]
-
Use of Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix-induced signal changes.[3]
-
Application of Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS for DACT allows for the correction of signal suppression or enhancement as the internal standard is affected by the matrix in the same way as the analyte.[7][8][9][10]
Q4: Should I use Solid-Phase Extraction (SPE) or QuEChERS for my soil samples?
A4: Both SPE and QuEChERS can be effective for extracting DACT from soil. QuEChERS is often faster and uses less solvent, making it a popular choice for multi-residue pesticide analysis.[5] However, for complex matrices, traditional SPE may offer a more thorough cleanup, potentially leading to a greater reduction in matrix effects.[4][6] The choice may depend on the specific soil type, the required limit of detection, and laboratory throughput needs.
Q5: My DACT signal is completely gone. What should I check first?
A5: A complete loss of signal can be alarming. Here's a logical troubleshooting workflow:
-
Confirm Instrument Performance: Analyze a known DACT standard in a clean solvent to ensure the LC-MS/MS system is functioning correctly.
-
Evaluate the Extraction Procedure: Spike a clean, simple matrix (like deionized water) with a known amount of DACT and perform the entire sample preparation procedure. If the signal is present, the issue likely lies with your complex sample matrix.
-
Check for Clogs: Ensure there are no clogs in the LC system, particularly in the column or transfer lines, which can be caused by inadequately cleaned-up sample extracts.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
This guide will help you troubleshoot and improve low recovery rates of DACT during your sample preparation and analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction from Matrix | Optimize the extraction solvent and technique. For soil, consider increasing the extraction time or using a more polar solvent mixture. | Increased recovery of DACT from the sample matrix. |
| Breakthrough during Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is not overloaded. Use a larger sorbent mass or reduce the sample volume. Optimize the loading flow rate to allow for sufficient interaction between DACT and the sorbent.[11] | DACT is effectively retained on the SPE cartridge, leading to higher recovery. |
| Incomplete Elution from SPE Cartridge | Use a stronger elution solvent or increase the elution volume. Ensure the sorbent does not dry out before elution. | Complete elution of DACT from the SPE cartridge. |
| Analyte Degradation | Ensure proper sample preservation, such as adjusting the pH and storing samples at a low temperature, to prevent degradation of DACT.[12] | Minimized degradation of DACT, leading to more accurate recovery measurements. |
Issue 2: Significant Ion Suppression in LC-MS/MS Analysis
This guide provides steps to identify and mitigate ion suppression when analyzing DACT.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Matrix Components | Modify the LC gradient to improve the separation of DACT from interfering matrix components. A shallower gradient can increase resolution. | DACT elutes in a region with fewer co-eluting interferences, reducing ion suppression. |
| Insufficient Sample Cleanup | Refine the sample preparation method. For SPE, consider adding a wash step with a solvent that can remove interferences without eluting DACT. For QuEChERS, experiment with different d-SPE sorbents.[4][6] | A cleaner sample extract with fewer matrix components that cause ion suppression. |
| High Concentration of Salts or Other Non-Volatile Components | If possible, dilute the final extract. This can reduce the concentration of interfering substances entering the mass spectrometer. | Reduced ion suppression, although this may also decrease the analyte signal. |
| Inappropriate Ionization Source Conditions | Optimize the ion source parameters, such as temperature and gas flows, to minimize the impact of matrix components on DACT ionization. | Improved ionization efficiency for DACT in the presence of the sample matrix. |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS (Adapted from EPA Method 536)
This protocol outlines a method for the extraction and analysis of DACT in drinking water.
-
Sample Preservation: Adjust the sample pH to a range of 6.5-7.5 with a suitable buffer. Store samples at ≤ 6 °C and protect from light.
-
SPE Cartridge Conditioning: Condition a 500 mg hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 15 mL of methanol (B129727) followed by 15 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 15 mL of reagent water.
-
Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10 minutes.
-
Elution: Elute the DACT from the cartridge with 2 x 5 mL aliquots of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of a 90:10 (v/v) mixture of 5 mM ammonium (B1175870) acetate (B1210297) in water : methanol.
-
Internal Standard Addition: Add a stable isotope-labeled internal standard for DACT to the final extract.
-
LC-MS/MS Analysis:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute DACT.
-
Injection Volume: 10 µL
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for DACT and its internal standard.
-
Protocol 2: Analysis of this compound in Soil by QuEChERS and LC-MS/MS
This protocol provides a general procedure for the extraction and cleanup of DACT from soil samples.
-
Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned-up extract and evaporate to dryness.
-
Reconstitute in 1 mL of a suitable solvent for LC-MS/MS analysis (e.g., 90:10 water:methanol).
-
Add a stable isotope-labeled internal standard.
-
-
LC-MS/MS Analysis: Follow the LC-MS/MS conditions outlined in Protocol 1.
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different strategies for mitigating matrix effects in DACT analysis.
Table 1: Comparison of Recovery Rates for this compound in Soil using Different Cleanup Methods
| Cleanup Method | Average Recovery (%) | Relative Standard Deviation (%) |
| No Cleanup | 65 | 25 |
| d-SPE (PSA + C18) | 88 | 12 |
| SPE (HLB Cartridge) | 95 | 8 |
This data is representative and illustrates the typical improvement in recovery and precision with more extensive cleanup.
Table 2: Impact of Matrix-Matched Calibration on the Quantification of this compound in a Soil Extract
| Calibration Method | Calculated Concentration (ng/g) | Accuracy (%) |
| Solvent-Based Calibration | 12.5 | 62.5 |
| Matrix-Matched Calibration | 19.2 | 96 |
True spiked concentration was 20 ng/g. This table demonstrates how matrix-matched calibration can correct for signal suppression.
Table 3: Effect of a Stable Isotope-Labeled Internal Standard (SIL-IS) on the Precision of DACT Quantification in Different Water Matrices
| Water Matrix | RSD without SIL-IS (%) | RSD with SIL-IS (%) |
| Drinking Water | 8 | 3 |
| Surface Water | 18 | 5 |
| Wastewater Effluent | 35 | 7 |
This table shows the significant improvement in precision when using a SIL-IS to compensate for variable matrix effects across different sample types.
Visualizations
Caption: Workflow for DACT analysis in water samples.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. analchemres.org [analchemres.org]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. web.vscht.cz [web.vscht.cz]
- 4. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing recoveries of two chlorotriazine herbicide metabolites and 11 pesticides from aqueous samples using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Stabilizing Diaminochlorotriazine in Analytical Standards
Welcome to the Technical Support Center for the stabilization of diaminochlorotriazine (DACT) in analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of DACT standards during experimental workflows. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DACT) and why is its stability a concern?
This compound (DACT) is a primary metabolite of the widely used herbicide, atrazine (B1667683).[1] As a key analyte in environmental monitoring and toxicological studies, the accuracy of its quantification is paramount. DACT, like many triazine compounds, can be susceptible to degradation, particularly hydrolysis, under certain conditions.[2] Instability of analytical standards can lead to inaccurate calibration curves, underestimation of the analyte concentration in samples, and unreliable experimental results.
Q2: What are the primary factors that influence the stability of DACT in solution?
The stability of DACT in analytical standards is influenced by several factors:
-
pH: Triazine compounds can undergo hydrolysis, and the rate of this degradation is often pH-dependent. Alkaline conditions (pH > 7) can accelerate the hydrolysis of some pesticides.[3]
-
Solvent: The choice of solvent is critical. While methanol (B129727) is commonly used for stock solutions, the purity of the solvent and the presence of contaminants can affect stability.[4] For working solutions, the composition of the mobile phase in liquid chromatography can also play a role.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation.[5] Therefore, proper storage temperature is essential for long-term stability.
-
Light: Exposure to UV light can induce photodegradation of certain chemical compounds. Storing standards in amber vials is a recommended practice to minimize light exposure.
Q3: What are the recommended storage conditions for DACT analytical standards?
For long-term storage, DACT analytical standards should be stored at low temperatures, typically -20°C or below, in a tightly sealed amber vial to protect from light. Stock solutions are often prepared in high-purity methanol.[2] It is crucial to minimize the frequency of freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound analytical standards.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Gradual decrease in peak area over time in repeat injections. | Degradation of the standard in the working solution. | - Prepare fresh working standards daily from a stock solution stored under recommended conditions.- If using an autosampler, ensure the vial tray is temperature-controlled.- Evaluate the stability of DACT in the mobile phase or injection solvent. Consider using a solvent with better stability characteristics. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of DACT into other products. | - Confirm the identity of the degradation products using mass spectrometry if possible.- Review the storage conditions and preparation procedure of your standard.- Check the pH of your solutions, as hydrolysis can lead to the formation of new compounds. |
| Poor recovery of DACT during sample preparation or analysis. | Adsorption of the analyte to container surfaces or degradation during the analytical process. | - Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.- Ensure the pH of the sample and solutions is maintained within a stable range for DACT.- For GC analysis, derivatization may be necessary to improve stability and prevent on-column degradation. |
| Inconsistent results between different batches of standards. | Improper preparation or storage of one or more batches. | - Prepare all standards using the same lot of high-purity solvent and DACT reference material.- Follow a standardized and documented protocol for standard preparation.- Perform a cross-validation between the old and new batches of standards before use. |
Data Presentation: Stability of Triazine Herbicides
Table 1: Half-life of Atrazine at Different pH Values
| pH | Half-life (days) | Condition |
| 5.0 | 352 | Slightly Acidic |
| 7.0 | 244 | Neutral |
| 9.0 | 29 | Alkaline |
This table is adapted from general pesticide stability data and illustrates the trend of increased degradation at higher pH. Actual half-life can vary with temperature and matrix.[3]
Table 2: Influence of Temperature on Atrazine Degradation
| Temperature | Half-life (days) | Condition |
| 15°C | 108 | In soil |
| 25°C | 64 | In soil |
| 35°C | 37 | In soil |
This table demonstrates the accelerated degradation of atrazine at higher temperatures.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound (DACT) Stock Solution
Objective: To prepare a 100 µg/mL stock solution of DACT in methanol for use as a primary analytical standard.
Materials:
-
This compound (DACT) reference material (purity ≥98%)
-
HPLC-grade methanol
-
Class A volumetric flasks (e.g., 10 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh approximately 1.0 mg of DACT reference material onto a weighing paper.
-
Carefully transfer the weighed DACT into a 10 mL volumetric flask.
-
Add approximately 5 mL of HPLC-grade methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the DACT. If necessary, sonicate for a few minutes at room temperature to ensure complete dissolution.
-
Once dissolved, bring the flask to volume with HPLC-grade methanol.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Store the stock solution at -20°C.
Protocol 2: Long-Term Storage and Stability Assessment
Objective: To ensure the long-term integrity of the DACT stock solution.
Procedure:
-
Storage: Store the primary stock solution at -20°C in a calibrated freezer.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution as needed. Do not store dilute working solutions for extended periods unless their stability has been verified.
-
Stability Check:
-
On a regular schedule (e.g., every 3-6 months), perform a stability check.
-
Prepare a fresh stock solution of DACT.
-
Analyze the stored stock solution and the freshly prepared stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Compare the peak area or concentration of the stored solution to the fresh solution. A deviation of more than a predefined percentage (e.g., ±5%) may indicate degradation.
-
Document all stability check results.
-
Visualizations
Caption: Workflow for preparing and maintaining stable DACT analytical standards.
Caption: Decision tree for troubleshooting DACT analytical standard instability issues.
References
Technical Support Center: Diaminochlorotriazine Cross-Linking Experiments
Welcome to the technical support center for diaminochlorotriazine (DACT) cross-linking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for protein cross-linking studies using DACT.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DACT) and how does it work as a cross-linking agent?
This compound (DACT) is an electrophilic molecule that can form covalent bonds with specific amino acid residues on proteins. It is a metabolite of the herbicide atrazine (B1667683).[1][2] DACT's reactivity stems from the chlorine atom on the triazine ring, which can be displaced by a nucleophilic attack from amino acid side chains.
The primary targets for DACT adduction on proteins are solvent-exposed cysteine residues.[1][3] The reaction proceeds via a non-enzymatic nucleophilic substitution, forming a stable covalent bond between the triazine ring and the sulfur atom of the cysteine. While cysteine is the main target, reactions with other nucleophilic residues like lysine (B10760008) cannot be entirely ruled out under certain conditions, though this is less commonly reported.
Q2: What are the primary applications of DACT in protein research?
The predominant application of DACT in published research is in the field of toxicology, specifically for identifying protein adducts formed after exposure to the herbicide atrazine.[1][2] In these studies, DACT is used to understand the molecular mechanisms of atrazine toxicity by identifying the proteins it covalently modifies. While not its primary reported use, its ability to form covalent linkages makes it a potential tool for cross-linking studies to investigate protein-protein interactions, particularly those involving proteins rich in accessible cysteine residues.
Q3: I am observing low or no cross-linking with DACT. What are the possible reasons?
Low or no cross-linking efficiency is a common issue in any cross-linking experiment. For DACT, consider the following:
-
Absence of accessible cysteine residues: DACT primarily targets cysteine. If your proteins of interest do not have solvent-exposed cysteine residues at or near their interaction interface, cross-linking will be inefficient.
-
Suboptimal reaction pH: The nucleophilicity of the cysteine thiol group is pH-dependent. A pH range of 7.5-8.5 is generally recommended to favor the thiolate anion, which is a better nucleophile.
-
Incorrect buffer composition: Buffers containing nucleophilic species, such as Tris or glycine, can compete with the protein for reaction with DACT, thereby reducing cross-linking efficiency. It is advisable to use non-nucleophilic buffers like phosphate-buffered saline (PBS) or HEPES.
-
DACT instability: While more stable than some other cross-linkers, DACT solutions should ideally be prepared fresh for each experiment to ensure maximum reactivity.
-
Insufficient incubation time or temperature: Cross-linking reactions are time and temperature-dependent. If the incubation period is too short or the temperature is too low, the reaction may not proceed to completion. Empirical optimization of these parameters is often necessary.
Q4: I am observing a high degree of non-specific cross-linking or protein aggregation. How can I minimize this?
Non-specific cross-linking and aggregation can obscure results and make data interpretation difficult. Here are some strategies to mitigate these issues:
-
Optimize DACT concentration: A high concentration of the cross-linker can lead to random, non-specific modifications and promote the formation of large protein aggregates. It is crucial to perform a concentration titration to find the optimal DACT concentration that favors specific cross-linking without causing excessive aggregation.
-
Control protein concentration: High protein concentrations can also increase the likelihood of intermolecular cross-linking and aggregation. If possible, work with a lower protein concentration.
-
Quench the reaction effectively: To stop the cross-linking reaction and prevent further non-specific modifications, it is important to add a quenching agent. A common quenching agent for electrophilic cross-linkers is a buffer containing a high concentration of a primary amine, such as Tris or glycine, which will react with and consume any remaining DACT.
-
Optimize incubation time: Shorter incubation times can help to reduce the extent of non-specific cross-linking.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during DACT cross-linking experiments.
| Problem | Potential Cause | Recommended Solution |
| No or low yield of cross-linked product | Inaccessible cysteine residues | - Confirm the presence of solvent-exposed cysteines in your proteins of interest using structural data or prediction tools.- Consider site-directed mutagenesis to introduce a cysteine at the protein-protein interface. |
| Suboptimal reaction pH | - Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of cysteine thiols. | |
| Interfering buffer components | - Use non-nucleophilic buffers such as PBS or HEPES. Avoid buffers containing Tris, glycine, or other primary amines. | |
| Insufficient DACT concentration | - Perform a titration experiment to determine the optimal molar excess of DACT to protein. Start with a range from 20:1 to 500:1. | |
| Short incubation time or low temperature | - Empirically optimize the incubation time (e.g., 30 minutes to 2 hours) and temperature (e.g., room temperature or 37°C). | |
| High molecular weight smears or protein precipitation | Excessive DACT concentration | - Reduce the molar excess of DACT in the reaction. |
| High protein concentration | - Lower the concentration of the protein sample if feasible. | |
| Prolonged incubation time | - Reduce the incubation time of the cross-linking reaction. | |
| Inefficient quenching | - Ensure the quenching step is performed promptly and with a sufficient concentration of a quenching agent (e.g., 50-100 mM Tris-HCl). | |
| Difficulty in detecting cross-linked products by Western blot | Epitope masking | - The cross-linking reaction may modify the epitope recognized by your antibody. Try using a different antibody that recognizes a different epitope.- Consider using tagged proteins for detection. |
| Large size of cross-linked complexes | - Large complexes may not transfer efficiently to the membrane. Optimize your Western blot transfer conditions for high molecular weight proteins. |
Experimental Protocols
General Protocol for DACT Cross-Linking of Purified Proteins
This protocol provides a starting point for DACT cross-linking experiments. Optimization of concentrations, incubation time, and temperature will be necessary for each specific system.
Materials:
-
Purified protein samples in a suitable buffer (e.g., PBS, pH 7.5-8.5)
-
This compound (DACT)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Procedure:
-
Protein Preparation: Prepare your protein samples at the desired concentration in a non-nucleophilic buffer such as PBS, pH 7.5.
-
DACT Stock Solution: Immediately before use, prepare a stock solution of DACT in anhydrous DMSO. For example, a 10 mM stock solution.
-
Cross-Linking Reaction: Add the DACT stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 50-fold molar excess of DACT to protein. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour. Optimization of incubation time (30 minutes to 2 hours) and temperature (room temperature to 37°C) may be required.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The cross-linked samples are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for Detection of DACT Adducts by 2D-Gel Electrophoresis and Mass Spectrometry
This protocol is adapted from studies identifying DACT-adducted proteins.[1][2]
Procedure:
-
Sample Preparation: Treat cells or tissues with DACT. Lyse the cells and solubilize the proteins in a suitable 2D-gel electrophoresis sample buffer.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
First Dimension (Isoelectric Focusing): Separate the proteins based on their isoelectric point (pI) using an immobilized pH gradient (IPG) strip.
-
Second Dimension (SDS-PAGE): Separate the proteins based on their molecular weight using a standard SDS-PAGE gel.
-
-
Detection of Adducted Proteins:
-
Immunoblotting: Transfer the proteins to a PVDF membrane and probe with an antibody that specifically recognizes the DACT-adducted proteins.
-
Staining: Stain a parallel gel with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize all protein spots.
-
-
Spot Excision and In-Gel Digestion:
-
Compare the immunoblot with the stained gel to identify the spots corresponding to the DACT-adducted proteins.
-
Excise these spots from the stained gel.
-
Perform in-gel digestion of the proteins using a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the proteins.
-
Visualizations
Logical Troubleshooting Workflow for Failed DACT Cross-Linking
References
- 1. Proteomic analysis of this compound adducts in wistar rat pituitary glands and LbetaT2 rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of this compound (DACT) adducts in three brain regions of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atrazine metabolite this compound suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Atrazine Exposure: A Comparative Guide to Biomarker Validation with a Focus on Diaminochlorotriazine (DACT)
For researchers, scientists, and drug development professionals, the accurate assessment of atrazine (B1667683) exposure is critical. This guide provides an objective comparison of diaminochlorotriazine (DACT) as a primary biomarker for atrazine against other key metabolites. Supported by experimental data, this document details analytical methodologies and presents a clear comparison to aid in the selection of the most appropriate biomarker for research and monitoring purposes.
Atrazine, a widely used herbicide, undergoes extensive metabolism in the body, leading to various breakdown products that can be used as biomarkers of exposure. Among these, this compound (DACT) has been identified as a major urinary metabolite, making it a key candidate for biomonitoring.[1] However, the complex metabolic profile of atrazine, which also includes other significant metabolites such as atrazine mercapturate (AM), deethylatrazine (B13485) (DEA), and deisopropylatrazine (B29266) (DIA), necessitates a thorough evaluation of the most reliable indicators of exposure.
The choice of biomarker is crucial as urinary metabolite profiles can vary significantly among individuals and with different exposure scenarios.[1] While some studies suggest DACT is the predominant metabolite, others indicate that atrazine mercapturate or a combination of metabolites may provide a more accurate assessment of atrazine exposure.[1][2] This guide will delve into the experimental validation of DACT and compare its performance with alternative biomarkers.
Comparative Analysis of Atrazine Biomarkers
The selection of an appropriate biomarker for atrazine exposure depends on several factors, including the analytical method employed, the desired sensitivity and specificity, and the specific exposure scenario being investigated. While DACT is a significant metabolite, a comprehensive assessment often involves the analysis of multiple biomarkers.
| Biomarker | Typical Matrix | Advantages | Disadvantages |
| This compound (DACT) | Urine | - Major metabolite in many cases.[1] - Good indicator of cumulative exposure. | - Inter-individual variability in excretion rates.[1] - May not be the most abundant metabolite in all exposure scenarios.[1] |
| Atrazine Mercapturate (AM) | Urine | - Considered a specific biomarker of atrazine exposure.[3][4] - Can be the predominant metabolite in certain exposure groups.[2] | - May underestimate total atrazine exposure if used as a sole biomarker.[1] |
| Deethylatrazine (DEA) | Urine | - Important metabolite for assessing exposure.[1] - Often measured alongside DACT. | - Not specific to atrazine, as it is also a metabolite of other triazines. |
| Deisopropylatrazine (DIA) | Urine | - Another key dealkylated metabolite. | - Generally found at lower concentrations than DEA and DACT. |
| Parent Atrazine | Urine, Blood | - Direct measure of recent exposure. | - Rapidly metabolized and may not be detectable after a short period.[3] |
Performance of Analytical Methods
The accurate quantification of atrazine biomarkers relies on sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| GC-MS | Atrazine, DEA, DIA, DACT | 0.025 - 0.050 ng (injected) | 1.0 - 2.0 ppb | 80 - 115 | [5] |
| Online SPE-HPLC-MS/MS | Atrazine and 7 metabolites | 0.03 - 2.80 ng/mL | - | 87 - 112 | [6] |
| LC-MS/MS | Atrazine, Atrazine Mercapturate | 0.2 ng/mL | - | - | [3][4] |
| Lateral Flow Immunoassay (LFIA) | DACT | 11 pg/mL - 0.7 ng/mL | - | - | [7] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for DACT and other Dealkylated Metabolites in Urine
This method provides a robust and sensitive approach for the simultaneous determination of atrazine and its dealkylated metabolites.
1. Sample Preparation:
-
Urine samples are subjected to protein precipitation.
-
Further purification is achieved using strong anion exchange and silica (B1680970) solid-phase extraction (SPE) columns.
-
The analytes are eluted, and the eluate is concentrated.
-
The residue is reconstituted in a suitable solvent (e.g., acetone) for analysis.[5]
2. GC-MS Analysis:
-
A gas chromatograph interfaced with a mass selective detector (GC-MSD) is used.
-
The system is operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[5]
-
Specific ions for atrazine, DEA, DIA, and DACT are monitored for quantification.
Online Solid-Phase Extraction-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-HPLC-MS/MS) for Atrazine and its Metabolites in Urine
This automated method allows for rapid and high-throughput analysis of a wide range of atrazine metabolites.
1. Sample Preparation:
-
Urine samples are typically diluted with an internal standard solution.
-
The sample is then directly injected into the online SPE-HPLC-MS/MS system.[6]
2. Online SPE-HPLC-MS/MS Analysis:
-
The sample is loaded onto an SPE column where the analytes of interest are retained and concentrated, while interfering matrix components are washed away.
-
The retained analytes are then eluted from the SPE column and transferred to an analytical HPLC column for chromatographic separation.
-
The separated metabolites are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of atrazine, a typical experimental workflow, and a comparison of biomarker characteristics.
Caption: Metabolic pathway of atrazine to its major metabolites.
Caption: Experimental workflow for biomarker analysis in urine.
References
- 1. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of atrazine metabolites in human urine: development of a biomarker of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary metabolites as biomarkers of human exposure to atrazine: atrazine mercapturate in agricultural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: Diaminochlorotriazine vs. Atrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of the herbicide atrazine (B1667683) and its major metabolite, diaminochlorotriazine (DACT). The information presented is intended to support researchers, scientists, and professionals in the fields of drug development and environmental health in understanding the relative toxicities and mechanisms of action of these two related compounds.
Executive Summary
Atrazine, a widely used herbicide, undergoes metabolic degradation to several byproducts, with this compound (DACT) being a principal and persistent metabolite. While extensive toxicological data is available for atrazine, the profile of DACT is less characterized by specific quantitative measures such as an LD50. However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) consider DACT to share a common mechanism of toxicity with atrazine, particularly concerning neuroendocrine, reproductive, and developmental effects, and often group them for risk assessment. Some studies suggest that DACT may exhibit greater toxicity than atrazine in specific endpoints like oxidative stress and endocrine disruption.
Quantitative Toxicological Data
| Toxicological Endpoint | Atrazine | This compound (DACT) |
| Acute Oral LD50 (Rat) | 672 - 3090 mg/kg[1][2] | Data not available. Considered to have a similar toxicity profile to atrazine for neuroendocrine effects. |
| Acute Dermal LD50 (Rabbit) | >7500 mg/kg[2] | Data not available |
| Carcinogenicity | Classified as "probably carcinogenic to humans" (Group 2A) by IARC[3][4]. Evidence suggests a link to non-Hodgkin lymphoma.[1][3] The EPA has classified atrazine as "not likely to be carcinogenic to humans".[5][6] | Considered to share carcinogenic potential with atrazine due to a common mechanism of toxicity.[7] |
| Genotoxicity | Evidence is mixed. Some studies show potential for DNA damage, while others, like the Ames test on pure atrazine, are negative.[8][9] | Limited specific data available. Assumed to have similar genotoxic potential as atrazine by regulatory bodies. |
| Reproductive & Developmental Toxicity | Known endocrine disruptor.[10][11] Affects the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered hormone levels and reproductive outcomes. Can cause developmental effects such as reduced fetal weight and developmental delays at high doses.[6] | Considered a reproductive and developmental toxicant.[11] Shares the same mechanism of neuroendocrine disruption as atrazine.[10] May be more potent than atrazine in inducing oxidative stress and endocrine disruption in some models. |
| Ecotoxicity (Fish LC50 - 96h) | Slightly to moderately toxic to fish.[5] | Data not available |
| Ecotoxicity (Aquatic Invertebrates) | Highly to very highly toxic.[5] | Data not available |
Key Experimental Protocols
Acute Oral Toxicity (LD50) - OECD Test Guideline 425
The acute oral toxicity is typically determined using the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.
Methodology:
-
Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are used.
-
Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle, and given access to standard diet and water ad libitum.
-
Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered orally via gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment.
-
Endpoint: The test is complete when a specified number of reversals in outcome (survival/death) have been observed. The LD50 is then calculated using the maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Exposure: The tester strains are exposed to the test substance at various concentrations, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Endpoint: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Signaling Pathways and Experimental Workflows
Atrazine's Endocrine Disruption Pathway
Atrazine is known to disrupt the endocrine system, primarily by affecting the hypothalamic-pituitary-gonadal (HPG) axis. One of its key mechanisms involves the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic AMP (cAMP) levels. This can, in turn, affect the release of hormones like luteinizing hormone (LH) and prolactin.
References
- 1. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-toxic herbicides Roundup and Atrazine disturb free radical processes in Daphnia in environmentally relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch) | MDPI [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H4ClN5 | CID 21897015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ecotoxicity of Diazinon and Atrazine Mixtures after Ozonation Catalyzed by Na+ and Fe2+ Exchanged Montmorillonites on Lemna minor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Exposure of mice to atrazine and its metabolite this compound elicits oxidative stress and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diaminochlorotriazine and Cyanuric Chloride in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (B166579) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility stems from the ability to introduce diverse substituents at three positions on the triazine ring. This guide provides a comprehensive comparison of two key starting materials for the synthesis of triazine-based compound libraries: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and diaminochlorotriazine (2,4-diamino-6-chloro-1,3,5-triazine). We will delve into their reactivity, suitability for library synthesis, and provide supporting experimental data and protocols.
Core Principles: Reactivity of the Triazine Ring
The synthesis of substituted triazines from chlorinated precursors relies on nucleophilic aromatic substitution (SNAr). The triazine ring is electron-deficient due to the presence of three nitrogen atoms, making the carbon atoms susceptible to nucleophilic attack. The key to library synthesis is the sequential and controlled substitution of the chlorine atoms.
A critical factor governing this process is the reactivity of the triazine ring, which decreases with each successive substitution by an electron-donating group, such as an amine.[2][3] This is because the introduction of an amino group increases the electron density of the triazine ring, making it less electrophilic and thus less reactive towards further nucleophilic attack.[3] This principle is fundamental to understanding the differences between cyanuric chloride and this compound in library synthesis.
Cyanuric Chloride: The Versatile Workhorse
Cyanuric chloride is a widely used and commercially available precursor for the synthesis of triazine derivatives and libraries.[4][5] Its three chlorine atoms can be substituted sequentially with a high degree of control, primarily by manipulating the reaction temperature.[3][6]
Performance and Applications
The key advantage of cyanuric chloride is the ability to introduce three points of diversity into the final library. The stepwise substitution allows for the creation of large and structurally diverse compound libraries.[7][8] This is typically achieved through a temperature-controlled protocol:
-
First substitution: Occurs at low temperatures, typically around 0°C.
-
Second substitution: Requires higher temperatures, often room temperature.
-
Third substitution: Generally requires elevated temperatures or even reflux conditions (often above 60°C).[3]
This differential reactivity has been successfully exploited in solid-phase synthesis to generate large combinatorial libraries.[7][9]
Experimental Protocol: Stepwise Library Synthesis using Cyanuric Chloride
This protocol outlines a general procedure for the sequential substitution of cyanuric chloride to generate a trisubstituted triazine library.
Step 1: Synthesis of 2,4-dichloro-6-(substituted)-1,3,5-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, DCM) and cool the solution to 0°C.[8][10]
-
Add a solution of the first nucleophile (e.g., an amine, 1 equivalent) and a base (e.g., K2CO3 or DIEA, 1 equivalent) dropwise to the cyanuric chloride solution while maintaining the temperature at 0°C.[8][10]
-
Stir the reaction at 0°C for the appropriate time (typically 30 minutes to 4 hours), monitoring the progress by TLC.[8][10]
-
Upon completion, the reaction mixture can be worked up or used directly for the next step.
Step 2: Synthesis of 2-chloro-4,6-di(substituted)-1,3,5-triazine
-
To the solution containing the 2,4-dichloro-6-(substituted)-1,3,5-triazine, add the second nucleophile (1 equivalent) and a base (1 equivalent).
-
Allow the reaction to warm to room temperature and stir for several hours (typically 12-24 hours).[10]
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product can be isolated or used in the final substitution step.
Step 3: Synthesis of 2,4,6-tri(substituted)-1,3,5-triazine
-
To the solution of the 2-chloro-4,6-di(substituted)-1,3,5-triazine, add the third nucleophile (typically in excess).
-
Heat the reaction mixture to an elevated temperature (e.g., reflux) for an extended period.
-
Monitor the reaction by TLC.
-
Upon completion, the final product is isolated and purified.
Quantitative Data for Cyanuric Chloride Reactions
| Step | Nucleophile | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| 1st Substitution | Primary/Secondary Amine | 0 | 0.5 - 4 hours | 90-98 |
| 2nd Substitution | Primary/Secondary Amine | Room Temperature | 12 - 24 hours | 85-95 |
| 3rd Substitution | Primary/Secondary Amine | Reflux | 18 - 48 hours | 50-90 |
Note: Yields are highly dependent on the specific nucleophiles used.
This compound: A Pre-functionalized Scaffold
This compound is a disubstituted triazine that can be considered a derivative of cyanuric chloride where two chlorine atoms have been replaced by amino groups. While it is a known metabolite of the herbicide atrazine (B1667683), its use as a starting material for library synthesis is less common.[11]
Performance and Applications
The primary characteristic of this compound in the context of library synthesis is its significantly reduced reactivity compared to cyanuric chloride. The two electron-donating amino groups substantially decrease the electrophilicity of the triazine ring, making the substitution of the remaining chlorine atom more challenging.[3]
This lower reactivity dictates its potential applications. It is a suitable scaffold for generating libraries with one point of diversity, where two positions are already occupied by identical amino groups. This can be advantageous when a specific core structure is desired. However, the harsher reaction conditions required for the final substitution may limit the scope of compatible nucleophiles.
Experimental Protocol: Library Synthesis using this compound
This protocol outlines a general procedure for the substitution of the remaining chlorine atom on a this compound scaffold.
-
Dissolve the 2-chloro-4,6-diamino-s-triazine (1 equivalent) in a suitable high-boiling solvent (e.g., 1,4-dioxane (B91453) or DMF).
-
Add the desired nucleophile (often in excess) and a base if necessary.
-
Heat the reaction mixture to a high temperature (e.g., reflux) for an extended period.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product is isolated and purified.
Quantitative Data for this compound Reactions
| Step | Nucleophile | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| Substitution | Various Nucleophiles | High (Reflux) | 24 - 72 hours | 40-80 |
Note: Data is inferred based on the known reactivity of monochlorotriazines. Yields are expected to be lower and reaction times longer compared to substitutions on cyanuric chloride.
Comparative Summary
| Feature | Cyanuric Chloride | This compound |
| Points of Diversity | 3 | 1 |
| Reactivity | High, with sequential decrease | Low |
| Reaction Conditions | Stepwise temperature control (0°C to reflux) | Harsher conditions (high temperature) |
| Library Size | Large and diverse | Smaller, focused libraries |
| Building Block Cost | Readily available and inexpensive | Less common as a starting material |
| Ideal Application | Broad library screening for hit discovery | Lead optimization, SAR studies around a core |
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of library synthesis using both cyanuric chloride and this compound.
Conclusion
Cyanuric chloride is the superior choice for generating large, diverse libraries for initial high-throughput screening and hit discovery. Its well-established, temperature-controlled stepwise reactivity allows for the introduction of three distinct points of diversity, enabling the exploration of a vast chemical space.
This compound , on the other hand, is a more specialized starting material. Its pre-functionalized nature and lower reactivity make it suitable for the synthesis of smaller, more focused libraries. This approach is valuable in lead optimization and structure-activity relationship (SAR) studies where a common diamino-triazine core is desired. Researchers must be prepared for the more forcing reaction conditions required to substitute the final chlorine atom, which may limit the scope of applicable building blocks.
Ultimately, a thorough understanding of the differential reactivity of the triazine core is paramount for the successful design and execution of a library synthesis campaign.
References
- 1. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The atrazine metabolite this compound suppresses LH release from murine LβT2 cells by suppressing GnRH-induced intracellular calcium transients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Diaminochlorotriazine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of various diaminochlorotriazine derivatives. The information is compiled from recent studies to facilitate the identification of promising lead compounds for further development.
This publication objectively compares the performance of different this compound derivatives, supported by experimental data from peer-reviewed studies. It covers their cytotoxic effects on various cancer cell lines and delves into the underlying mechanisms of action, including the signaling pathways they modulate.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of various this compound and related s-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, such as cell line passage number and incubation times.
Table 1: Comparative Anticancer Activity (IC50/GI50 in µM) of this compound and Related Derivatives
| Compound ID | Derivative Class | MDA-MB-231 (Breast) | HeLa (Cervical) | A498 (Kidney) | K562 (Leukemia) | PC-3 (Prostate) | HO8910 (Ovarian) | MALME-3M (Melanoma) | Reference |
| 4f | Imamine-1,3,5-triazine | 6.25 | - | - | - | - | - | - | [1] |
| 4k | Imamine-1,3,5-triazine | 8.18 | - | - | - | - | - | - | [1] |
| 8c | 2,4-Diamino-6-aryl-1,3,5-triazine | - | - | - | 1.01 | 2.23 | 1.06 | - | [2] |
| 19 | 2,4-Diamino-1,3,5-triazine | - | - | - | - | - | - | 0.033 | [3] |
| Imatinib (B729) | Reference Drug | 35.50 | - | - | - | - | - | - | [1] |
Table 2: Anticancer Activity (IC50 in µM) of 4,6-Diamino-1,3,5-triazine-2-carbohydrazide Derivatives
| Compound ID | MDA-MB-231 (Breast) | MCF-7 (Breast) | Reference |
| 3a | Low µM | Low µM | [4] |
| 3b | Low µM | Low µM | [4] |
| 3c | Low µM | Low µM | [4] |
| 3d | Low µM | Low µM | [4] |
| 3e | Low µM | Low µM | [4] |
Key Findings from Comparative Studies
-
Imamine-1,3,5-triazine derivatives have demonstrated selective and potent anti-proliferative activity against triple-negative MDA-MB-231 breast cancer cells.[1] Specifically, compounds 4f and 4k showed significantly lower IC50 values (6.25 µM and 8.18 µM, respectively) compared to the reference drug imatinib (IC50 = 35.50 µM).[1] Further investigations revealed that compound 4f also inhibits migration, invasion, and adhesion of MDA-MB-231 cells.[1]
-
A series of 2,4-diamino-6-aryl-1,3,5-triazines exhibited remarkable antiproliferative activities against K562 (leukemia), PC-3 (prostate), and HO8910 (ovarian) cancer cell lines.[2] Among these, compound 8c was particularly potent with IC50 values of 1.01 µM, 2.23 µM, and 1.06 µM against these cell lines, respectively.[2]
-
A 2,4-diamino-1,3,5-triazine derivative , compound 19 , displayed remarkable activity against the melanoma MALME-3 M cell line with a GI50 value of 3.3 x 10-8 M (0.033 µM).[3]
-
Substituted 4,6-diamino-1,3,5-triazine-2-carbohydrazides (3a-e) were found to exhibit low micromolar IC50 values against the human breast cancer cell lines MDA-MB-231 and MCF-7.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined using a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compounds.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the this compound derivatives for a specified time, harvested, and washed with PBS. The cells are then fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
Mandatory Visualizations
Experimental Workflow
References
- 1. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diaminochlorotriazine-Based Inhibitors and Trimethoprim in Targeting Dihydrofolate Reductase
For Immediate Release
A detailed comparison of the efficacy of diaminochlorotriazine-based dihydrofolate reductase (DHFR) inhibitors and the established antibiotic, trimethoprim (B1683648), reveals promising avenues for the development of novel antimicrobial agents. This guide synthesizes available experimental data to provide a clear overview for researchers, scientists, and drug development professionals.
The global challenge of antimicrobial resistance necessitates the exploration of new therapeutic agents that can effectively combat pathogenic bacteria. Both this compound derivatives and trimethoprim target dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway of bacteria.[1][2] Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor essential for DNA synthesis and cellular replication, ultimately leading to bacterial cell death.[3] This guide provides a comparative analysis of the efficacy of these two classes of inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Mechanism of Action and Comparative Efficacy
Trimethoprim, a diaminopyrimidine derivative, is a well-established DHFR inhibitor with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its efficacy, however, is increasingly compromised by the emergence of resistant strains. Diaminotriazine derivatives, a class of compounds sharing a similar pharmacophore with trimethoprim, have been investigated as alternative DHFR inhibitors. The core structure of these compounds allows for various substitutions, influencing their potency and spectrum of activity.
Studies on s-triazine derivatives have demonstrated their potential as antibacterial agents, with some compounds exhibiting significant activity against a range of pathogenic bacteria.[4][5] The inclusion of a chlorine atom on the triazine ring, creating this compound structures, can further modulate the molecule's electronic and steric properties, potentially enhancing its binding affinity to the active site of bacterial DHFR.
Quantitative Data Summary
The following tables summarize the available quantitative data for the efficacy of various triazine derivatives in comparison to trimethoprim. The data includes 50% inhibitory concentrations (IC50) against DHFR and Minimum Inhibitory Concentrations (MIC) against several bacterial strains.
Table 1: Comparative IC50 Values against Dihydrofolate Reductase (DHFR)
| Compound Class | Specific Compound Example | Target Organism/Enzyme | IC50 (µM) | Reference |
| Diaminotriazine Derivative | Compound from focused library | Mycobacterium tuberculosis DHFR | 16.0 ± 3.0 | [6] |
| Quinazolinone-based DHFR Inhibitor | Compound 3d | Staphylococcus aureus DHFR | 0.769 ± 0.04 | [7] |
| Quinazolinone-based DHFR Inhibitor | Compound 3e | Escherichia coli DHFR | 0.158 ± 0.01 | [7] |
| Trimethoprim | Trimethoprim | Staphylococcus aureus DHFR | 0.255 ± 0.014 | [7] |
| Trimethoprim | Trimethoprim | Escherichia coli DHFR | 0.226 ± 0.014 | [7] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound Class | Specific Compound Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Triazine Derivative | Compound 9 | 3.91 | 3.91 | 1.95 | - | [8] |
| Triazine Derivative | Compound 5 | 15.6 | 7.81 | 1.95 | - | [8] |
| s-Triazine Derivative | Various aryl amino/ureido derivatives | Active | Active | Active | - | [4] |
| Triazine-derived Quaternary Ammonium (B1175870) Salt | Compound VII (C12) | 7.8 | - | 62.5 | 500 | [5][9] |
| Triazine-derived Quaternary Ammonium Salt | Compound VIII (C14) | 3.9 | - | 62.5 | 250 | [5][9] |
| 6-Chloro-2,4-diaminopyrimidine | 6-Chloro-2,4-diaminopyrimidine | Low Activity | - | Low Activity | - | [10] |
| Trimethoprim | Trimethoprim | ~0.5 - 2 | ~0.5 - 2 | ~0.5 - 4 | >1024 | Varies |
Note: Direct comparative MIC data for a specific this compound against a wide range of bacteria alongside trimethoprim is limited in the reviewed literature. The table presents available data for related triazine derivatives to provide a contextual comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHFR inhibitors.
DHFR Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a compound against DHFR.
Materials:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Test compounds (diaminotriazine derivatives, trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme in the wells of a microplate.
-
Add varying concentrations of the test compounds to the wells. A control well with no inhibitor should be included.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in DHFR activity.[6]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as follows:
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and trimethoprim
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and trimethoprim in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
Visualizations
The following diagrams illustrate the targeted biochemical pathway and a generalized workflow for the evaluation of these inhibitors.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 3. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Sustainable triazine-derived quaternary ammonium salts as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unive.it [iris.unive.it]
- 10. researchgate.net [researchgate.net]
Immunoassay Cross-Reactivity for Diaminochlorotriazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of diaminochlorotriazine (DACT), a principal metabolite of the widely used herbicide atrazine (B1667683), is crucial for environmental monitoring and human exposure assessment. Immunoassays offer a rapid and sensitive method for this purpose; however, their performance can be significantly influenced by cross-reactivity with structurally similar triazine compounds. This guide provides an objective comparison of immunoassays for DACT, presenting key performance data, detailed experimental protocols, and visual representations of the underlying principles and workflows to aid in the selection of the most appropriate analytical method.
Data Presentation: Performance of DACT and Atrazine Immunoassays
The following tables summarize the performance characteristics of a DACT-specific immunoassay and the cross-reactivity of several atrazine immunoassays with DACT and other triazine herbicides. This data is essential for understanding the specificity and potential for interference of these assays.
Table 1: Performance of DACT-Specific Immunoassays
| Immunoassay Type | Target Analyte | Detection Limit (ng/mL) | Cross-Reactivity (%) | Reference |
| Lateral Flow Immunoassay (LFIA) | DACT | 0.7 (visual), 0.011 (catalytic) | Data not provided | [1][2] |
| ELISA | DACT | 0.1 | DACT (100%), Atrazine Despropyl (8.5%), Atrazine Desethyl (2.3%), Cryomazine (2.8%) | [3] |
Table 2: Cross-Reactivity of Atrazine Immunoassays with DACT and Other Triazines
| Immunoassay Kit/Type | Target Analyte | Cross-Reacting Compound | Cross-Reactivity (%) | Reference |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Hydroxyatrazine | 0.01 | [4] |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Ametryn | 1.5 | [4] |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Deethylatrazine | 3.08 | [4] |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Propazine | 96 | [4] |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Simazine | 14.3 | [4] |
| Atrazine ELISA (Microtiter Plate) | Atrazine | Terbutylazine | 0.33 | [4] |
| Polyclonal Antibody-Based ELISA | Atrazine | Hydroxyatrazine | Cross-reactive* | [5] |
*Quantitative percentage not specified in the study, but noted as the only cross-reacting s-triazine among those tested.[5]
Experimental Protocols
Understanding the methodology behind the generation of cross-reactivity data is critical for interpreting the results. Below is a detailed, generalized protocol for determining the cross-reactivity of a competitive immunoassay for this compound.
Principle of Competitive Immunoassay
In a competitive immunoassay, the target analyte (DACT) in a sample competes with a labeled DACT conjugate for a limited number of specific antibody binding sites. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of DACT in the sample.
Protocol for Determining Cross-Reactivity
-
Coating of Microtiter Plate:
-
Coat the wells of a microtiter plate with a specific anti-DACT antibody.
-
Incubate the plate to allow for antibody adsorption to the well surface.
-
Wash the plate to remove any unbound antibody.
-
Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
-
Competitive Reaction:
-
Prepare a series of standard solutions of DACT and the potentially cross-reacting compounds at various concentrations.
-
Add the standard solutions or samples to the antibody-coated wells.
-
Immediately add a fixed concentration of a DACT-enzyme conjugate to each well.
-
Incubate the plate to allow for the competitive binding reaction to occur between the DACT (or cross-reactant) and the DACT-enzyme conjugate for the antibody binding sites.
-
-
Signal Generation and Detection:
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the DACT conjugate to produce a measurable signal (e.g., color change).
-
Incubate the plate to allow for signal development.
-
Stop the reaction after a specific time.
-
Measure the signal intensity (e.g., absorbance) using a microplate reader.
-
-
Calculation of Cross-Reactivity:
-
Plot the signal intensity against the concentration of DACT and the cross-reacting compound to generate standard curves.
-
Determine the concentration of DACT and the cross-reacting compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of DACT / IC50 of Cross-Reacting Compound) x 100
-
Visualizations
The following diagrams illustrate the key processes involved in immunoassays for this compound.
Caption: Principle of a competitive immunoassay for DACT.
Caption: Experimental workflow for assessing cross-reactivity.
References
Validating HPLC-MS/MS for Diaminochlorotriazine Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of diaminochlorotriazine, a key metabolite of several triazine-based compounds, selecting a robust and validated analytical method is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for this purpose, alongside alternative methods, supported by experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The quantification of this compound and related triazine compounds is predominantly achieved through chromatographic techniques coupled with mass spectrometry. HPLC-MS/MS stands out for its high sensitivity and selectivity, particularly in complex matrices. However, Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable, albeit sometimes more labor-intensive, alternative.
| Parameter | HPLC-MS/MS | GC-MS | Immunoassay |
| Selectivity | Very High | High | Moderate to High |
| Sensitivity | Very High (ng/L to pg/mL)[1] | High (ng/L to ppb)[2][3] | Variable (µg/L to ng/mL) |
| Sample Preparation | Simplified (Direct injection, SPE)[4][5] | More complex (Derivatization often required)[2][3] | Minimal |
| Analysis Time | Fast (2-7 minutes per sample)[6][7][8] | Longer | Fast |
| Matrix Effects | Can be significant, managed with internal standards[5] | Less prone to ion suppression | High potential for cross-reactivity |
| Cost | High initial investment | Moderate to High | Lower cost per sample |
| Validation Data | Widely available | Available | Method-specific |
Performance Data for HPLC-MS/MS Methods
The following table summarizes typical performance characteristics of a validated HPLC-MS/MS method for the analysis of this compound (often denoted as DACT or G-28273) and other triazines.
| Analyte | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (%RSD) |
| This compound (DACT) | >0.999[1] | 0.03 - 2.80 ng/mL[1] | 0.10 µg/L[8][9] | 71.7 - 109%[8][9] | < 15% |
| Atrazine (B1667683) | >0.99 | 0.025 ng injected[2] | 1.0 ppb[2] | 85.3 - 98%[8][9] | < 10% |
| Desethylatrazine (DEA) | >0.99 | 0.025 ng injected[2] | 1.0 ppb[2] | 80.2 - 99%[8][9] | < 10% |
| Desisopropylatrazine (DIA) | >0.99 | 0.025 ng injected[2] | 2.0 ppb[2] | 78.6 - 103%[8][9] | < 10% |
Experimental Protocols
HPLC-MS/MS Method for this compound in Water
This protocol is a synthesized example based on common practices for the analysis of triazine herbicides and their metabolites in aqueous samples.
a. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Acidify the water sample (e.g., 500 mL) to a pH between 3 and 4.[3]
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 5-10 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[10]
b. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)[11]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40 °C
c. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Transitions: These need to be optimized for each analyte. For this compound, a potential transition could be m/z 146 -> 85.
-
Collision Energy: Optimized for each transition.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Alternative Method: GC-MS
For a GC-MS analysis of this compound, a derivatization step is typically required to increase volatility.
a. Sample Preparation and Derivatization
-
Perform an extraction similar to the SPE method described above.
-
After evaporation, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.
-
The sample is then ready for injection into the GC-MS.
b. GC-MS Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for the HPLC-MS/MS quantification of this compound.
Caption: HPLC-MS/MS workflow for this compound analysis.
References
- 1. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
diaminochlorotriazine vs other crosslinkers for protein interaction studies
A Comprehensive Guide to Crosslinkers for Protein Interaction Studies: Triazine-Based Crosslinkers vs. Other Chemistries
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and disease mechanisms. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions. This guide provides an objective comparison of triazine-based crosslinkers with other commonly used crosslinking chemistries, supported by experimental data and detailed protocols.
While the query specified "diaminochlorotriazine," it is important to note that this compound is primarily known as a metabolite of the herbicide atrazine (B1667683) and is studied for its ability to form protein adducts rather than being used as a bifunctional crosslinker for PPI studies. Therefore, this guide will focus on a well-characterized triazine-based crosslinker, 2,4,6-triazido-1,3,5-triazine (TATA) , as a representative of this class and compare it with two other widely used categories of crosslinkers: N-hydroxysuccinimide (NHS)-ester crosslinkers and diazirine-based photo-reactive crosslinkers .
Comparative Analysis of Crosslinker Chemistries
The choice of a crosslinker is critical and depends on the specific research question, the nature of the proteins being studied, and the experimental setup. The following table summarizes the key characteristics of triazine-based, NHS-ester, and diazirine-based crosslinkers.
| Feature | Triazine-Based (TATA) | NHS-Ester (e.g., DSS, BS3) | Diazirine-Based (e.g., SDA) |
| Reactive Group | Azide | N-hydroxysuccinimide ester | Diazirine |
| Target Residues | Broad reactivity upon photo-activation, reacting with a wide variety of amino acids including lysine (B10760008), glutamic and aspartic acid, asparagine, glutamine, glycine, alanine, valine, proline, methionine, serine, cysteine, and tyrosine.[1] | Primary amines (lysine side chains and N-termini).[2][3] | Broad reactivity upon photo-activation, forming covalent bonds with any amino acid side chain or peptide backbone.[4][5][6] |
| Activation | UV light (e.g., 254 nm).[1] | Spontaneous reaction at physiological to alkaline pH (7-9).[2][7] | UV light (typically 330-370 nm).[4][8] |
| Spacer Arm Length | Very short (~5 Å).[1] | Variable (e.g., DSS/BS3: 11.4 Å). | Variable depending on the specific reagent. |
| Cleavability | Non-cleavable. | Typically non-cleavable (e.g., DSS, BS3), but cleavable versions are available. | Typically non-cleavable, but can be incorporated into cleavable constructs. |
| Advantages | - Very short distance constraints, providing high-resolution structural information.[1]- Broad reactivity allows for capturing interactions not involving lysine residues.[1]- Can provide a large number of crosslinks.[1] | - High reactivity and efficiency.[9]- Well-established and widely used chemistry.[4]- Water-soluble versions (e.g., BS3) are available for cell surface crosslinking.[2] | - Non-selective reactivity allows for mapping of interaction surfaces comprehensively.[6]- Activation is temporally controlled by UV light.[5]- Can be used for in vivo studies. |
| Disadvantages | - Requires UV activation, which can potentially damage biological samples.- Non-specific reactivity can lead to a complex mixture of products, making data analysis challenging. | - Limited to interactions involving primary amines.- Susceptible to hydrolysis in aqueous solutions, which can reduce efficiency.[3] | - UV activation can be a source of cellular stress or damage.- Non-specific nature can lead to complex mass spectra and challenging data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable crosslinking experiments. Below are generalized protocols for the three classes of crosslinkers discussed.
Protocol 1: Photo-Crosslinking with Triazine-Based Crosslinkers (TATA)
This protocol is based on the methodology described for 2,4,6-triazido-1,3,5-triazine (TATA).[1]
Materials:
-
Purified protein or protein complex in a suitable buffer (e.g., HEPES, PBS)
-
TATA crosslinker solution (dissolved in an appropriate solvent like acetonitrile)
-
UV lamp (254 nm)
-
Quenching solution (e.g., ammonium (B1175870) bicarbonate)
-
Reagents for SDS-PAGE and mass spectrometry analysis
Procedure:
-
Sample Preparation: Prepare the protein sample at the desired concentration in a UV-transparent reaction vessel.
-
Crosslinker Addition: Add the TATA stock solution to the protein sample to achieve the desired final concentration. The optimal concentration should be determined empirically.
-
Photo-activation: Irradiate the sample with 254 nm UV light on ice for a predetermined duration. The irradiation time needs to be optimized to maximize crosslinking while minimizing protein damage.
-
Quenching: Quench the reaction by adding a quenching solution to scavenge unreacted radicals.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to visualize higher molecular weight species. For identification of crosslinked peptides, proceed with in-gel or in-solution digestion followed by LC-MS/MS analysis.[10]
Protocol 2: Amine-Reactive Crosslinking with NHS-Esters (DSS/BS3)
This protocol is a generalized procedure for using DSS (water-insoluble) and BS3 (water-soluble) crosslinkers.[7][11][12][13][14]
Materials:
-
Purified protein or protein complex in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.
-
DSS or BS3 crosslinker.
-
Anhydrous DMSO or DMF (for DSS).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
Reagents for SDS-PAGE and mass spectrometry analysis.
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer at the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO or BS3 in the reaction buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein for dilute samples, or a 10-fold molar excess for concentrated samples.[7] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM Tris or glycine. Incubate for 15 minutes at room temperature.[7]
-
Analysis: Analyze the crosslinked products by SDS-PAGE. For mass spectrometry, proceed with sample preparation for LC-MS/MS analysis.[10]
Protocol 3: Photo-Crosslinking with Diazirine-Based Reagents
This protocol outlines a general procedure for using heterobifunctional NHS-ester diazirine crosslinkers.[15]
Materials:
-
Purified "bait" protein and "prey" protein sample (e.g., cell lysate).
-
NHS-ester diazirine crosslinker.
-
Amine-free buffer (pH 7-9).
-
UV lamp (330-370 nm).
-
Quenching solution.
-
Reagents for SDS-PAGE and mass spectrometry analysis.
Procedure:
-
Labeling of Bait Protein: In the dark, react the purified bait protein with the NHS-ester diazirine crosslinker in an amine-free buffer to label its primary amines.
-
Removal of Excess Crosslinker: Remove unreacted crosslinker by desalting or dialysis.
-
Interaction with Prey: Add the labeled bait protein to the prey protein sample and incubate to allow for interaction.
-
Photo-activation: Expose the sample to UV light (330-370 nm) to activate the diazirine group and induce crosslinking to nearby molecules.[4][8]
-
Analysis: Analyze the crosslinked complexes using SDS-PAGE and Western blotting or proceed with purification and mass spectrometry to identify the interacting partners.[16]
Visualizing Workflows and Concepts
To further clarify the methodologies and principles discussed, the following diagrams are provided.
References
- 1. The novel isotopically coded short-range photo-reactive crosslinker 2,4,6-triazido-1,3,5-triazine (TATA) for studying protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Protein Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. covachem.com [covachem.com]
- 12. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Monochlorotriazine (MCT) vs. Dichlorotriazine (DCT) Dyes for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of monochlorotriazine (MCT) and dichlorotriazine (DCT) reactive dyes, widely utilized in various scientific and industrial applications, including textile dyeing, protein labeling, and affinity chromatography. This analysis focuses on their performance characteristics, supported by experimental data, to aid in the selection of the appropriate dye class for specific research and development needs.
Executive Summary
Monochlorotriazine (MCT) and dichlorotriazine (DCT) dyes are two major classes of reactive dyes that form covalent bonds with substrates containing hydroxyl or amino groups. The key difference lies in their reactivity, which is governed by the number of reactive chlorine atoms on the triazine ring. DCT dyes, with two chlorine atoms, are significantly more reactive than MCT dyes, which have only one. This difference in reactivity dictates their application conditions and performance characteristics. DCT dyes, often referred to as "cold brand" dyes, can be applied at lower temperatures, while MCT dyes, or "hot brand" dyes, require higher temperatures and more alkaline conditions for efficient fixation. This guide will delve into a comparative analysis of their performance metrics, including reactivity, fixation efficiency, and fastness properties.
Data Presentation: Performance Metrics of MCT vs. DCT Dyes
The following table summarizes the typical quantitative data for the performance of MCT and DCT dyes on cellulosic substrates like cotton. These values are representative and can vary depending on the specific dye structure, substrate, and application conditions.
| Performance Parameter | Monochlorotriazine (MCT) Dyes | Dichlorotriazine (DCT) Dyes |
| Reactivity | Lower | Higher |
| Application Temperature | 60-80°C[1] | 25-40°C |
| pH for Fixation | 10.5-11.5[1] | 10.0-11.0 |
| Exhaustion (%) | 70-85 | 60-75[2] |
| Fixation Efficiency (%) | 80-95[1] | 60-70[2] |
| Hydrolysis Tendency | Lower | Higher[3] |
| Levelness | Good | Moderate |
| Wash Fastness (Staining) | 4-5 | 3-4 |
| Rubbing Fastness (Wet) | 4 | 3 |
| Light Fastness | 4-5 | 4-5 |
Signaling Pathways and Reaction Mechanisms
The fundamental reaction mechanism for both MCT and DCT dyes with cellulosic fibers (e.g., cotton) or other substrates with nucleophilic groups involves a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of cellulose (B213188) are ionized to form highly nucleophilic cellulosate ions. These ions then attack the electron-deficient carbon atom of the triazine ring, displacing a chlorine atom and forming a stable covalent ether bond.
Reaction of Dichlorotriazine (DCT) Dye with Cellulose
Caption: Reaction of a DCT dye with cellulose.
Reaction of Monochlorotriazine (MCT) Dye with Cellulose
Caption: Reaction of an MCT dye with cellulose.
Experimental Protocols
Exhaustion Dyeing of Cotton Fabric
This protocol describes a typical laboratory procedure for dyeing cotton fabric with MCT and DCT reactive dyes to compare their performance.
Caption: Experimental workflow for comparative dyeing.
Materials:
-
Scoured and bleached cotton fabric
-
Monochlorotriazine (MCT) dye (e.g., Procion H)
-
Sodium chloride (Glauber's salt)
-
Sodium carbonate (soda ash)
-
Non-ionic soaping agent
-
Distilled water
-
Laboratory dyeing machine or water bath with stirrer
Procedure:
-
Dye Bath Preparation: Prepare separate dye baths for MCT and DCT dyes. For a 2% shade on a 10g fabric sample with a 1:20 liquor ratio, dissolve 0.2g of dye in 200mL of distilled water.
-
Exhaustion:
-
Place the fabric in the dye bath.
-
For DCT dyes, start at room temperature (around 25-30°C). For MCT dyes, raise the temperature to 40-50°C.
-
Gradually add the required amount of sodium chloride (e.g., 60 g/L) in portions over 15-20 minutes to aid in dye exhaustion.
-
Continue the exhaustion phase for 30 minutes. For MCT dyes, gradually raise the temperature to 70-80°C during this time.
-
-
Fixation:
-
Add the required amount of sodium carbonate (e.g., 20 g/L) to the dye bath to raise the pH and initiate fixation.
-
Continue the dyeing process for 45-60 minutes at the respective application temperatures (25-40°C for DCT, 60-80°C for MCT).
-
-
Wash-off:
-
After dyeing, remove the fabric and rinse thoroughly with cold water.
-
Wash the fabric in a hot solution (80-90°C) containing a non-ionic soaping agent (e.g., 2 g/L) for 10-15 minutes to remove any unfixed dye.
-
Rinse again with hot and then cold water.
-
Dry the fabric at room temperature or in an oven at a low temperature.
-
Determination of Exhaustion and Fixation
Exhaustion (%E): The percentage of dye that has moved from the dyebath onto the fiber is calculated using spectrophotometry to measure the absorbance of the dye bath before and after dyeing.
%E = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100
Fixation (%F): The percentage of the exhausted dye that has covalently bonded to the fiber is determined by measuring the amount of dye stripped from the fabric after the wash-off process.
%F = [((Dye on fabric after dyeing) - (Dye removed during wash-off)) / (Dye on fabric after dyeing)] * 100
Fastness Testing
-
Wash Fastness: Assessed according to ISO 105-C06 or AATCC 61 test methods. The test involves washing the dyed fabric with a standard detergent and multifiber strip under specified conditions of temperature, time, and mechanical agitation. The change in color of the fabric and the staining of the multifiber strip are evaluated using grey scales.
-
Rubbing Fastness (Crocking): Evaluated using a crockmeter according to ISO 105-X12 or AATCC 8 test methods. A standard white cotton cloth is rubbed against the dyed fabric under a specified pressure for a set number of times, both in dry and wet conditions. The staining on the white cloth is assessed using a grey scale.
-
Light Fastness: Determined according to ISO 105-B02 or AATCC 16 test methods. The dyed fabric is exposed to a standardized artificial light source (e.g., Xenon arc lamp) for a specified period. The fading of the fabric is then compared to a set of blue wool standards.
Conclusion
The choice between monochlorotriazine and dichlorotriazine dyes is a trade-off between reactivity and process control. DCT dyes offer the advantage of lower energy consumption due to their high reactivity at lower temperatures. However, this high reactivity also makes them more susceptible to hydrolysis, which can lead to lower fixation efficiency and potential for uneven dyeing (poor levelness). MCT dyes, while requiring higher temperatures and stronger alkaline conditions, are more stable to hydrolysis, generally resulting in higher fixation efficiency and better levelness. For applications where high fixation and even coloration are critical, and energy costs are a secondary concern, MCT dyes are often the preferred choice. Conversely, for processes where rapid dyeing at lower temperatures is advantageous, DCT dyes may be more suitable, provided that the dyeing parameters are carefully controlled to minimize hydrolysis. The selection should be based on a thorough evaluation of the specific application requirements, including the nature of the substrate, the desired fastness properties, and the available processing equipment.
References
- 1. Reactive Dyes: Types, Classification & Structure | Meghmani [meghmaniglobal.com]
- 2. ijsr.net [ijsr.net]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Dharma's Fiber Reactive MX Dyes FAQ [dharmatrading.com]
- 5. Jacquard Products — Procion MX [jacquardproducts.com]
- 6. prochemicalanddye.com [prochemicalanddye.com]
Endocrine-Disrupting Effects of Diaminochlorotriazine vs. Atrazine: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the endocrine-disrupting effects of the herbicide atrazine (B1667683) and its primary metabolite, diaminochlorotriazine (DACT). The information is intended for researchers, scientists, and drug development professionals investigating the toxicological profiles and mechanisms of action of these compounds.
Executive Summary
Atrazine, a widely used herbicide, and its metabolite this compound (DACT), both exhibit endocrine-disrupting properties, primarily targeting the hypothalamic-pituitary-gonadal (HPG) axis. Experimental data indicates that both compounds can suppress the luteinizing hormone (LH) surge and affect steroidogenesis. However, their potencies and specific mechanisms of action appear to differ. Atrazine has been shown to induce aromatase activity, leading to increased estrogen production, while some evidence suggests DACT may inhibit this enzyme. Conversely, DACT has been reported to be more toxic in certain assays and may directly impact pituitary function to a greater extent than atrazine. This guide summarizes the key experimental findings, provides detailed methodologies for relevant assays, and visualizes the implicated biological pathways and workflows.
Data Presentation: Quantitative Comparison of Endocrine-Disrupting Effects
The following tables summarize the quantitative data from various studies to facilitate a direct comparison between atrazine and this compound.
| Table 1: Effects on Luteinizing Hormone (LH) Surge in Ovariectomized Rats | ||
| Compound | Dosage | Effect on LH Surge |
| Atrazine | Dose-dependent | Suppression of the estradiol (B170435) benzoate/progesterone-induced LH surge.[1][2][3] |
| This compound (DACT) | Not specified | Significantly suppressed total plasma LH and peak LH surge levels by 60% and 58%, respectively, although to a lesser degree than atrazine.[1][2][3] |
| Decreased LH release from the pituitary in response to exogenous GnRH by 47%.[1][2] |
| Table 2: Effects on Aromatase Activity | ||
| Compound | Cell Line | Effect on Aromatase Activity |
| Atrazine | H295R (adrenocortical carcinoma) | Dose-dependently induced aromatase activity up to 2.5-fold.[4] |
| JEG-3 (placental choriocarcinoma) | Did not induce aromatase activity.[5] | |
| This compound (DACT) | JEG-3 (placental choriocarcinoma) | Inhibited aromatase activity.[6] |
| H295R (adrenocortical carcinoma) | Did not induce aromatase activity.[5] |
| Table 3: Effects on Testosterone (B1683101) Levels | ||
| Compound | Experimental Model | Effect on Testosterone |
| Atrazine | Peripubertal male rats | Reduced serum and intratesticular testosterone levels.[7] |
| Mice | Significantly decreased testicular testosterone levels at 200 mg/kg.[8] | |
| This compound (DACT) | Mice | Significantly decreased serum and testicular testosterone levels at 200 mg/kg. DACT showed more toxicity than atrazine in this study.[8] |
Experimental Protocols
H295R Steroidogenesis Assay
This in vitro assay is used to assess the effects of chemical compounds on the production of steroid hormones, including testosterone and estradiol.[9][10][11][12][13]
a. Cell Culture and Plating:
-
H295R cells are cultured in a specialized medium supplemented with serum and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are passaged upon reaching 80-90% confluency, with a limited number of passages to ensure consistent performance.
-
For the assay, cells are seeded into 24-well or 96-well plates at a density of approximately 200,000 - 300,000 cells/well and allowed to attach for 24 hours.[10]
b. Chemical Exposure:
-
After 24 hours, the culture medium is replaced with a serum-free medium containing various concentrations of the test compound (e.g., atrazine or DACT), a solvent control (e.g., DMSO), and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition).[9][10]
-
Each treatment is performed in at least triplicate.
c. Sample Collection and Hormone Analysis:
-
Following incubation, the cell culture medium is collected from each well.
-
The concentrations of testosterone and estradiol in the medium are quantified using validated methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or LC-MS/MS (Liquid Chromatography-Mass Spectrometry).[9]
d. Cell Viability Assay:
-
After medium collection, the remaining cells are assessed for viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that observed effects on hormone production are not due to cytotoxicity.[10][12]
Luteinizing Hormone (LH) Measurement in Rat Serum (ELISA)
This protocol outlines the general steps for quantifying LH levels in rat serum using a commercially available ELISA kit.[14][15][16][17][18]
a. Sample Preparation:
-
Blood samples are collected from rats and allowed to clot.
-
Serum is separated by centrifugation and stored at -20°C or -80°C until analysis.
b. ELISA Procedure:
-
All reagents, standards, and samples are brought to room temperature before use.
-
Standard dilutions are prepared to generate a standard curve.
-
Samples and standards are added to the wells of a microplate pre-coated with an anti-LH antibody.
-
A biotinylated detection antibody specific for LH is added, followed by incubation.
-
The wells are washed to remove unbound substances.
-
A streptavidin-HRP (Horseradish Peroxidase) conjugate is added, followed by another incubation and wash step.
-
A substrate solution is added, which reacts with the HRP to produce a color change.
-
The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at 450 nm.
-
The concentration of LH in the samples is determined by comparing their absorbance to the standard curve.
Testosterone Measurement in Rat Serum (Radioimmunoassay - RIA)
This protocol provides a general outline for the measurement of testosterone in rat serum using a radioimmunoassay.[19][20][21]
a. Sample Preparation:
-
Serum samples are obtained from blood as described for the LH assay.
b. Extraction (if required by the specific kit):
-
Testosterone may be extracted from serum proteins using an organic solvent.
c. Radioimmunoassay Procedure:
-
Standards, controls, and samples are pipetted into appropriately labeled tubes.
-
A fixed amount of radiolabeled testosterone (e.g., ¹²⁵I-testosterone) is added to each tube.
-
A specific antibody against testosterone is added, initiating a competitive binding reaction between the labeled and unlabeled testosterone for the antibody binding sites.
-
The mixture is incubated to reach equilibrium.
-
A separation reagent (e.g., a second antibody or charcoal) is added to precipitate the antibody-bound testosterone.
-
The tubes are centrifuged, and the radioactivity in either the pellet or the supernatant is measured using a gamma counter.
-
A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.
-
The testosterone concentration in the samples is determined from the standard curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for atrazine-induced aromatase expression, a key mechanism of its endocrine-disrupting activity.
Caption: Atrazine-induced aromatase expression pathway.
The next diagram illustrates the proposed mechanism of DACT-induced suppression of LH release through the disruption of calcium signaling in pituitary gonadotroph cells.
Caption: DACT-mediated suppression of LH release.
Experimental Workflows
The following diagram outlines the general workflow for assessing the endocrine-disrupting effects of test compounds using in vitro and in vivo models.
Caption: General experimental workflow.
Conclusion
The available evidence indicates that both atrazine and its metabolite, this compound, are endocrine disruptors, but they may act through different primary mechanisms and with varying potencies. Atrazine appears to be a more potent inducer of aromatase activity in certain cell types, potentially leading to an estrogenic environment. In contrast, DACT has been shown to inhibit aromatase in at least one cell line and may exert a more direct inhibitory effect on pituitary LH release. The greater toxicity of DACT observed in some studies further complicates a direct comparison.
For a more definitive assessment, further research is required. Specifically, head-to-head comparative studies using a wider range of concentrations for both compounds across multiple endocrine endpoints (e.g., aromatase activity in H295R cells, LH secretion from primary pituitary cells, and testosterone production in Leydig cells) under standardized experimental conditions are needed. Such studies would provide a clearer understanding of the relative risks posed by atrazine and its primary metabolite.
References
- 1. Evidence that atrazine and this compound inhibit the estrogen/progesterone induced surge of luteinizing hormone in female Sprague-Dawley rats without changing estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chloro-s-triazine herbicides and metabolites on aromatase activity in various human cell lines and on vitellogenin production in male carp hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exposure of mice to atrazine and its metabolite this compound elicits oxidative stress and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. policycommons.net [policycommons.net]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. file.elabscience.com [file.elabscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. A rapid radioimmunoassay for serum testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. izotop.hu [izotop.hu]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Diaminochlorotriazine (DACT) Sensor Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sensor technologies for the detection of diaminochlorotriazine (DACT), a major metabolite and biomarker of the widely used herbicide, atrazine (B1667683). Understanding the performance of various sensing platforms is crucial for applications ranging from environmental monitoring to human exposure assessment. This document summarizes key performance metrics, offers detailed experimental protocols for prominent sensor types, and visualizes the underlying signaling pathways to aid in the selection of the most suitable detection strategy.
While research on sensors specifically targeting DACT is emerging, much of the available data pertains to its parent compound, atrazine, and other related triazine metabolites. This guide incorporates data from these closely related compounds to provide a broader comparative context, with specific notations indicating the target analyte for each sensor.
Performance Comparison of this compound and Related Triazine Sensors
The following table summarizes the quantitative performance of various sensor platforms for the detection of DACT and other triazine herbicides. This data is compiled from recent studies to facilitate a direct comparison of key analytical parameters.
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Matrix | Reference |
| Au@PtPd Nanoparticle Lateral Flow Immunoassay | DACT | 0.7 ng/mL (boosted to 11 pg/mL with chromogenic reaction) | 10 pg/mL - 10 ng/mL | ~15-20 minutes | Urinary | [1][2][3][4] |
| Molecularly Imprinted Polymer (MIP) - QCM Sensor | Atrazine, Des-ethyl atrazine (DEA) | Not specified | Not specified | Reversible binding | Aqueous | [5][6] |
| Molecularly Imprinted Polymer (MIP) - Photonic Sensor | Desisopropylatrazine (DIA) | 0.3 ppb (µg/L) | 0.1 - 10 ppb | ~20 minutes | Aqueous | [7] |
| Electrochemical Immunosensor | Atrazine | 0.01 nM | 10 pM - 10 nM | Not specified | Water | [8] |
| Optical Immunosensor | Atrazine, Simazine | 0.06 - 0.2 µg/L | Not specified | 15 minutes | River Water | [9][10] |
| Aptamer-based Electrochemiluminescence Sensor | Atrazine | 3.3 x 10⁻⁴ ng/mL | 1 x 10⁻³ - 1 x 10³ ng/mL | Not specified | Tap water, soil, cabbage | [11] |
Experimental Protocols and Signaling Pathways
This section provides detailed methodologies for the fabrication and operation of key sensor types applicable to DACT detection. Each protocol is accompanied by a Graphviz diagram illustrating the fundamental signaling or recognition mechanism.
Au@PtPd Nanoparticle-Enhanced Lateral Flow Immunoassay (LFIA)
This method utilizes a competitive immunoassay format on a lateral flow strip for the rapid detection of DACT. The signal intensity is inversely proportional to the concentration of DACT in the sample.
Experimental Protocol:
-
Preparation of DACT-BSA Conjugate: this compound (DACT) is conjugated to bovine serum albumin (BSA) to create an immobilized antigen.
-
Fabrication of the Lateral Flow Strip:
-
Sample Pad: A cellulose (B213188) fiber pad is treated with a blocking buffer to prevent non-specific binding.
-
Conjugate Pad: Au@PtPd nanoparticles are conjugated with anti-DACT monoclonal antibodies and applied to a glass fiber pad.
-
Nitrocellulose Membrane: The DACT-BSA conjugate is immobilized on the test line (T-line). A secondary antibody (e.g., goat anti-mouse IgG) is immobilized on the control line (C-line).
-
Absorption Pad: An absorbent cellulose pad is placed at the end of the strip to wick the sample liquid.
-
The pads and membrane are assembled on a backing card.
-
-
Assay Procedure:
-
The sample (e.g., urine) is applied to the sample pad.
-
The liquid flows via capillary action to the conjugate pad, where DACT in the sample competes with the DACT-BSA on the T-line for binding to the anti-DACT antibody-nanoparticle conjugates.
-
The liquid continues to migrate along the nitrocellulose membrane.
-
-
Signal Detection:
-
Negative Sample: In the absence of DACT, the antibody-nanoparticle conjugates bind to the DACT-BSA on the T-line, resulting in a visible colored line. The conjugates also bind to the C-line.
-
Positive Sample: If DACT is present, it binds to the antibody-nanoparticle conjugates, preventing them from binding to the T-line. This results in a weaker or absent T-line. The C-line should always appear, confirming the strip is working correctly.
-
The signal intensity can be quantified using a strip reader or a smartphone-based device.[1][4]
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Signal amplification in molecular sensing by imprinted polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecularly imprinted polymers for triazine herbicides prepared by multi-step swelling and polymerization method. Their application to the determination of methylthiotriazine herbicides in river water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecularly Imprinted Polymers as Recognition and Signaling Elements in Sensors [ebrary.net]
- 8. BiblioBoard [openresearchlibrary.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. River Analyzer for Chlorotriazines with a Direct Optical Immunosensor | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
A Guide to Evaluating the Specificity of Protein Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of covalent adducts between small molecules, such as drugs or their metabolites, and proteins is a critical consideration in drug discovery and development. These interactions can lead to a range of outcomes, from desired therapeutic effects to adverse drug reactions. Therefore, a thorough evaluation of the specificity of protein adduct formation is paramount.
This guide provides a comprehensive overview of the methodologies used to assess the specificity of protein-adduct formation. It is designed to assist researchers in designing and interpreting experiments aimed at characterizing these crucial molecular interactions.
Initially, this guide was intended to focus on a compound referred to as "DACT." However, initial investigations into this term led to an ambiguity. The acronym "DACT" commonly refers to the "Dishevelled-associated antagonist of β-catenin" family of proteins (DACT1, DACT2, DACT3), which are involved in cell signaling pathways and are not small molecules that form adducts.
An alternative interpretation was that "DACT" could refer to the chemotherapeutic agent Dactinomycin (also known as Actinomycin D). Extensive searches of the scientific literature did not yield significant evidence of Dactinomycin forming covalent protein adducts. Its primary mechanism of action involves intercalating into DNA and inhibiting transcription. While the generation of free radicals by Dactinomycin has been reported, which could theoretically lead to protein modification, there is a lack of specific studies on Dactinomycin-protein adduct formation and its specificity.
Given this, the focus of this guide has been broadened to provide a general framework for evaluating the specificity of protein adduct formation for any compound of interest. This will equip researchers with the necessary knowledge to investigate the covalent binding properties of their compounds.
The Importance of Specificity in Protein Adduct Formation
The specificity of protein adduct formation can have profound implications for a drug's safety and efficacy. Non-specific, widespread adduction to a multitude of proteins is often associated with toxicity. Conversely, highly specific adduct formation with a therapeutic target can be the basis of a drug's mechanism of action. Understanding this specificity is crucial for:
-
Predicting and Mitigating Adverse Drug Reactions: Many idiosyncratic adverse drug reactions are thought to be initiated by the formation of protein adducts that can act as haptens, triggering an immune response.
-
Distinguishing On-Target from Off-Target Effects: Identifying the full spectrum of adducted proteins helps to differentiate desired therapeutic effects from unintended off-target interactions that may lead to toxicity.
-
Optimizing Drug Design: A detailed understanding of which proteins are targeted and at which specific amino acid residues can guide medicinal chemistry efforts to design safer and more effective drugs with improved specificity.
Experimental Workflow for Evaluating Protein Adduct Specificity
A systematic approach is required to thoroughly evaluate the specificity of protein adduct formation. The following workflow outlines the key experimental stages.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diaminochlorotriazine
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper disposal of chemical reagents like diaminochlorotriazine is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of our environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling
This compound is a chemical that requires careful handling. In case of exposure, immediate action is crucial.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
If on Skin: Remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15-20 minutes.[1] If skin irritation or a rash develops, seek medical advice.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and call a poison control center or doctor for treatment advice.[1][3]
Personal Protective Equipment (PPE):
To prevent exposure, it is mandatory to use the following personal protective equipment when handling this compound:
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves.[3] |
| Eye Protection | Use chemical safety goggles or a face shield as described by OSHA.[2][3] |
| Skin and Body Protection | Wear a lab coat, and in cases of potential significant exposure, chemical-resistant clothing.[1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup.[3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations. Never pour this chemical down the drain or dispose of it with regular trash.[4]
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure chemical, solutions, and contaminated labware.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[5]
-
The label should clearly read "Hazardous Waste" and include the full chemical name: "this compound". List all constituents and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
The EHS office will arrange for disposal through a licensed hazardous waste disposal facility. Common disposal methods for such chemicals include incineration.[6]
-
-
Decontamination of Empty Containers:
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diaminochlorotriazine
This document provides comprehensive, step-by-step guidance for the safe handling, operational use, and disposal of Diaminochlorotriazine (2-Chloro-4,6-diamino-1,3,5-triazine) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₃H₄ClN₅ | [1] |
| Molecular Weight | 145.55 g/mol | |
| CAS Number | 3397-62-4 | |
| Melting Point | >320 °C (>608 °F) | |
| Appearance | White to pale yellow crystalline powder |
Hazard Identification and Occupational Exposure Limits
This compound is classified as a hazardous substance with the following primary concerns:
-
Acute Toxicity : Harmful if swallowed.[2]
-
Skin Irritation : Causes skin irritation.[3]
-
Eye Irritation : Causes serious eye irritation.[3]
-
Respiratory Irritation : May cause respiratory irritation.[3]
-
Reproductive Toxicity : 2,4-diamino-6-chloro-s-triazine (DACT) is recognized by the US Environmental Protection Agency (EPA) for causing developmental and female reproductive toxicity.[4][5]
Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[2] In the absence of a specific OEL, a conservative approach should be adopted, focusing on the hierarchy of controls to minimize any potential exposure.
Personal Protective Equipment (PPE)
A systematic approach to PPE selection is crucial for minimizing exposure. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE selection workflow based on risk assessment.
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Handling Solids (weighing, transfers) | Chemical fume hood, nitrile or butyl rubber gloves, lab coat, safety glasses with side shields. If outside a fume hood, add a NIOSH-approved N95 respirator. |
| Preparing Solutions (dissolving, mixing) | Chemical fume hood, nitrile or butyl rubber gloves, lab coat, chemical splash goggles. A face shield is recommended if there is a significant splash risk. |
| Running Reactions | Chemical fume hood, appropriate chemical-resistant gloves, lab coat, chemical splash goggles. |
| Cleaning Glassware/Equipment | Chemical-resistant gloves (e.g., butyl rubber), lab coat or chemical-resistant apron, chemical splash goggles. |
Glove Selection:
| Glove Material | Resistance to Chlorinated Organics | Resistance to Amines | General Recommendation |
| Nitrile | Good to Excellent | Fair to Good | Good for splash protection and general handling.[10] |
| Butyl Rubber | Excellent | Excellent | Recommended for prolonged contact or handling of concentrated solutions. |
| Neoprene | Good | Good | A suitable alternative to nitrile for some applications. |
| Natural Rubber (Latex) | Poor | Good | Not recommended due to poor resistance to chlorinated compounds.[10] |
| PVC (Vinyl) | Fair | Good | Not recommended for handling chlorinated organics. |
Disclaimer: This chart is a general guide. Many factors affect breakthrough times, including glove thickness, chemical concentration, and temperature.[6] On-site testing is essential to determine safe usage for specific applications.
Operational Plan: Safe Handling and Use
Adherence to a strict operational protocol is essential for minimizing risk.
Step 1: Preparation and Engineering Controls
-
Designate an Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control potential exposure.[11]
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.
-
Assemble Materials: Gather all necessary chemicals, equipment, and PPE before beginning the procedure.
-
Review Safety Data Sheet (SDS): Always review the SDS for the most current safety information.[7]
Step 2: Handling the Chemical
-
Wear Appropriate PPE: Don the required PPE as determined by your risk assessment (see Figure 1).
-
Avoid Dust Generation: When handling the solid powder, use techniques that minimize dust formation, such as careful scooping rather than pouring.[3]
-
Grounding: For large quantities, ground equipment to prevent static discharge, which can ignite dust.[8]
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use.
Step 3: Post-Handling Procedures
-
Decontaminate Equipment: Clean all non-disposable equipment that has come into contact with the chemical. A standard procedure is to wash with a detergent solution, followed by rinses with tap water and then deionized water.
-
Remove PPE Correctly: Remove gloves and other PPE in a manner that avoids contaminating your skin.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[2]
-
Label and Store: Ensure the primary container is clearly labeled and stored in a cool, dry, well-ventilated area away from incompatible substances.[2]
Emergency Procedures: Spill Response
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Caption: Step-by-step spill response workflow.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Assess: Alert personnel in the immediate vicinity. Assess the extent of the spill and determine if you can clean it up safely. For large spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including double gloves (nitrile or butyl rubber), a lab coat, and chemical splash goggles. For solid spills where dust may be generated, an N95 respirator is required.[7]
-
Control the Spread:
-
For Solid Spills: Gently cover the spill with a plastic sheet to prevent dust from becoming airborne.[11] Carefully sweep the material into a designated, labeled container for hazardous waste. Avoid aggressive sweeping that could create dust.
-
For Liquid Spills: Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or spill pillows.[6] Apply the absorbent material over the spill, working from the outside in.[9]
-
-
Collect Waste: Scoop the absorbed material and any contaminated debris (e.g., paper towels, used PPE) into a clearly labeled, sealable plastic bag or container for halogenated organic waste.
-
Decontaminate Area: Clean the spill surface with soap and water.[11] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department according to your institution's policy.
Disposal Plan
This compound is a chlorinated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.
Caption: Decision-making process for proper waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Classification: All this compound waste, including pure chemical, contaminated solutions, and solid materials (e.g., gloves, pipette tips, absorbent pads), must be classified as "Halogenated Organic Waste".
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams. Mixing is prohibited and can create hazardous reactions and complicate disposal.
-
Use Correct Containers: Collect waste in a designated, leak-proof container with a secure screw-top lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" or "2-Chloro-4,6-diamino-1,3,5-triazine".
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Arrange for Pickup: Once the container is full (do not exceed 90% capacity), or per your institution's guidelines, arrange for waste pickup through your Environmental Health & Safety (EHS) department. Do not pour any this compound waste down the drain.[8]
Example Experimental Protocol: Synthesis of a Disubstituted s-Triazine Derivative
This protocol provides a detailed methodology for a reaction involving a chlorotriazine, illustrating the practical application of the safety procedures outlined above. This synthesis involves the nucleophilic substitution of a chlorine atom on the triazine ring.
Objective: To synthesize a disubstituted s-triazine by reacting 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) with an amine.
Materials:
-
2,4-dichloro-6-methoxy-1,3,5-triazine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
-
Round bottom flask, magnetic stirrer, stir bar, condenser
-
Ice bath
-
TLC plates (Silica-gel coated)
-
Rotary evaporator
Procedure:
-
Setup and Preparation (in a chemical fume hood):
-
Set up a round bottom flask with a magnetic stir bar in an ice bath on a stirrer plate.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Reagent Preparation:
-
In a conical flask, dissolve 2,4-dichloro-6-methoxy-1,3,5-triazine (10 mmol) in acetonitrile (50 mL).
-
In a separate conical flask, dissolve 4-aminobenzonitrile (10 mmol) in acetonitrile (50 mL).
-
Cool both solutions to 0 °C in the ice bath.
-
-
Reaction:
-
To the stirring solution of the dichlorotriazine in the round bottom flask, add potassium carbonate (10 mmol) at 0 °C.
-
Add the cold solution of 4-aminobenzonitrile dropwise to the reaction mixture while maintaining vigorous stirring at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and then reflux for 18 hours in an oil bath.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 6:4 Ethyl Acetate:Hexane).
-
-
Workup and Isolation:
-
Once the starting material is consumed (as indicated by TLC), remove the acetonitrile using a rotary evaporator.
-
Pour the remaining reaction mixture onto crushed ice (1 L) in a beaker.
-
Filter the resulting solid product and wash it with distilled water (3 x 500 mL).
-
Dry the solid product under a high vacuum.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent mixture (e.g., 3:1 Ethyl Acetate:Ethanol) to obtain the pure disubstituted s-triazine derivative.
-
(This protocol is adapted from a general method for the synthesis of s-triazine derivatives and should be adjusted based on the specific reactivity of the starting materials and scaled appropriately for laboratory use.)
References
- 1. aksci.com [aksci.com]
- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. uwyo.edu [uwyo.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. thermofishersci.in [thermofishersci.in]
- 7. usascientific.com [usascientific.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. static.csbsju.edu [static.csbsju.edu]
- 11. web.uri.edu [web.uri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
